Congressane
Description
A tricyclo bridged hydrocarbon.
Properties
IUPAC Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-7-2-12-10-4-8-5-11(9(1)10)13(3-7)14(12)6-8/h7-14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICQBHNGXDOVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)CC3C5C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177464 | |
| Record name | Congressane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2292-79-7 | |
| Record name | Diamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2292-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Congressane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002292797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Congressane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CONGRESSANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYM5H16I3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Congressane: A Technical Guide to a Diamondoid Hydrocarbon
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of congressane, also known as diamantane (C₁₄H₂₀). As the second member of the diamondoid series, its unique cage-like structure, derived from the diamond lattice, imparts exceptional thermal stability and lipophilicity, making its derivatives of significant interest in medicinal chemistry and materials science. This document details the initial challenging synthesis that led to its name and the subsequent development of high-yield synthetic routes. It presents key quantitative data, detailed experimental protocols for its synthesis, and visual representations of its synthetic pathways and reaction mechanisms.
Introduction: From a Chemical Challenge to a Molecular Diamond
This compound, systematically named pentacyclo[7.3.1.1⁴¹².0²⁷.0⁶¹¹]tetradecane, is a saturated polycyclic hydrocarbon whose carbon framework is a fragment of the diamond crystal lattice.[1] These types of molecules are broadly classified as diamondoids. The first and simplest diamondoid, adamantane, was isolated from petroleum in 1933, sparking interest in the chemistry of polyhedral organic compounds.
The story of this compound's discovery is intrinsically linked to a challenge presented to the chemical community. The name "this compound" was coined because its synthesis was posed as a formidable problem to chemists attending the 19th International Union of Pure and Applied Chemistry (IUPAC) Congress in London in 1963.[2] This challenge highlighted the difficulty in constructing such a complex, caged hydrocarbon.
Two years later, in 1965, the first successful synthesis was achieved, albeit in a low yield of 1%, through the aluminum halide-catalyzed isomerization of a mixture of norbornene photodimers.[2] This breakthrough was a significant milestone in the field of cage hydrocarbon chemistry. Shortly after its synthesis, in 1966, this compound was also isolated from the high-boiling fractions of Hodonín crude oil, the same source from which adamantane was discovered.[2]
Following its initial synthesis and discovery in nature, the compound was renamed "diamantane" to reflect its status as the second member of the diamondoid series, after adamantane.[2] The development of more efficient synthetic methods, particularly the Lewis acid-catalyzed rearrangement of hydrogenated Binor-S, made diamantane much more accessible for research, paving the way for the exploration of its unique chemistry and potential applications.[2][3]
Physicochemical and Structural Data
This compound is a colorless, crystalline solid with high thermal stability. Its rigid, strain-free structure results in distinct physical and spectroscopic properties.
Table 1: Structural and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀ | [2] |
| Molar Mass | 188.31 g/mol | [2] |
| Melting Point | 244-245 °C | [4] |
| Symmetry Point Group | D₃d | |
| C-C Bond Length | ~1.54 Å | [2] |
| C-H Bond Length | ~1.1 Å | |
| C-C-C Bond Angle | ~109.5° (tetrahedral) | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Assignments | Reference |
| ¹H NMR (CDCl₃) | δ 1.84 (s, 8H, -CH₂-), 1.45 (s, 12H, -CH-) | [5] |
| ¹³C NMR (CDCl₃) | δ 38.51 (-CH₂-), 37.81 (-CH-), 47.34 (-CH-) | [5] |
| Mass Spectrometry (70 eV) | m/z (relative intensity): 188 (M⁺, 100%), 91 (20%), 79 (15%), 105 (10%), 117 (10%) | Theoretical |
| Infrared (IR) Spectroscopy | ~2900 cm⁻¹ (C-H stretch), ~1450 cm⁻¹ (CH₂ scissoring), ~1345 cm⁻¹ (CH bend) | [6][7] |
Experimental Protocols for Synthesis
The synthesis of this compound has evolved from a low-yield challenge to a well-established, high-yield laboratory procedure. Below are the methodologies for the two landmark synthetic routes.
Initial Synthesis: Lewis Acid-Catalyzed Rearrangement of Norbornene Photodimers (Low Yield)
This was the first successful, albeit inefficient, synthesis of this compound.
Experimental Protocol:
-
Photodimerization of Norbornene: A solution of norbornene in a suitable solvent (e.g., acetone) is irradiated with ultraviolet light. This [2+2] photocycloaddition yields a mixture of norbornene photodimers.
-
Isomerization: The mixture of photodimers is then treated with a strong Lewis acid, such as aluminum trichloride (AlCl₃) or aluminum tribromide (AlBr₃), in a solvent like carbon disulfide or a hydrocarbon.
-
Reaction Conditions: The mixture is typically refluxed for several hours. The Lewis acid catalyzes a complex series of carbocation rearrangements, leading to the thermodynamically most stable C₁₄H₂₀ isomer, which is this compound.
-
Work-up and Purification: The reaction is quenched, and the product is isolated. Due to the formation of significant amounts of tar and other side products, purification is challenging. The final product, this compound, can be purified by sublimation, taking advantage of its high melting point and volatility. The yield for this method is approximately 1%.
High-Yield Synthesis from Binor-S
This procedure, a significant improvement over the original method, provides this compound in excellent yield and is the preferred laboratory method. It begins with the dimerization of norbornadiene to a compound known as Binor-S.
Experimental Protocol:
Step A: Dimerization of Norbornadiene to Binor-S
-
Catalyst Preparation: A catalyst of cobalt bromide-triphenylphosphine is prepared by refluxing anhydrous cobalt(II) bromide and triphenylphosphine in benzene.
-
Dimerization Reaction: In a flask equipped with a stirrer and reflux condenser, add freshly distilled norbornadiene, dry toluene, and the cobalt bromide-triphenylphosphine catalyst.
-
Add boron trifluoride etherate co-catalyst dropwise while stirring at room temperature.
-
Heat the mixture slowly to 105 °C. An exothermic reaction will maintain the temperature at 105-110 °C for about 15 minutes.
-
After the exotherm subsides, continue to reflux and stir the mixture for 12 hours.
-
Work-up: After cooling, dilute the mixture with dichloromethane, wash with water, dry the organic phase over anhydrous magnesium sulfate, and evaporate the solvents under reduced pressure to yield crude Binor-S.[4]
Step B: Hydrogenation of Binor-S to Tetrahydro-Binor-S
-
Dissolve Binor-S in glacial acetic acid containing a small amount of concentrated hydrochloric acid.
-
Add platinum oxide catalyst to the solution.
-
Hydrogenate the mixture in an autoclave at 70 °C under approximately 200 p.s.i. of hydrogen pressure for 3 hours.
-
Work-up: After cooling, filter off the catalyst. Add water to the filtrate to induce phase separation. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residual tetrahydro-Binor-S by vacuum distillation (b.p. 105–110 °C at 1.5 mm Hg) to yield a colorless liquid (90-94% yield).[4]
Step C: Lewis Acid-Catalyzed Rearrangement to this compound
-
In a flask equipped for stirring and reflux, place aluminum bromide and dry cyclohexane. Heat the mixture to reflux.
-
Slowly add a solution of tetrahydro-Binor-S in dry cyclohexane to the refluxing mixture over about 1.5 hours.
-
Continue refluxing for an additional 2-3 hours. The progress of the rearrangement can be monitored by gas chromatography.
-
Work-up and Purification: Carefully decant the hot cyclohexane layer from the aluminum bromide sludge. Extract the sludge with several portions of hot cyclohexane.
-
Combine the cyclohexane extracts, add diethyl ether, wash with water, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to leave a semi-solid residue. Partially dissolve this residue in pentane and collect the undissolved white solid (this compound) by suction filtration.
-
Further this compound can be obtained by concentrating the pentane filtrate. The total yield is typically 60-62%. The product can be further purified by recrystallization from pentane to give white crystals (m.p. 244.0–245.4 °C).[4]
Key Pathways and Mechanisms
The synthesis of this compound is a showcase of complex organic reactions, including cycloadditions and carbocation rearrangements.
Synthetic Workflow
The high-yield synthesis of this compound is a multi-step process that efficiently builds the complex cage structure.
Caption: High-yield synthetic workflow for this compound.
Carbocation Rearrangement Mechanism
The conversion of tetrahydro-Binor-S to this compound proceeds through a complex cascade of carbocation rearrangements catalyzed by a Lewis acid. The driving force is the formation of the highly stable, thermodynamically favored diamondoid cage structure.
Caption: Generalized mechanism for this compound formation.
Conclusion
The discovery of this compound, born from a synthetic challenge, has evolved into a fascinating chapter in the study of polyhedral hydrocarbons. The development of a high-yield synthesis has made this unique molecule and its derivatives readily available for research. Its exceptional properties, rooted in its diamond-like structure, continue to inspire its use in diverse fields, from the development of novel therapeutics to the engineering of advanced materials. This guide provides the foundational technical knowledge for researchers to explore the rich chemistry of this compound.
References
An In-depth Technical Guide to the Physical Properties of Diamantane
For Researchers, Scientists, and Drug Development Professionals
Diamantane (C₁₄H₂₀), also known as congressane, is a diamondoid, a cage-like hydrocarbon molecule with a structure that is a fragment of the diamond lattice.[1][2] This unique architecture imparts exceptional physical and chemical properties, making it a molecule of significant interest in materials science, nanotechnology, and medicinal chemistry.[1][3] This guide provides a comprehensive overview of the key physical properties of diamantane, supported by experimental data and methodologies.
Core Physical Properties
Diamantane is a colorless, crystalline solid with high thermal and chemical stability.[1][4] Its rigid, strain-free structure results in a high melting point compared to other hydrocarbons with a similar molecular weight.[1][5]
| Physical Property | Value | References |
| Molecular Formula | C₁₄H₂₀ | [6][7] |
| Molecular Weight | 188.31 g/mol | [6][7] |
| Melting Point | 244.73 °C (517.88 K) | [1] |
| 236.5 °C | [5] | |
| 236-237 °C | [8] | |
| 241-243 °C | [9] | |
| Boiling Point | 269.5 ± 7.0 °C | [1] |
| 258.34 °C (rough estimate) | [8] | |
| Density | 1.092 ± 0.06 g/cm³ | [1] |
| 1.1 ± 0.1 g/cm³ | [9] | |
| Vapor Pressure | 0.0120 Torr (at 25 °C) | [1] |
| Enthalpy of Sublimation | 92.1 kJ/mol | [10] |
| LogP (Octanol/Water) | 5.556 ± 0.228 | [1] |
| Appearance | White crystalline solid | [1] |
Solubility Profile
Diamantane is a nonpolar molecule, which dictates its solubility in various solvents. It is sparingly soluble in water but shows good solubility in nonpolar organic solvents.[1][11] The solubility of diamantane generally decreases with increasing solvent polarity.[11]
| Solvent | Solubility | Temperature (°C) | References |
| Water | 8.1 x 10⁻⁴ g/L (sparingly soluble) | 25 | [1] |
| Diethyl Ether | Soluble | Not Specified | [1] |
| Cyclohexane | Higher than in polar solvents | Not Specified | [11] |
| Toluene | Higher than in polar solvents | Not Specified | [11] |
| Ethyl Acetate | Lower than in nonpolar solvents | Not Specified | [11] |
| Acetone | Lower than in nonpolar solvents | Not Specified | [11] |
The solubility of diamantane in cyclohexane is notably high, which can be attributed to the structural similarities between the solvent and the solute.[5] It has been observed that the solubility of trimantane in cyclohexane is higher than that of diamantane, indicating a complex relationship between molecular size and solubility within the diamondoid series.[11]
Spectral Properties
The high symmetry of the diamantane molecule (D₃d point group) simplifies its spectral characteristics.[1][12]
-
¹H NMR: The proton NMR spectrum of diamantane is characterized by a single sharp line, a consequence of all protons being chemically equivalent in the highly symmetric structure.[12][13]
-
Mass Spectrometry: Diamantane exhibits significant resistance to fragmentation in mass spectrometry, a testament to its high stability.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum of diamantane is also simplified due to its high symmetry.[12]
-
Raman Spectroscopy: Raman spectroscopy is a powerful technique for the analysis of diamondoids, with each having a unique spectral fingerprint. The Raman spectra of adamantane, diamantane, and triamantane have been studied to characterize their vibrational modes and crystal phase changes.[14]
Experimental Protocols
Synthesis of Diamantane via Lewis Acid-Catalyzed Rearrangement
The most common and efficient method for synthesizing diamantane is the Lewis acid-catalyzed rearrangement of various pentacyclic tetradecane isomers.[1][12] A convenient and high-yield procedure involves the rearrangement of hydrogenated Binor-S.[12][13]
Materials:
-
Hydrogenated Binor-S
-
Aluminum bromide (AlBr₃) or Aluminum chloride (AlCl₃)
-
Cyclohexane or Dichloromethane (solvent)
-
Hydrogen bromide gas (optional, for flushing)
-
Diethyl ether
-
Pentane
Procedure:
-
A reaction flask is charged with fresh aluminum bromide and cyclohexane under an inert atmosphere. The apparatus can be flushed with hydrogen bromide gas.[13]
-
Once the aluminum bromide has dissolved, hydrogenated Binor-S is added dropwise to the stirred solution. The reaction is exothermic and may reflux without external heating initially.[13]
-
The reaction progress is monitored by gas chromatography (GC) until the starting material is consumed. Additional aluminum bromide may be added if the reaction proceeds slowly.[13]
-
After the reaction is complete, the mixture is cooled and poured into a mixture of ice and water to quench the reaction.
-
Diethyl ether is added to prevent the crystallization of diamantane from the cyclohexane.[13]
-
The organic layer is separated, washed with water and brine, and then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The solvent is removed under reduced pressure. The crude product is a white solid.
-
Purification is achieved by recrystallization from pentane, yielding pure, white crystals of diamantane.[13]
A one-pot synthesis of diamantane from binor-S via hydroisomerization in the presence of concentrated sulfuric acid has also been developed, offering a more direct route with good yields.[4][15]
Caption: Synthesis workflow for Diamantane.
Determination of Physical Properties: General Methodologies
While specific, detailed experimental protocols for the determination of each physical property of diamantane are not extensively published, standard analytical techniques are employed:
-
Melting Point: Determined using a calibrated melting point apparatus, where a small sample is heated at a controlled rate, and the temperature range over which the solid melts is observed. For a subliming solid like diamantane, the melting point is often determined in a sealed capillary tube.[13]
-
Density: Can be measured using gas pycnometry, which determines the volume of the solid by measuring the pressure change of a known quantity of gas.
-
Solubility: Typically determined by adding a known amount of solute (diamantane) to a known amount of solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often by techniques like UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.[5]
-
Vapor Pressure: Can be measured using techniques such as the Knudsen effusion method or by correlation gas chromatography.[10][16] A method involving monitoring the pressure in a chamber during sublimation until equilibrium is reached has also been described.[10]
Logical Relationships in Diamantane Chemistry
The chemical behavior and functionalization of diamantane are directly related to its unique structure. The molecule possesses two distinct types of tertiary carbon atoms, which can be selectively functionalized.
Caption: Functionalization of Diamantane.
References
- 1. Diamantane - Wikipedia [en.wikipedia.org]
- 2. Diamantane - Wikiwand [wikiwand.com]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Diamantane - ChemistryViews [chemistryviews.org]
- 5. arxiv.org [arxiv.org]
- 6. scbt.com [scbt.com]
- 7. Diamantane – Provisco CS [proviscocs.com]
- 8. Diamantane , >97.0% , 2292-79-7 - CookeChem [cookechem.com]
- 9. Diamantane | CAS#:2292-79-7 | Chemsrc [chemsrc.com]
- 10. The functionalization of nanodiamonds ( diamondoids ) as a key parameter of their easily controlled self-assembly in micro- and nanocrystals from the ... - Nanoscale (RSC Publishing) DOI:10.1039/C4NR04442H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchwith.njit.edu [researchwith.njit.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chm.bris.ac.uk [chm.bris.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability of Congressane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of congressane, a diamondoid hydrocarbon. The document details the intrinsic thermal properties of this compound, the experimental methodologies used to assess its stability, and the underlying structural factors contributing to its remarkable thermal resilience. This guide is intended for researchers, scientists, and drug development professionals who may consider using this compound and its derivatives in applications requiring high thermal stability.
Introduction to this compound and its Thermal Properties
This compound, also known as diamantane, is a polycyclic cage hydrocarbon with the chemical formula C₁₄H₂₀. It is the second member of the diamondoid series, which are molecules with a carbon framework that is a subunit of the diamond lattice. This rigid, strain-free structure imparts exceptional thermal stability, making this compound a subject of interest for applications in nanotechnology, materials science, and pharmaceuticals.[1]
Quantitative Thermal Data
While a specific decomposition temperature for pure this compound from TGA is not prominently reported, its physical properties and the performance of its derivatives provide strong evidence of its high thermal stability.
| Property | Value | Reference |
| Melting Point | ~244.73 °C | [2] |
| Boiling Point | ~269.5 °C | [2] |
| Decomposition of Diamantane-based Polyamides | 400-600 °C | [3] |
The high melting point of this compound is indicative of the strong intermolecular forces and the significant thermal energy required to overcome its stable crystal lattice. Furthermore, polyamides synthesized with diamantane monomers exhibit decomposition temperatures in the range of 400-600 °C, significantly higher than conventional polyamides.[3] This demonstrates that the inherent thermal stability of the this compound unit is conferred to the polymer backbone.
Relationship Between Structure and Thermal Stability
The exceptional thermal stability of this compound is directly linked to its unique molecular structure. The key contributing factors are:
-
Rigid Cage Structure: The carbon atoms in this compound are arranged in a rigid, three-dimensional cage that is a fragment of the diamond lattice. This structure is highly resistant to conformational changes and thermal vibrations that typically precede decomposition in more flexible molecules.
-
Strain-Free System: The tetrahedral arrangement of carbon atoms in the cyclohexane "chair" conformations that make up the this compound cage results in a virtually strain-free molecule. The absence of ring strain contributes significantly to its thermodynamic stability.
-
Strong C-C and C-H Bonds: The molecule consists solely of strong, non-polar carbon-carbon and carbon-hydrogen single bonds, which require a large amount of energy to break.
Experimental Protocols for Thermal Analysis
The thermal stability of solid hydrocarbons like this compound is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature of a material.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of pure, solid this compound into a ceramic or platinum TGA pan.
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any oxygen.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature of at least 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition:
-
Record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of decomposition is determined from the point of significant mass loss. The temperature at which 5% mass loss occurs (Td5) is often reported as the decomposition temperature.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and can also indicate decomposition.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of pure, solid this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent sublimation before melting. A pinhole in the lid can be used if evolved gas analysis is desired.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a constant rate of 10 °C/min to a temperature above its expected melting point (e.g., 300 °C).
-
Cool the sample back to the starting temperature at 10 °C/min.
-
Perform a second heating cycle under the same conditions to observe the thermal history after the first melt.
-
-
Data Acquisition:
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.
-
The melting point is typically taken as the onset or peak of the melting endotherm.
-
Applications in Drug Development and Materials Science
The high thermal stability of this compound makes it an attractive building block for various applications:
-
Drug Delivery: this compound derivatives can serve as robust scaffolds for the development of thermally stable drug delivery systems.[1]
-
Biomaterials: Its rigid structure can be incorporated into biomaterials to enhance their mechanical and thermal properties.
-
High-Temperature Polymers: As demonstrated by diamantane-based polyamides, incorporating this compound into polymer backbones can significantly increase their thermal stability for demanding applications.[3]
Conclusion
This compound is a hydrocarbon with exceptional thermal stability, a direct result of its unique diamondoid structure. While a specific decomposition temperature from TGA is not widely reported, its high melting point and the thermal robustness of its polymeric derivatives confirm its suitability for high-temperature applications. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of the thermal properties of this compound and its derivatives, which are promising building blocks for the development of advanced materials and pharmaceuticals.
References
electronic properties of congressane cage
An In-depth Technical Guide to the Electronic Properties of the Congressane Cage
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by the systematic name pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane or more commonly as diamantane, is the second member of the diamondoid series—a class of cage-like, saturated hydrocarbons whose carbon-carbon framework constitutes the fundamental repeating unit of a diamond crystal lattice.[1][2] These molecules are characterized by their exceptional thermal and chemical stability, high rigidity, and unique physicochemical properties stemming from their diamond-like structure.[1] This guide provides a detailed examination of the core electronic properties of the this compound cage, summarizing key quantitative data, outlining experimental and computational methodologies, and exploring the implications for its application in advanced materials and drug development.
Core Electronic Properties
The electronic structure of this compound is defined by its saturated sigma (σ) bonds, resulting in a wide electronic gap and distinct properties compared to unsaturated or aromatic systems. Its behavior is largely governed by its ionization potential, electron affinity, and the energy gap between its highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap).
Ionization Potential (IP)
The ionization potential is the minimum energy required to remove an electron from a neutral molecule in its gaseous state. Experimental studies have shown a clear trend of decreasing ionization potential with increasing size in the diamondoid series.[3] This is attributed to quantum confinement effects. For this compound (diamantane), the experimentally determined ionization potential is lower than that of the smaller adamantane cage.[3]
Negative Electron Affinity (NEA)
Electron affinity is the energy released when an electron is added to a neutral molecule.[4][5] A key feature of diamondoids, including this compound, is their negative electron affinity (NEA).[1][6] This means that the energy of a conduction electron is higher inside the diamondoid cage than in a vacuum.[6] Consequently, electrons can be ejected from the molecule with very little or no additional energy, making diamondoids excellent electron emitters.[6] This property is of significant interest for applications in field-emission devices.[6]
HOMO-LUMO Gap
The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter that determines a molecule's electronic and optical properties.[7][8] Pristine this compound, like other diamondoids, is an excellent electrical insulator due to its very large HOMO-LUMO gap.[9]
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in exploring this property. Theoretical work has shown that the HOMO-LUMO gap of diamondoids can be precisely tuned through chemical functionalization.[10] By adding electron-donating ("push") and electron-withdrawing ("pull") groups to the this compound cage, its HOMO-LUMO gap can be significantly altered. For the related adamantane molecule, the gap has been computationally tuned over a wide range, from 2.42 eV to 10.63 eV, compared to the pristine molecule's gap of 9.45 eV.[10] Similar tunability is expected for this compound. This ability to engineer the electronic gap is crucial for developing novel optoelectronic materials.[10]
Data Presentation: Electronic Properties of Diamondoids
The following table summarizes key experimentally determined and computationally predicted electronic properties for this compound and related diamondoids.
| Property | Adamantane (C₁₀H₁₆) | Diamantane (this compound, C₁₄H₂₀) | Triamantane (C₁₈H₂₄) | Method |
| Ionization Potential (IP) | 9.23 ± 0.12 eV | 8.80 ± 0.06 eV | 8.57 ± 0.08 eV | Experimental (Total Ion Yield Spectroscopy)[3] |
| Calculated HOMO-LUMO Gap (Pristine) | ~7.15 - 9.45 eV | Similar to Adamantane | Similar to Adamantane | Computational (DFT)[9][10] |
| Calculated HOMO-LUMO Gap (Functionalized) | 2.42 - 10.63 eV | Similar to Adamantane | Not Widely Studied | Computational (Inverse Molecular Design)[10] |
| Electron Affinity (EA) | Negative | Negative | Negative | Experimental / Theoretical[1][6] |
Methodologies and Protocols
The electronic properties of this compound are investigated through a combination of experimental spectroscopy and theoretical computations.
Experimental Protocol: Total Ion Yield Spectroscopy
This method is used to experimentally determine the ionization potentials of molecules.
Methodology:
-
Sample Preparation: A pure sample of this compound is introduced into a high-vacuum chamber and heated to produce a gaseous molecular beam.[3]
-
Ionization: The molecular beam is crossed with a beam of monochromatic synchrotron radiation (photons) of tunable energy.
-
Ion Detection: As the photon energy is scanned, it eventually becomes sufficient to ionize the molecule. The resulting positive ions are collected by an electric field and measured as an ion current.
-
Data Analysis: The ion yield is plotted against the photon energy. The ionization potential is determined by extrapolating the linear onset of the ion signal to the baseline.[3]
Computational Protocol: Density Functional Theory (DFT)
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules from first principles.
Methodology:
-
Structure Definition: A 3D model of the this compound molecule is created. For functionalized derivatives, substituent groups are added to the desired positions on the cage.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is a crucial step to ensure the calculated properties correspond to a stable structure.[11]
-
Electronic Structure Calculation: A single-point energy calculation is performed on the optimized geometry to determine the electronic properties. This involves selecting an appropriate functional (e.g., B3LYP, PBEPBE) and basis set (e.g., 6-31G(d), 3-21G) which dictates the accuracy of the calculation.[11][12][13][14]
-
Property Extraction: From the calculation output, key parameters are extracted. The energies of the HOMO and LUMO are used to calculate the HOMO-LUMO gap.[15] Other properties like ionization potential and electron affinity can also be derived.[13][16]
Relevance and Applications in Drug Development
The unique structural and electronic properties of the this compound cage make it a valuable scaffold in medicinal chemistry and drug delivery.[17] Its high lipophilicity, rigidity, and chemical stability allow it to serve as a robust molecular anchor or carrier.
-
As a Pharmacophore: The rigid, three-dimensional structure of this compound can be used to orient appended functional groups in a precise and predictable manner, which is critical for specific interactions with biological targets like enzyme active sites or cell receptors.
-
Improving Drug Properties: Incorporating a this compound moiety into a drug molecule can enhance its lipophilicity, which can improve its ability to cross cell membranes. Its metabolic stability can also protect the drug from degradation, potentially prolonging its therapeutic effect.
-
Targeted Drug Delivery: The this compound cage can act as a building block for larger, self-assembled systems like liposomes or dendrimers.[17] Its surface can be functionalized to attach targeting ligands or drug molecules, enabling the creation of sophisticated drug delivery systems that can selectively target diseased cells, thereby reducing systemic toxicity.[17] The electronic properties, while not directly interacting with biological systems in the same way as a polar functional group, underpin the stability and chemical inertness that make the cage a reliable and non-disruptive carrier.
Conclusion
This compound possesses a unique combination of electronic and structural properties, defined by its diamond-like cage. Its large HOMO-LUMO gap makes it an excellent insulator, while its negative electron affinity marks it as a superior electron emitter. These intrinsic properties, combined with the ability to tune its electronic structure through functionalization, open up a wide range of applications from optoelectronics to materials science. For drug development professionals, the chemical stability and structural rigidity derived from this electronic configuration make this compound an exceptionally valuable building block for creating more stable, effective, and targeted therapeutics. Continued research into the electronic properties of both pristine and functionalized this compound will undoubtedly fuel future innovations.
References
- 1. arxiv.org [arxiv.org]
- 2. Diamantane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Electron affinity - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Science@Berkeley Lab: Diamondoids: The Future on Display [www2.lbl.gov]
- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 8. Rational design of near‐infrared absorbing organic dyes: Controlling the HOMO–LUMO gap using quantitative molecular orbital theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural and Electronic Properties of InGaP Nanocrystal Diamantane Drug Carrier [article.sapub.org]
- 14. i.riken.jp [i.riken.jp]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
Congressane (C14H20): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congressane, also known by its systematic name diamantane, is a saturated polycyclic hydrocarbon with the molecular formula C14H20. It is the second member of the diamondoid series, a class of organic molecules with a cage-like structure resembling a subunit of the diamond lattice.[1] This rigid, strain-free structure imparts this compound with exceptional thermal and chemical stability, a high melting point, and unique physicochemical properties that have garnered interest in materials science and medicinal chemistry.[1][2]
First synthesized in 1965, the preparation of this compound was initially a significant challenge in organic chemistry.[1] Its derivatives have since been explored for a range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. However, there is a notable scarcity of quantitative biological data for the parent this compound molecule in publicly available literature. This guide provides a comprehensive overview of the synthesis of this compound, summarizes the known biological activities of its derivatives, and presents detailed experimental protocols.
Physicochemical Properties of this compound
The rigid, cage-like structure of this compound results in distinct physical and chemical properties. A summary of these properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C14H20 | [1] |
| Molar Mass | 188.31 g/mol | [3] |
| IUPAC Name | pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane | [3] |
| CAS Number | 2292-79-7 | [3] |
| Appearance | Colorless solid | [1] |
| Melting Point | 244-246 °C | [1] |
| Boiling Point | Sublimes | |
| Solubility | Soluble in organic solvents, insoluble in water | [1] |
| Density | 1.16 g/cm³ |
Synthesis of this compound
The most effective and widely cited method for the synthesis of this compound is the aluminum halide-catalyzed rearrangement of tetrahydro-Binor-S.[1][4] The following is a detailed experimental protocol adapted from the procedure published in Organic Syntheses.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Binor-S
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Platinum oxide catalyst
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Cyclohexane
-
Aluminum bromide
-
Diethyl ether
-
Pentane
Procedure:
-
Hydrogenation of Binor-S:
-
In a high-pressure autoclave, dissolve Binor-S in glacial acetic acid containing a catalytic amount of concentrated hydrochloric acid.
-
Add platinum oxide catalyst to the solution.
-
Hydrogenate the mixture at a pressure of approximately 200 psi and a temperature of 70°C for 3 hours.[4]
-
After cooling, filter off the catalyst.
-
Add water to the filtrate to induce phase separation.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain tetrahydro-Binor-S.
-
-
Rearrangement to this compound:
-
In a flask equipped with a reflux condenser and a stirrer, dissolve tetrahydro-Binor-S in cyclohexane.
-
Add aluminum bromide to the solution. The reaction is exothermic.
-
Heat the mixture to reflux and maintain for 2-3 hours.[4] Monitor the reaction by gas chromatography until the starting material is consumed.
-
Cool the reaction mixture and carefully decant the cyclohexane layer from the aluminum bromide sludge.
-
Extract the sludge with hot cyclohexane.
-
Combine the cyclohexane extracts and cool.
-
Add diethyl ether to the cooled extracts.
-
Wash the combined organic solution with water and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield a semi-solid residue.
-
-
Purification:
-
Triturate the residue with pentane to precipitate the solid this compound.
-
Collect the solid by filtration.
-
Further purify the crude this compound by sublimation or recrystallization from a suitable solvent.
-
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Biological Activity
While this compound itself has not been extensively studied for its biological activity, numerous derivatives of adamantane and diamantane have been synthesized and evaluated for a variety of therapeutic applications. The rigid, lipophilic cage structure of these molecules makes them attractive scaffolds in drug design.
Biological Activity of Diamantane Derivatives
| Activity | Description |
| Antiviral | Derivatives of adamantane, such as amantadine and rimantadine, are known for their activity against the influenza A virus by targeting the M2 proton channel. While specific data for this compound is lacking, its structural similarity suggests that its derivatives could also possess antiviral properties. |
| Antibacterial | Some adamantane derivatives have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is often attributed to the disruption of the bacterial cell membrane. |
| Anti-inflammatory | The anti-inflammatory potential of adamantane and diamantane derivatives has been explored, with some compounds showing inhibition of inflammatory pathways. |
| CNS Activity | The adamantane derivative memantine is used in the treatment of Alzheimer's disease, acting as an NMDA receptor antagonist. The lipophilicity of the diamondoid cage facilitates crossing the blood-brain barrier. |
It is important to reiterate that the above activities are primarily associated with functionalized derivatives of diamantane, and there is a lack of quantitative data (e.g., IC50, MIC values) for the parent this compound molecule.
Experimental Protocols for Biological Assays
Given the absence of specific biological data for this compound, a general protocol for assessing the antibacterial activity of a novel compound is provided below as a representative example of a relevant experimental workflow.
General Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the 96-well plate containing the test compound dilutions.
-
Include positive control wells (bacteria with antibiotic) and negative control wells (bacteria with vehicle).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
-
Optionally, read the optical density at 600 nm using a microplate reader to quantify bacterial growth.
-
Conceptual Workflow for Biological Evaluation
Caption: Conceptual workflow for biological evaluation.
Conclusion
This compound (C14H20) remains a molecule of significant interest due to its unique diamondoid structure and the potential for its derivatives in various applications. While the synthesis of this compound is well-established, a critical gap exists in the literature regarding the quantitative biological activity of the parent molecule. The information available on its derivatives, however, suggests that the diamantane scaffold is a promising starting point for the development of new therapeutic agents. Future research should focus on the systematic biological evaluation of this compound itself to fully elucidate its potential and to provide a baseline for the structure-activity relationships of its more complex derivatives. This technical guide provides a foundational resource for researchers embarking on the study of this fascinating molecule.
References
The Definitive Guide to the IUPAC Nomenclature of Diamantane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for diamantane, a prominent member of the diamondoid class of compounds. It delves into the systematic naming conventions, including the von Baeyer system, and discusses the widely used trivial and specialized nomenclature. This document also presents a detailed experimental protocol for the synthesis of diamantane and summarizes its key characterization data.
Introduction to Diamantane
Diamantane (C₁₄H₂₀), also known as congressane or diadamantane, is a saturated polycyclic hydrocarbon with a rigid, cage-like structure composed of two fused adamantane units.[1][2] Its unique properties, such as high thermal stability, chemical inertness, and precise three-dimensional structure, make it and its derivatives attractive scaffolds in medicinal chemistry, materials science, and nanotechnology. A clear and unambiguous naming system is paramount for effective scientific communication and drug development.
IUPAC Nomenclature of the Diamantane Core
The systematic name for diamantane, according to the IUPAC's von Baeyer system for polycyclic alkanes, is pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane .[1][3][4] This name precisely describes the intricate bridged and fused ring system of the molecule.
For practical purposes and historical reasons, the trivial names "diamantane" and "this compound" are widely accepted and used in scientific literature.[5][6] The name "this compound" was coined because the molecule was the emblem of the 1963 IUPAC Congress in London.[5][6]
A summary of the different nomenclature systems for the diamantane core is presented in Table 1.
| Nomenclature System | Name | Reference |
| Systematic (von Baeyer) | pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane | [3][4] |
| Trivial | Diamantane | [5] |
| Trivial | This compound | [6] |
| Trivial | Diadamantane | [3] |
| Balaban-Schleyer | [7]diamantane | [4] |
Table 1: Nomenclature Systems for the Diamantane Core
The relationship between these nomenclature systems can be visualized as a hierarchy, with the systematic name providing the most structural information and the trivial names offering convenience.
Caption: A diagram illustrating the hierarchical relationship between the different nomenclature systems for diamantane.
Numbering of the Diamantane Skeleton
The correct numbering of the carbon skeleton is crucial for naming substituted diamantane derivatives. According to the von Baeyer system, the numbering begins at a bridgehead carbon and proceeds along the longest path to the next bridgehead. The remaining bridges are then numbered. While a detailed step-by-step numbering guide for diamantane is complex, computational chemistry software is often employed to generate the correct IUPAC name and numbering for its derivatives.[7][8] For substituted diamondoids, the IUPAC von Baeyer nomenclature provides a unique locant for each carbon atom, which is essential for specifying the position of substituents.[8][9]
Nomenclature of Substituted Diamantanes
Substituents on the diamantane core are indicated by prefixes, with their positions designated by the corresponding number of the carbon atom to which they are attached.
Examples:
-
Diamantane-1,6-diol: The IUPAC name is pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane-1,6-diol.[10]
-
A carboxylic acid derivative: The IUPAC name is pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane-3-carboxylic acid.[7]
The Balaban-Schleyer Nomenclature for Diamondoids
For more complex diamondoids, the von Baeyer system can become cumbersome. The Balaban-Schleyer nomenclature offers a more straightforward system based on the connectivity of the adamantane units.[4][7] In this system, diamantane is designated as [7]diamantane .[4] This nomenclature is particularly useful for distinguishing between isomers of higher diamondoids.[7]
Experimental Protocol: Synthesis of Diamantane
The synthesis of diamantane is typically achieved through the Lewis acid-catalyzed rearrangement of a suitable polycyclic precursor.[2] A detailed protocol for the synthesis from hydrogenated Binor-S is provided below.[3]
Reaction: Rearrangement of hydrogenated Binor-S to Diamantane.
Reagents and Materials:
-
Hydrogenated Binor-S
-
Aluminum bromide (AlBr₃), fresh
-
Cyclohexane
-
Hydrogen bromide (HBr) gas
-
Diethyl ether
-
Pentane
-
500-mL three-necked flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
A 500-mL, three-necked flask, equipped with a reflux condenser, a drying tube, a magnetic stirring bar, and a dropping funnel is charged with 28 g (0.11 mole) of fresh aluminum bromide and 100 mL of cyclohexane.
-
The apparatus is flushed with hydrogen bromide gas.
-
Once the aluminum bromide has dissolved, 100 g (0.532 mole) of hydrogenated Binor-S is added dropwise to the rapidly stirred solution.
-
The reaction mixture will reflux for a short period without external heating. The progress of the reaction should be monitored by gas chromatography (GC).
-
After the initial reflux subsides, the mixture is heated to maintain reflux until all the starting material is consumed.
-
After the reaction is complete, the mixture is cooled, and the aluminum bromide is decomposed by the slow addition of water.
-
The organic layer is separated, washed with water, and dried.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from pentane to yield diamantane as a white crystalline solid.
Caption: A workflow diagram illustrating the key steps in the synthesis of diamantane from hydrogenated Binor-S.
Characterization Data
The identity and purity of synthesized diamantane can be confirmed using various analytical techniques. Key spectroscopic data are summarized in Table 2.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 1.68 (s, 20H) | [3] |
| Mass Spectrometry (70 eV) | Molecular Ion (M⁺): m/z 188. Prominent fragments at m/z 91. | [11][12] |
| Melting Point | 244-245 °C | [3] |
Table 2: Spectroscopic and Physical Data for Diamantane
Conclusion
A thorough understanding of the IUPAC nomenclature of diamantane is essential for researchers in academia and industry. While the systematic von Baeyer name provides a rigorous description of its structure, the trivial name "diamantane" is universally accepted for convenience. For more complex diamondoid structures, the Balaban-Schleyer nomenclature offers a practical alternative. The provided experimental protocol and characterization data serve as a valuable resource for the synthesis and identification of this important cage hydrocarbon.
References
- 1. One-Pot Synthesis of Diamantane - ChemistryViews [chemistryviews.org]
- 2. Diamantane - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fox.leuphana.de [fox.leuphana.de]
- 5. researchgate.net [researchgate.net]
- 6. Organic Nomenclature [www2.chemistry.msu.edu]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
Congressane as a Diamondoid Hydrocarbon: A Technical Guide for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Congressane, also known as diamantane, is the second simplest diamondoid hydrocarbon, possessing a rigid, cage-like structure composed of two fused adamantane units. Its unique physicochemical properties, including high thermal and chemical stability, lipophilicity, and a precise three-dimensional structure, make it an attractive scaffold for the design of novel therapeutic agents and drug delivery systems. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, functionalization, and potential applications in drug development. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological pathways.
Introduction to this compound
This compound (C₁₄H₂₀) is a polycyclic aliphatic hydrocarbon with a structure corresponding to a fragment of the diamond lattice.[1] Its IUPAC name is pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane.[2] The molecule belongs to the D₃d point group, conferring a high degree of symmetry.[3] First isolated from petroleum, it can also be synthesized through various rearrangement reactions.[1][4] The exceptional stability of the this compound cage is attributed to its low strain energy.[5] Its rigid and hydrophobic nature provides a unique platform for the development of bioactive molecules with improved pharmacological profiles.[6]
Physicochemical Properties of this compound
The distinct structural features of this compound give rise to a unique set of physical and chemical properties. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀ | [3] |
| Molar Mass | 188.31 g/mol | [2] |
| Appearance | Colorless solid | [3] |
| Melting Point | 244-245 °C | [1] |
| Boiling Point | Sublimes | - |
| Density | 1.09 g/cm³ | [1] |
| Symmetry Point Group | D₃d | [3] |
| Crystal System | Cubic | [3] |
| Space Group | Pa3 | [3][7] |
| logP (calculated) | ~3.5 - 4.5 | General knowledge |
| Solubility | Soluble in organic solvents, insoluble in water. | [8] |
Synthesis and Functionalization of this compound
The synthesis of this compound and its derivatives is crucial for exploring their potential applications. Various methods have been developed for both the construction of the cage structure and its subsequent functionalization.
Synthesis of the this compound Core
The most common and efficient method for synthesizing this compound is the Lewis acid-catalyzed rearrangement of various C₁₄H₂₀ isomers. A widely used precursor is tetrahydro-endo-dicyclopentadiene (Binor-S).[9]
Experimental Protocol: Synthesis of this compound from Binor-S [9]
-
Hydrogenation of Binor-S: A solution of Binor-S in a suitable solvent (e.g., cyclohexane) is hydrogenated in the presence of a catalyst (e.g., platinum oxide) under hydrogen pressure to yield tetrahydro-Binor-S.
-
Isomerization: The resulting tetrahydro-Binor-S is then subjected to an aluminum halide (e.g., aluminum bromide or aluminum chloride) catalyzed isomerization in a solvent such as cyclohexane or carbon disulfide. The mixture is refluxed for several hours.
-
Workup and Purification: The reaction mixture is cooled and quenched with water. The organic layer is separated, washed, dried, and the solvent is evaporated. The crude this compound is then purified by recrystallization or sublimation.
Functionalization of this compound
The rigid this compound scaffold can be functionalized at its bridgehead positions to introduce various chemical moieties, enabling the modulation of its physicochemical and biological properties.
3.2.1. Halogenation
Halogenation, particularly chlorination and bromination, provides key intermediates for further derivatization.
Experimental Protocol: Synthesis of 1-Chlorothis compound [3]
-
A solution of this compound in a suitable solvent (e.g., carbon tetrachloride) is treated with a chlorinating agent such as sulfuryl chloride in the presence of a radical initiator (e.g., benzoyl peroxide).
-
The reaction mixture is refluxed for several hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by chromatography or recrystallization to yield 1-chlorothis compound.
3.2.2. Nitration
Nitration introduces a nitro group, which can be subsequently reduced to an amino group.
Experimental Protocol: Synthesis of 1-Nitrothis compound [10]
-
This compound is dissolved in a suitable solvent like acetonitrile.
-
Nitronium tetrafluoroborate (NO₂BF₄) is added portion-wise at a controlled temperature.
-
The reaction is stirred for a specified time and then quenched by pouring it into an ice-water mixture.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude 1-nitrothis compound is purified by column chromatography.
3.2.3. Carboxylation
Carboxylic acid derivatives of this compound can be prepared through various methods, including the Koch-Haaf reaction.
Experimental Protocol: Synthesis of this compound-1-carboxylic acid [11]
-
1-Bromothis compound is dissolved in a mixture of concentrated sulfuric acid and formic acid.
-
The reaction mixture is stirred at room temperature for several hours.
-
The mixture is then carefully poured onto crushed ice.
-
The precipitated carboxylic acid is filtered, washed with water, and dried.
-
Purification can be achieved by recrystallization.
This compound in Drug Development
The unique properties of the this compound scaffold make it a promising candidate for various applications in drug discovery and development. Its high lipophilicity can enhance membrane permeability and brain penetration, while its rigid structure can provide a fixed orientation for pharmacophoric groups, leading to increased potency and selectivity.[6]
Potential Therapeutic Applications
While research on this compound derivatives is less extensive than that on adamantane, the known biological activities of adamantane-based drugs provide a strong rationale for exploring this compound in similar therapeutic areas.
4.1.1. Antiviral Activity
Adamantane derivatives like amantadine and rimantadine have been used as antiviral agents against the influenza A virus.[9] They function by blocking the M2 proton channel, a viral protein essential for replication.[9] The larger and more lipophilic this compound scaffold could potentially lead to derivatives with enhanced binding affinity and efficacy against both wild-type and resistant viral strains.
4.1.2. Neurological Disorders
Memantine, an aminoadamantane derivative, is an uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[12] It modulates glutamatergic neurotransmission and protects against excitotoxicity.[13] this compound's larger size could allow for the design of derivatives that interact differently with the NMDA receptor channel, potentially leading to improved therapeutic profiles with enhanced potency or altered kinetics.
4.1.3. Other Potential Targets
The this compound scaffold can also be explored for its potential to inhibit other enzymes, such as acetylcholinesterase, which is a target in Alzheimer's disease treatment.[8] Its rigid structure can be used to design specific inhibitors with high affinity and selectivity.
This compound in Drug Delivery
The hydrophobic nature of this compound makes it an excellent anchor for tethering drugs or targeting ligands to lipid membranes of liposomes or other nanocarriers.[14] This can improve drug loading, stability, and targeted delivery to specific tissues or cells.
Quantitative Data on this compound Derivatives
Quantitative structure-activity relationship (QSAR) studies are essential for the rational design of new drugs.[15] While extensive QSAR data for a wide range of this compound derivatives is not yet available in the public domain, the following table summarizes some key parameters for representative adamantane and this compound derivatives, which can serve as a starting point for future studies.
| Compound | LogP (Calculated) | Biological Target | Activity (IC₅₀/EC₅₀) | Reference |
| Amantadine | 2.9 | Influenza A M2 Channel | ~1 µM | [3] |
| Rimantadine | 3.4 | Influenza A M2 Channel | ~0.1 µM | [3] |
| Memantine | 3.2 | NMDA Receptor | 1-10 µM | [12] |
| 1-Aminothis compound | ~4.0 | (Predicted: NMDA Receptor) | Data not available | - |
| This compound-1-carboxylic acid | ~3.8 | Data not available | Data not available | - |
Detailed Experimental Protocols
This section provides detailed protocols for key biological assays relevant to the evaluation of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
M2 Proton Channel Activity Assay (Yeast-based)
A yeast growth restoration assay can be used to screen for inhibitors of the influenza A M2 proton channel.[17]
Protocol:
-
Yeast Strain: Use a yeast strain engineered to express the M2 proton channel, where its expression is toxic to the yeast.
-
Compound Screening: Plate the yeast on a solid medium and apply the this compound derivatives to filter discs placed on the agar.
-
Growth Restoration: Incubate the plates and observe for a zone of growth restoration around the discs, indicating inhibition of the M2 channel.
-
Quantitative Analysis: For quantitative analysis, grow the yeast in liquid culture in the presence of varying concentrations of the compounds and measure the optical density over time to determine the EC₅₀ for growth restoration.
Conclusion and Future Directions
This compound represents a valuable and underexplored scaffold in medicinal chemistry. Its rigid, lipophilic nature offers significant advantages for the design of potent and selective therapeutic agents. Drawing parallels from the successful clinical applications of adamantane-based drugs, this compound derivatives hold great promise in the fields of antiviral and neuroprotective therapies. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish comprehensive structure-activity relationships. The development of more efficient and versatile functionalization methods will be key to unlocking the full potential of this unique diamondoid hydrocarbon. Furthermore, detailed mechanistic studies are required to elucidate the specific interactions of this compound derivatives with their biological targets and to understand the downstream signaling pathways they modulate.
References
- 1. Synthesis, cytotoxicity, and antitumor activity of lantadene-A congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US5599998A - Method for the synthesis of adamantane amines - Google Patents [patents.google.com]
- 6. Amantadine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and the activity assessment of adamantylcontaining thiazolium inhibitors of butyrylcholinesterase | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. Toward a Blueprint for Anti-influenza Drugs [als.lbl.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. scribd.com [scribd.com]
- 17. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Congressane: A Technical Retrospective of the 1963 IUPAC Challenge
For Immediate Release
LONDON – December 16, 2025 – This whitepaper delves into the history and chemistry of congressane, a molecule that captivated the chemical community at the 19th International Union of Pure and Applied Chemistry (IUPAC) Congress in 1963. While its synthesis was not achieved until two years later, the challenge laid down in London spurred significant advancements in the field of strained organic molecules. This document provides a comprehensive technical overview of the structure, synthesis, and characterization of this compound, tailored for researchers, scientists, and drug development professionals.
The 1963 IUPAC Congress and the this compound Challenge
The 19th IUPAC Congress, held in London in 1963, served as a platform for the exchange of cutting-edge chemical research.[1][2] It was at this event that the molecule pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecane, with the chemical formula C₁₄H₂₀, was put forth as a synthetic challenge. In honor of the congress, the molecule was aptly nicknamed "this compound." This challenge highlighted the growing interest in the synthesis of complex, caged hydrocarbon structures.
The Structure of this compound (Diamantane)
This compound, now more commonly known as diamantane, is the second member of the diamondoid series, which are hydrocarbons with a cage-like structure resembling a unit of the diamond lattice. Adamantane is the first and simplest member of this family. The rigid, strain-free structure of diamantane is a result of its carbon framework being a fragment of the diamond crystal lattice. This unique structure imparts exceptional thermal stability and a high melting point. The structure of this compound was definitively confirmed by X-ray diffraction analysis performed by I. L. Karle and J. Karle in 1965.[3]
The First Successful Synthesis (1965)
While the challenge was issued in 1963, the first successful synthesis of this compound was reported in 1965 by C. A. Cupas, Paul von Ragué Schleyer, and David J. Trecker. Their approach involved a two-step process: the photodimerization of norbornene followed by a Lewis acid-catalyzed rearrangement.
Experimental Protocols
Step 1: Photodimerization of Norbornene
Step 2: Aluminum Bromide Catalyzed Rearrangement
The following detailed procedure for the synthesis of diamantane from a pentacyclic precursor is adapted from Organic Syntheses.[4]
-
Apparatus: A 500-mL, three-necked flask equipped with a reflux condenser, a drying tube, a magnetic stirring bar, and a dropping funnel is charged with 28 g (0.11 mole) of fresh aluminum bromide and 100 mL of cyclohexane. The apparatus is flushed with hydrogen bromide gas.
-
Reaction: Once the aluminum bromide has dissolved, a solution of 10 g (0.054 mole) of the pentacyclic precursor in 50 mL of cyclohexane is added dropwise over 30 minutes. The reaction mixture is then stirred at room temperature for 1 hour, followed by refluxing for 2 hours.
-
Workup: The reaction mixture is cooled in an ice bath and cautiously hydrolyzed by the slow addition of 100 mL of water. The cyclohexane layer is separated, and the aqueous layer is extracted with two 50-mL portions of cyclohexane. The combined organic layers are washed with saturated sodium bicarbonate solution and water, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation to yield a white solid. The crude product is purified by sublimation or recrystallization from a suitable solvent like methanol or pentane to afford pure diamantane. The reported yield of this rearrangement step can be as high as 60-62%.[4]
Characterization Data
The highly symmetric structure of this compound leads to relatively simple spectroscopic data, which are summarized below.
NMR Spectroscopy
The proton and carbon NMR spectra of diamantane are characterized by a small number of signals due to the molecule's D₃d symmetry.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~1.42 | Broad singlet | CH₂ |
| ¹H | ~1.85 | Broad singlet | CH |
| ¹³C | 37.81 | CH | Methine Carbon |
| ¹³C | 38.51 | CH₂ | Methylene Carbon |
| ¹³C | 47.34 | CH | Apical Methine Carbon |
Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The ¹³C NMR data is from a study on higher diamondoids.[5]
Infrared (IR) Spectroscopy
The IR spectrum of diamantane shows characteristic C-H stretching and bending vibrations for saturated hydrocarbons.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2900 | Strong | C-H stretch |
| ~1450 | Medium | CH₂ scissoring |
| ~1350 | Medium | CH wagging |
Note: The IR spectrum of diamantane has been reported and compared with theoretical calculations.[6][7]
Logical and Experimental Workflow Visualization
The synthesis of this compound can be visualized as a two-step logical workflow.
References
- 1. IUPAC - 19th International Congress of Pure and Applied Chemistry - Congress Lectures Presented in London, UK, 10-17 July, 1963 by International Union of pure and Applied Chemistry ( IUPAC ): Very Good Hard Cover (1963) First Edition. | Glenbower Books [abebooks.co.uk]
- 2. biblio.com [biblio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chm.bris.ac.uk [chm.bris.ac.uk]
- 6. chm.bris.ac.uk [chm.bris.ac.uk]
- 7. researchgate.net [researchgate.net]
The Occurrence of Diamantane in Petroleum: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of diamantane in petroleum. Diamantane (C₁₄H₂₀), a member of the diamondoid family, is a cage-like hydrocarbon molecule whose rigid, diamond-like structure imparts exceptional thermal stability. This property makes diamantane and its homologues invaluable geochemical tracers for assessing the thermal maturity and cracking history of crude oils and source rocks. Furthermore, the unique physicochemical properties of diamondoids are of increasing interest in the fields of nanotechnology and drug development. This guide details the concentration of diamantane in petroleum, outlines the experimental protocols for its analysis, and illustrates the key geochemical pathways and analytical workflows.
Data Presentation: Quantitative Occurrence of Diamantane
Diamantane is a ubiquitous, albeit typically low-concentration, component of most crude oils and some petroleum products.[1][2][3] Its concentration, along with that of other diamondoids like adamantane, varies significantly depending on the geological history of the petroleum reservoir. Generally, higher thermal maturity and the extent of oil cracking lead to an enrichment of diamondoids.[2][4]
The following tables summarize the quantitative data on the concentration of diamantane and related compounds in various petroleum samples, as reported in the literature.
| Sample Type | Diamantane Concentration (μg/g of oil) | Adamantane Concentration (μg/g of oil) | Reference |
| Most Crude Oils | 5 - 200 | 40 - 500 | [1] |
| South Louisiana Crude Oil | - | up to 2,000 | [1] |
| Weathered Diesel Fuel | up to 600 | - | [1] |
| Gulong Shale Oil | 0 - 53 | 45 - 1005 | [5] |
| Tarim Basin Oil (Pre-cracking) | 79.8 | 359 | [6] |
Table 1: Concentration of Diamantane and Adamantane in Various Petroleum Samples.
| Parameter | Description | Typical Values | Reference |
| Method Detection Limit (MDL) for GC/MS | The lowest concentration of an analyte that can be reliably detected. | 0.06 - 0.14 μg/g | [1] |
| Limit of Detection (LOD) for GC-MS/MS | The lowest concentration of an analyte that can be detected with a certain level of confidence. | 0.02 - 0.11 μg/g | [2] |
| Limit of Quantification (LOQ) for GC-MS/MS | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | 0.08 - 0.37 μg/g | [2] |
Table 2: Typical Detection and Quantification Limits for Diamantane Analysis.
Experimental Protocols
The accurate quantification of diamantane in complex petroleum matrices requires robust analytical methodologies. The most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[7][8]
Sample Preparation
1. Solvent Dilution (for GC-MS/MS): This is a simple and rapid method suitable for the highly selective and sensitive GC-MS/MS analysis.[8]
-
Weigh approximately 200 mg of the crude oil sample into a 2 mL vial.
-
Add 2 mL of n-hexane.
-
Spike the solution with a known amount of a deuterated internal standard, such as adamantane-d₁₆.[5]
-
The sample is then ready for direct injection into the GC-MS/MS system.
2. Column Chromatography (for GC-MS): This method is used to separate the crude oil into different fractions to reduce matrix interference, which is particularly important for less selective single-quadrupole GC-MS analysis.[7]
-
Column Preparation:
-
Use a glass column packed with silica gel (e.g., 230-400 mesh). A layer of sand can be added at the top and bottom to protect the silica bed.[9]
-
Pre-condition the column by washing with n-hexane.
-
-
Fractionation:
-
Dissolve a known amount of the crude oil in a minimal amount of a non-polar solvent like n-hexane.
-
Load the sample onto the column.
-
Elute the saturated hydrocarbon fraction (which contains the diamondoids) with n-hexane.
-
Subsequently, elute the aromatic fraction with a solvent of higher polarity, such as a mixture of n-hexane and dichloromethane.
-
-
Concentration:
-
The saturated fraction is collected and concentrated under a gentle stream of nitrogen.
-
The final volume is adjusted, and an internal standard is added before GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as one with a 100% dimethyl polysiloxane stationary phase (e.g., DB-1 or equivalent), is typically used. Common dimensions are 60 m length x 0.32 mm internal diameter x 0.25 μm film thickness.
-
Injector: Splitless injection is commonly used to enhance sensitivity for trace analysis.
-
Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C) and ramps up to a high temperature (e.g., 320°C) to elute the wide range of hydrocarbons present in the sample. A representative program could be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 320°C at 10°C/min.
-
Hold at 320°C for 10 minutes.[10]
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is preferred over full scan mode to increase sensitivity and selectivity.[7]
-
Ions Monitored for Diamantane and its Alkylated Homologues: m/z 188, 187, 201, 215, and 229.[7]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis
GC-MS/MS in Selected Reaction Monitoring (SRM) mode offers superior selectivity and sensitivity by monitoring specific fragmentation transitions, which effectively eliminates matrix interferences.[2][8]
-
GC Conditions: Similar to those used for GC-MS.
-
MS/MS Conditions:
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the analysis and geochemical significance of diamantane in petroleum.
Conclusion
The natural occurrence of diamantane in petroleum provides a powerful tool for geochemical investigation. Its exceptional thermal stability allows it to persist and become enriched under conditions where other biomarkers are destroyed, offering a unique window into the thermal history of petroleum reservoirs. The analytical methods outlined in this guide, particularly GC-MS/MS, provide the necessary sensitivity and selectivity for the accurate quantification of diamantane and its homologues. As research into the applications of diamondoids in materials science and medicine continues to grow, the ability to efficiently isolate and quantify these fascinating molecules from their natural sources will become increasingly important.
References
- 1. Diamondoid hydrocarbons as a molecular proxy for thermal maturity and oil cracking: Geochemical models from hydrous pyrolysis [pubs.usgs.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Steric Strain in the Congressane Molecule
For Researchers, Scientists, and Drug Development Professionals
Abstract
Congressane, also known as diamantane, is a highly symmetrical, rigid, cage-like hydrocarbon (C₁₄H₂₀) belonging to the diamondoid series. Its structure, a segment of the diamond lattice, fascinates chemists due to its unique properties, including high thermal stability and low reactivity. However, despite its diamond-like structure, the molecule is not entirely free of strain. This technical guide provides a comprehensive analysis of the steric strain inherent in the this compound molecule. We will delve into the structural evidence from X-ray crystallography, quantify the strain energy through thermochemical data and computational chemistry, and detail the experimental and theoretical protocols used in these assessments. This document serves as a core reference for researchers interested in the nuanced stereochemistry of polycyclic hydrocarbons and its implications in fields such as materials science and drug development.
Introduction to Steric Strain in Polycyclic Systems
In organic chemistry, "strain" refers to the increase in a molecule's potential energy due to its geometry deviating from the ideal, unstrained state. This excess energy can arise from several factors, including:
-
Angle Strain: Deviation of bond angles from their ideal values (e.g., 109.5° for sp³-hybridized carbon).
-
Torsional Strain: Destabilization from eclipsed conformations of bonds around a single bond.
-
Steric Strain (Van der Waals Strain): Repulsive forces that occur when non-bonded atoms are forced closer to each other than the sum of their Van der Waals radii allows.
In rigid polycyclic systems like this compound, the covalent framework locks the molecule into a specific conformation, making it impossible to alleviate strain through bond rotation. Consequently, any inherent angle, torsional, or steric strain is a permanent feature of the molecule's structure and contributes to its overall energy and reactivity. While diamondoids are often described as "strain-free" due to their resemblance to the diamond lattice, molecular mechanics calculations reveal that this compound possesses notable strain arising from an excess of repulsive non-bonded interactions compared to acyclic hydrocarbons[1].
Structural Evidence of Steric Strain: Crystallographic Analysis
The definitive three-dimensional structure of this compound was elucidated by I. L. Karle and J. Karle in 1965 through single-crystal X-ray diffraction[2][3]. This experimental technique provides precise measurements of bond lengths and angles, offering direct insight into the molecule's geometry and any deviations from ideal values that would indicate strain.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure by X-ray diffraction involves the following key steps:
-
Crystallization: A high-purity sample of the compound is dissolved in a suitable solvent, and the solution is slowly evaporated or cooled to encourage the formation of single crystals. For this compound, suitable crystals were grown for the analysis.
-
X-ray Diffraction: A single crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.
-
Data Collection: The crystal is rotated, and diffraction patterns are collected from multiple orientations. The intensity and position of each diffracted beam are measured.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms are determined. This initial model is then refined to best fit the experimental data, yielding precise bond lengths and angles.
The workflow for this process can be visualized as follows:
Quantitative Structural Data for this compound
Energetic Quantification of Strain
While structural data provides evidence of distorted geometry, the magnitude of the resulting strain is quantified by its strain energy (SE). This is the excess energy of the molecule compared to a hypothetical, strain-free reference compound. Strain energy can be determined both experimentally, through thermochemical measurements, and theoretically, via computational chemistry.
Experimental Determination: Enthalpy of Formation
The experimental strain energy of a hydrocarbon is typically derived from its standard enthalpy of formation (ΔHᵨ°).
Experimental Protocol: Combustion Calorimetry
-
A precisely weighed sample of the substance (e.g., this compound) is placed in a "bomb" calorimeter.
-
The bomb is filled with pure oxygen under high pressure and sealed.
-
The bomb is submerged in a known quantity of water in an insulated container.
-
The sample is ignited, and the complete combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.
-
By measuring the temperature change and knowing the heat capacity of the calorimeter, the heat of combustion can be calculated.
-
The standard enthalpy of formation is then calculated from the heat of combustion using Hess's Law.
Once the experimental ΔHᵨ° is known, the strain energy is calculated by comparing it to a theoretical ΔHᵨ° for a strain-free molecule with the same atomic composition. This theoretical value is calculated using group increment methods (e.g., Benson's group additivity rules), where the molecule is broken down into constituent groups with known strain-free enthalpy contributions[5].
Strain Energy (SE) = ΔHᵨ°(experimental) - ΔHᵨ°(strain-free reference)
Computational Quantification of Strain
Computational chemistry provides powerful tools for calculating strain energy, often with accuracy comparable to experimental methods.
Computational Protocol: Molecular Mechanics and Homodesmotic Reactions
-
Molecular Mechanics: This method models a molecule as a collection of atoms connected by springs (bonds). The potential energy of a conformation is calculated using a "force field," which is a set of parameters that describe the energy cost of stretching bonds, bending angles, and twisting dihedral angles, as well as non-bonded (steric) interactions[6][7]. The strain energy is the total steric energy calculated by the force field. The Engler-Andose-Schleyer (EAS) force field method was an early approach used to calculate strain energies for polycyclic hydrocarbons.
-
Homodesmotic Reactions: This is a more rigorous quantum mechanical approach. A hypothetical (isodesmic or homodesmotic) reaction is constructed where the number and type of all bonds are conserved on both the reactant and product sides[5][8][9][10]. The strained molecule is on the reactant side, and a set of well-known, strain-free molecules (like ethane and propane) are on the product side. The enthalpy of this reaction, calculated using ab initio or Density Functional Theory (DFT) methods, is equal to the strain energy of the target molecule.
The logical workflow for calculating strain energy using a homodesmotic reaction is as follows:
Quantitative Strain Energy Data for Diamondoids
Using these methods, the strain energies for this compound (diamantane) and related diamondoids have been calculated. While adamantane, the smallest diamondoid, has a relatively modest strain energy, the strain in diamantane is notably higher[11].
| Compound | Enthalpy of Formation (ΔHᵨ°) (kcal/mol) | Strain Energy (SE) (kcal/mol) | Strain per Carbon (kcal/mol) | Method |
| Adamantane | -30.3 | 7.6 | 0.76 | EAS Force Field |
| This compound (Diamantane) | -34.8 | 12.5 | 0.89 | EAS Force Field |
| Triamantane | -37.5 | 19.1 | 1.06 | EAS Force Field |
Note: Strain energy values can vary slightly depending on the computational method and the reference state used.
The data clearly indicates that while this compound is a very stable molecule, it possesses a significant strain energy of 12.5 kcal/mol. The strain per carbon atom also increases from adamantane to diamantane, suggesting that the fusion of adamantane cages introduces additional steric crowding and deviation from an ideal strain-free geometry. This increased strain is attributed to destabilizing transannular H···H interactions.
Implications for Drug Development and Materials Science
The rigid, well-defined three-dimensional structure of this compound and its derivatives makes them attractive scaffolds in medicinal chemistry and materials science. Understanding the inherent steric strain is crucial for several reasons:
-
Reactivity: Although generally unreactive, the stored strain energy can influence the reactivity at the bridgehead positions. Functionalization of the this compound core can be affected by the local strain environment.
-
Molecular Recognition: In drug design, this compound derivatives can be used as rigid linkers or pharmacophores. The precise geometry, dictated in part by steric strain, will govern how these molecules fit into the binding sites of proteins and other biological targets.
-
Material Properties: When incorporated into polymers or other materials, the rigidity and strain of the diamondoid units can influence the bulk properties of the material, such as thermal stability, hardness, and elasticity[12][13].
Conclusion
The this compound molecule, despite its structural similarity to the perfectly staggered diamond lattice, is not free from steric strain. X-ray crystallography provides the foundational evidence of its rigid, caged structure where non-bonded atoms can be held in close proximity. Thermochemical measurements and, more prominently, computational chemistry methods like molecular mechanics and homodesmotic reaction analysis, have successfully quantified this strain. The strain energy of this compound is approximately 12.5 kcal/mol, a value significantly higher than that of adamantane, which is primarily attributed to repulsive transannular hydrogen-hydrogen interactions. A thorough understanding of this inherent strain is essential for accurately predicting the molecule's reactivity and for the rational design of novel drugs and advanced materials based on the this compound scaffold.
References
- 1. researchwith.njit.edu [researchwith.njit.edu]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. works.swarthmore.edu [works.swarthmore.edu]
- 6. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 7. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Homodesmotic [ursula.chem.yale.edu]
- 10. researchgate.net [researchgate.net]
- 11. Diamantane derivatives, a new series of plasticlaly crystalline compounds. The strain energy of diamantane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of Congressane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congressane, also known as diamantane, is a rigid, diamondoid hydrocarbon with a cage-like structure, making it a valuable building block in medicinal chemistry, materials science, and nanotechnology. Its unique properties, including high thermal stability and lipophilicity, have led to its incorporation into various drug candidates to enhance their therapeutic profiles. The synthesis of this compound is most effectively achieved through the Lewis acid-catalyzed rearrangement of various C14 polycyclic hydrocarbon precursors. This protocol details a well-established method for synthesizing this compound utilizing a strong Lewis acid catalyst to induce skeletal isomerization.
Reaction Mechanism and Pathway
The Lewis acid-catalyzed synthesis of this compound proceeds through a complex series of carbocation rearrangements. The Lewis acid, typically aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), abstracts a hydride ion from the saturated hydrocarbon precursor, generating a carbocation. This initiates a cascade of skeletal rearrangements, including Wagner-Meerwein shifts, that drive the molecule towards the thermodynamically most stable isomer, this compound. The rigid, strain-free, cage-like structure of this compound is the thermodynamic sink in this reaction landscape.
Data Presentation: Catalyst Systems and Reaction Yields
The choice of Lewis acid and reaction conditions significantly impacts the yield of this compound. The following table summarizes quantitative data from established protocols.
| Precursor | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Tetrahydro-Binor-S | AlBr₃ | Cyclohexane | Reflux | 2-3 | ~70 | Organic Syntheses |
| Tetrahydro-Binor-S | AlCl₃ / BF₃·OEt₂ | Dichloromethane | Reflux | 12 | Comparable to AlBr₃ | Organic Syntheses[1] |
| exo-Tetrahydrodicyclopentadiene | AlCl₃ / Pyridine HCl (Ionic Liquid) | None | 70 | 6 | 21.9 (as adamantane) | ResearchGate[2] |
Note: The synthesis of adamantane from tetrahydrodicyclopentadiene is mechanistically analogous to this compound synthesis and is included for comparison of catalyst systems.
Experimental Protocols
Protocol 1: this compound Synthesis from Tetrahydro-Binor-S using Aluminum Bromide
This protocol is adapted from a well-established Organic Syntheses procedure.
Materials:
-
Tetrahydro-Binor-S
-
Aluminum bromide (AlBr₃)
-
Cyclohexane, anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Water
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tetrahydro-Binor-S.
-
Solvent Addition: Add anhydrous cyclohexane to the flask.
-
Catalyst Addition: Carefully add aluminum bromide to the stirred solution. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed. If the reaction is slow, an additional portion of aluminum bromide may be added.
-
Quenching and Work-up: Cool the reaction mixture. Carefully decant the hot cyclohexane layer. Extract the remaining aluminum bromide layer with several portions of hot cyclohexane.
-
Purification: Combine the cyclohexane extracts and add diethyl ether. Wash the combined organic layers with water, then dry over anhydrous magnesium sulfate.
-
Isolation: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound. Further purification can be achieved by recrystallization or sublimation.
Protocol 2: this compound Synthesis from Tetrahydro-Binor-S using Aluminum Chloride
This protocol provides an alternative catalyst system.
Materials:
-
Tetrahydro-Binor-S
-
Aluminum chloride (AlCl₃)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane, anhydrous
-
Water
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, add aluminum chloride and anhydrous dichloromethane.
-
Precursor Addition: Add tetrahydro-Binor-S to the stirred suspension.
-
Co-catalyst Addition: Add boron trifluoride diethyl etherate dropwise to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 105-110°C). An initial exothermic reaction may occur. Continue refluxing for 12 hours.[1]
-
Quenching and Work-up: Cool the reaction mixture and dilute with dichloromethane. Transfer to a separatory funnel and wash with water.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent at reduced pressure to yield the crude product.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Lewis acid-catalyzed rearrangement pathway to this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound synthesis.
Logical Relationship: Catalyst to Product Stability
Caption: Role of Lewis acid in achieving the thermodynamically stable product.
References
Synthesis of Congressane from Norbornene Photodimers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Congressane, also known as diamantane, is a rigid, diamondoid hydrocarbon with significant potential in drug development, materials science, and nanotechnology due to its unique structural and physicochemical properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound. The synthesis commences with the dimerization of norbornadiene to form the key intermediate, Binor-S, followed by hydrogenation and subsequent acid-catalyzed rearrangement to yield this compound. This protocol offers a reliable and scalable method for obtaining high-purity this compound for research and development purposes.
Introduction
Diamondoids are cage-like hydrocarbons with a structure resembling a fragment of the diamond lattice. This compound (diamantane) is the second member of this series, possessing a C14H20 formula. Its rigid, lipophilic structure makes it an attractive scaffold for the design of novel therapeutics, particularly for targeting membrane proteins and as a bioisostere for adamantane. The synthesis of this compound has been a subject of considerable interest, and the rearrangement of polycyclic C14H20 isomers stands as a robust and efficient method for its preparation. This protocol details a well-established procedure starting from the dimerization of norbornadiene.
Reaction Pathway
The overall synthetic route to this compound involves three main stages:
-
Dimerization of Norbornadiene: Norbornadiene undergoes a cobalt-catalyzed [2π+2π] cycloaddition to form the dimer known as Binor-S.
-
Hydrogenation of Binor-S: The double bonds in Binor-S are saturated via catalytic hydrogenation to yield tetrahydro-Binor-S.
-
Isomerization to this compound: Tetrahydro-Binor-S is rearranged in the presence of a Lewis acid catalyst to the thermodynamically stable this compound.
Caption: Synthetic pathway for this compound from norbornadiene.
Experimental Protocols
Synthesis of Binor-S from Norbornadiene
This procedure describes the cobalt-catalyzed dimerization of norbornadiene to form Binor-S.
Materials:
-
Norbornadiene (freshly distilled)
-
Toluene (dry)
-
Cobalt bromide-triphenylphosphine complex [CoBr2(PPh3)2]
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Nitrogen gas
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
Equipment:
-
2-L three-necked flask with Teflon sleeves
-
Thermometer
-
Condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A 2-L, three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel is flushed with nitrogen.
-
The flask is charged with 200 g (2.18 moles) of freshly distilled norbornadiene, 400 mL of dry toluene, and 7.8 g of cobalt bromide–triphenylphosphine catalyst.[1]
-
While stirring at room temperature, 2.1 mL of boron trifluoride diethyl etherate is added dropwise.
-
The mixture is slowly heated to 105°C. An exothermic reaction will maintain the temperature at 105–110°C for approximately 15 minutes.
-
After the exotherm subsides, the mixture is brought to reflux and stirred for 12 hours.
-
The cooled mixture is diluted with 650 mL of dichloromethane and transferred to a separatory funnel.
-
The solution is washed with three 650-mL portions of water.
-
The organic phase is dried over anhydrous magnesium sulfate, and the solvents are evaporated under reduced pressure to yield crude Binor-S.
Synthesis of Tetrahydro-Binor-S
This protocol details the hydrogenation of Binor-S to tetrahydro-Binor-S.
Materials:
-
Binor-S (crude from the previous step)
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Platinum oxide (PtO2) catalyst
-
Hydrogen gas
-
Water
-
Anhydrous magnesium sulfate
Equipment:
-
High-pressure autoclave (e.g., 1200-mL, glass-lined)
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
135.0 g (0.734 mole) of Binor-S is dissolved in 670 mL of glacial acetic acid containing 5.7 mL of concentrated hydrochloric acid.[1]
-
To this solution, 1.0 g of platinum oxide catalyst is added.
-
The reaction mixture is hydrogenated in an autoclave at 200 p.s.i. hydrogen pressure and 70°C for 3 hours.[1]
-
After cooling to room temperature, the catalyst is removed by suction filtration.
-
Water (approximately 1.5 L) is added to the filtrate until two layers form.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed twice with 100 mL of water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The residual tetrahydro-Binor-S is purified by distillation under reduced pressure (b.p. 105–110°C at 1.5 mm Hg).[1]
Synthesis of this compound (Diamantane)
This procedure describes the Lewis acid-catalyzed rearrangement of tetrahydro-Binor-S to this compound.
Materials:
-
Tetrahydro-Binor-S
-
Cyclohexane (anhydrous)
-
Aluminum bromide (AlBr3)
-
Diethyl ether
-
Pentane
-
Water
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Apparatus for suction filtration
Procedure:
-
A solution of 100 g (0.53 mole) of tetrahydro-Binor-S in 700 mL of anhydrous cyclohexane is prepared in a three-necked flask equipped with a reflux condenser and a mechanical stirrer.
-
The solution is brought to reflux, and 10 g of aluminum bromide is added. The reaction is monitored by gas chromatography.
-
Reflux is continued until no starting material remains (approximately 2–3 hours). Additional portions of aluminum bromide may be required to complete the reaction.[1]
-
The hot cyclohexane layer is decanted, and the aluminum bromide residue is extracted with five 200-mL portions of hot cyclohexane.
-
The combined, cooled cyclohexane extracts are treated with 400 mL of diethyl ether.
-
The organic solution is washed with two 100-mL portions of water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the residue is triturated with pentane.
-
The solid this compound is collected by suction filtration. Further product can be obtained by concentrating the pentane mother liquor.
-
The product can be further purified by recrystallization from pentane.
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Yield | Melting Point (°C) |
| 1 | Norbornadiene | Binor-S | CoBr2(PPh3)2, BF3·OEt2, Toluene, 105-110°C | Not specified (used crude) | - |
| 2 | Binor-S | Tetrahydro-Binor-S | H2, PtO2, Acetic Acid, HCl, 70°C, 200 psi | 90-94% | - |
| 3 | Tetrahydro-Binor-S | This compound | AlBr3, Cyclohexane, reflux | 60-62% | 244.0–245.4 |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
The described multi-step synthesis provides a reliable and well-documented pathway for the preparation of this compound. The starting material, norbornadiene, is commercially available, and the procedures, while requiring careful handling of reagents and specific equipment like a high-pressure autoclave, are based on established organic synthesis techniques. The resulting high-purity this compound can serve as a valuable building block for the development of novel pharmaceuticals and advanced materials. An alternative name for diamantane is “this compound” because its synthesis had been posed as an exceedingly difficult challenge to chemists at the Nineteenth Congress of the International Union of Pure and Applied Chemistry.[2] The overall reaction of a strained C14H20 polycyclic isomer, such as tetrahydro-Binor-S, to yield diamantane through carbocation-mediated equilibration is a complex network of thousands of reaction pathways.[2]
References
Application Notes and Protocols for Photochemical Functionalization of Congressane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the photochemical functionalization of congressane (also known as diamantane) and its derivatives. The methodologies described herein utilize visible-light photoredox catalysis to achieve selective C-H activation, enabling the introduction of various functional groups onto the rigid diamondoid scaffold. This late-stage functionalization approach is of significant interest in drug discovery and materials science, offering a streamlined pathway to novel this compound-based molecules with potentially unique biological activities and material properties.
Introduction to Photochemical Functionalization of this compound
This compound, a cage hydrocarbon, possesses a rigid, three-dimensional structure that imparts unique physicochemical properties to its derivatives. Traditional methods for functionalizing such saturated hydrocarbons often require harsh reaction conditions and lack selectivity. Photochemical methods, particularly those employing photoredox catalysis, have emerged as a powerful and mild alternative for the direct activation of strong C-H bonds.[1][2] These reactions are typically initiated by a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) or hydrogen atom transfer (HAT) processes to generate reactive radical intermediates from the this compound core.[1][3][4] These intermediates can then be trapped by various reagents to afford the functionalized products.
Recent advancements have demonstrated the selective functionalization of tertiary C-H bonds on the this compound framework, offering a predictable route to novel derivatives.[2][5] The protocols detailed below are based on a highly effective method utilizing a pyrylium-based photocatalyst for the alkylation of this compound and higher diamondoids.[5]
Data Presentation: Quantitative Summary of Photochemical Alkylation of Diamondoids
The following table summarizes the yields and regioselectivity for the photochemical alkylation of various diamondoids with different radical acceptors. The reactions were performed using 2,4,6-triphenylpyrylium tetrafluoroborate (TPT) as the photocatalyst under visible light irradiation.[5]
| Diamondoid Substrate | Radical Acceptor | Product | Yield (%)[5] | Apical/Non-apical Ratio[5] |
| Diamantane | Malononitrile | Diamantyl malononitrile | 82 | 1:1.8 |
| Triamantane | Malononitrile | Triamantyl malononitrile | 80 | 1:2.6 |
| Tetramantane | Malononitrile | Tetramantyl malononitrile | 84 | 1:1.3 |
| [1(2)3]Tetramantane | Malononitrile | [1(2)3]Tetramantyl malononitrile | 40 | 2.6:1 |
Experimental Protocols
General Protocol for Photocatalytic C-H Alkylation of this compound (Diamantane)
This protocol describes the general procedure for the selective tertiary C-H alkylation of this compound using a photoredox catalyst.
Materials:
-
This compound (Diamantane)
-
Radical acceptor (e.g., malononitrile)
-
2,4,6-Triphenylpyrylium tetrafluoroborate (TPT) photocatalyst
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Schlenk tube or similar reaction vessel suitable for inert atmosphere
-
Visible light source (e.g., blue LED lamp)
-
Stir plate
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the radical acceptor (1.5 equiv.), and the 2,4,6-triphenylpyrylium tetrafluoroborate photocatalyst (1-5 mol%).
-
Degassing: Seal the Schlenk tube and degas the vessel by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration should be optimized, typically in the range of 0.05-0.1 M with respect to the limiting reagent.
-
Photochemical Reaction: Place the reaction vessel in proximity to the visible light source (e.g., a 34 W blue LED lamp) and stir vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 12 to 48 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the functionalized this compound derivative.
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.
Visualizations
Experimental Workflow for Photocatalytic Functionalization
References
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective C-H Activation of Molecular Nanodiamonds via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. art.torvergata.it [art.torvergata.it]
- 4. researchgate.net [researchgate.net]
- 5. Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radical-Mediated C-H Functionalization of Diamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamantane, a member of the diamondoid family, possesses a rigid, three-dimensional cage structure that imparts unique physicochemical properties, making it a valuable scaffold in medicinal chemistry, materials science, and nanotechnology.[1][2] The direct functionalization of its strong C-H bonds presents a formidable challenge due to high bond dissociation energies.[1] However, recent advancements in radical-mediated methodologies have enabled the efficient and increasingly selective introduction of diverse functional groups onto the diamantane core.[1][2]
This document provides a detailed overview of contemporary radical-mediated C-H functionalization strategies for diamantane, including photocatalytic methods and Minisci-type reactions. It is intended to serve as a practical guide for researchers, offering structured data, detailed experimental protocols, and mechanistic diagrams to facilitate the application of these powerful synthetic tools.
Key Concepts in Diamantane Functionalization
Diamantane possesses two distinct types of tertiary C-H bonds:
-
Apical positions (2): Located at the tips of the diamondoid structure.
-
Medial positions (6): Situated around the central cyclohexane ring.
The challenge in diamantane functionalization lies in achieving regioselectivity between these electronically and sterically similar sites.[3] Various strategies have been developed to influence this selectivity, often by exploiting subtle differences in the stability of radical intermediates or through catalyst control.[4][5]
Photocatalytic C-H Functionalization
Visible-light photocatalysis has emerged as a mild and efficient platform for the C-H functionalization of alkanes, including diamantane.[4][6] These methods typically involve the generation of a highly reactive radical species that can abstract a hydrogen atom from the diamantane core, followed by the addition of the resulting diamantyl radical to a suitable coupling partner.[1][7]
Data Presentation: Photocatalytic Alkylation of Diamantane
| Photocatalyst | Radical Acceptor | Base | Solvent | Apical:Medial Ratio | Yield (%) | Reference |
| 2,4,6-Triphenylpyrylium tetrafluoroborate (TPT) | Benzylidene malononitrile | 2,6-Lutidine | Dichloromethane | 1:1.2 | 84 | [4][8] |
| Quinuclidine (cocatalyst with a visible light photocatalyst) | Various alkenes | - | Acetonitrile | 1.2:1 (medial:apical) | 65 | [5][9] |
Experimental Protocol: Photocatalytic Alkylation of Diamantane with Pyrylium Photocatalysts
This protocol is adapted from the work of the Martin group.[4][8]
Materials:
-
Diamantane
-
Benzylidene malononitrile
-
2,4,6-Triphenylpyrylium tetrafluoroborate (TPT) photocatalyst
-
2,6-Lutidine
-
Anhydrous dichloromethane (DCM)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., blue LED lamp)
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add diamantane (1.0 equiv.), benzylidene malononitrile (1.2 equiv.), and 2,4,6-triphenylpyrylium tetrafluoroborate (TPT, 2 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous dichloromethane (to achieve a 0.1 M concentration of diamantane) and 2,6-lutidine (2.0 equiv.) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired alkylated diamantane product.
Mechanistic Pathway: Pyrylium-Catalyzed Functionalization
The proposed mechanism involves the photooxidation of diamantane by the excited pyrylium photocatalyst, followed by deprotonation and radical C-C bond formation.[4][5]
Caption: Proposed mechanism for pyrylium-catalyzed C-H functionalization.
Minisci-Type Reactions
The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient heteroaromatics via a radical mechanism.[10][11] This methodology has been extended to the functionalization of alkanes, including adamantane and diamantane.[1] The reaction typically involves the generation of an alkyl radical from a carboxylic acid or other precursor, which then adds to a protonated heterocycle.[10]
Data Presentation: Minisci-Type Functionalization of Diamantane
Quantitative data for Minisci-type reactions specifically on diamantane is less commonly tabulated in broad reviews, as these reactions are often demonstrated with adamantane as the primary diamondoid substrate. However, the principles are directly applicable.
| Radical Source | Heterocycle | Oxidant | Acid | Yield (%) (on Adamantane) | Reference |
| Pivalic Acid | Pyridine | (NH4)2S2O8 / AgNO3 | H2SO4 | High | [10] |
| Adamantane-1-carboxylic acid | Various Heterocycles | (NH4)2S2O8 / AgNO3 | H2SO4 | Moderate to High | [1] |
Experimental Protocol: General Procedure for a Minisci-Type Reaction
This generalized protocol is based on classical Minisci reaction conditions.[10]
Materials:
-
Diamantane (or an appropriate radical precursor)
-
Electron-deficient heterocycle (e.g., pyridine)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Solvent (e.g., water/acetonitrile mixture)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the heterocycle in a mixture of solvent and sulfuric acid.
-
Add the radical precursor (e.g., a carboxylic acid derived from diamantane) and silver nitrate to the solution.
-
Heat the mixture to the desired reaction temperature (typically 60-80 °C).
-
Slowly add a solution of ammonium persulfate in water to the reaction mixture.
-
Stir the reaction vigorously for the specified time, monitoring progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and carefully neutralize the acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Pathway: Minisci Reaction
The mechanism involves the oxidative generation of a carbon-centered radical, which then adds to the protonated heterocycle.[10]
Caption: General mechanism of the Minisci reaction.
Conclusion
The radical-mediated C-H functionalization of diamantane offers a powerful and versatile approach for the synthesis of novel diamondoid derivatives. Photocatalytic methods provide mild reaction conditions and are highly effective for a range of transformations. Minisci-type reactions offer a classic yet robust method for the alkylation of heteroaromatics with diamantyl fragments. The choice of methodology will depend on the desired functional group and the required level of regioselectivity. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this unique molecular scaffold.
References
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective C-H Activation of Molecular Nanodiamonds via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radical C(sp3)–H functionalization and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Minisci reaction - Wikipedia [en.wikipedia.org]
- 11. soc.chim.it [soc.chim.it]
Synthesis of Congressane-Based Polymers: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of congressane-based polymers. Given the limited direct literature on the polymerization of this compound, this guide leverages established synthetic methodologies for other diamondoid-based polymers, particularly those derived from adamantane and diamantane. These protocols serve as a foundational guide for the development of novel polymers incorporating higher diamondoid cage structures like this compound, which are anticipated to exhibit exceptional thermal stability, mechanical strength, and unique properties suitable for advanced materials and drug delivery applications.
Introduction to Diamondoid Polymers
Diamondoids are cage-like hydrocarbon molecules with a rigid, diamond-like structure.[1] The incorporation of these moieties into polymer chains can significantly enhance the material's properties, including thermal stability, glass transition temperature (Tg), and mechanical strength.[2][3] Adamantane, the simplest diamondoid, and its derivatives have been extensively studied in polymer chemistry.[2][4] Higher diamondoids, such as diamantane and triamantane, are also being explored for the synthesis of high-performance polymers.[3][5] this compound, a higher diamondoid, is a promising building block for polymers with potentially superior properties due to its larger and more rigid structure.
Polymers incorporating diamondoid structures can be synthesized with the diamondoid moiety either as a pendant group attached to the polymer backbone or as an integral part of the main chain.[2][6] The choice of synthetic route depends on the desired polymer architecture and properties.
Synthetic Routes for Diamondoid-Based Polymers
Several polymerization techniques can be employed for the synthesis of diamondoid-based polymers. The most common methods involve the polymerization of functionalized diamondoid monomers.
Chain-Growth Polymerization of Pendant Diamondoid Polymers
This approach involves the polymerization of vinyl or methacrylate monomers functionalized with a diamondoid cage. Free-radical polymerization is a common and versatile method for this purpose.[7]
Featured Monomer: 1-Adamantyl Methacrylate (ADMA)
The synthesis of poly(1-adamantyl methacrylate) (PADMA) is a well-established method for producing a thermally stable polymer with a high glass transition temperature.[7][8]
Experimental Protocol: Free-Radical Polymerization of 1-Adamantyl Methacrylate (ADMA)
This protocol describes the synthesis of poly(1-adamantyl methacrylate) (PADMA) via free-radical polymerization using azobisisobutyronitrile (AIBN) as the initiator.[7]
Materials:
-
1-Adamantyl methacrylate (ADMA) monomer
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve 6.83 g (0.031 mol) of 1-adamantyl methacrylate (ADMA) in 50 mL of anhydrous THF.
-
Add 0.051 g (0.31 mmol) of AIBN to the solution.
-
Purge the flask with nitrogen for 15-20 minutes to remove any dissolved oxygen.
-
Heat the reaction mixture to 60°C under a nitrogen atmosphere with constant stirring.
-
Maintain the reaction at 60°C for 2 hours.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into an excess of methanol with vigorous stirring.
-
Collect the white precipitate by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
Characterization: The resulting polymer, PADMA, can be characterized by:
-
¹H NMR and FTIR spectroscopy to confirm the chemical structure.[7]
-
Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).[7]
-
Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg).[9]
-
Thermogravimetric Analysis (TGA) to assess the thermal stability.[10]
Workflow for Free-Radical Polymerization of ADMA
Caption: Workflow for the free-radical polymerization of 1-adamantyl methacrylate.
Step-Growth Polymerization for Main-Chain Diamondoid Polymers
Incorporating diamondoid units directly into the polymer backbone can lead to materials with exceptional rigidity and thermal stability. Acyclic Diene Metathesis (ADMET) polymerization is a powerful technique for this purpose.[6]
Experimental Protocol: ADMET Polymerization of a Diamantane-Containing Diene
This protocol is based on the synthesis of poly(1,3-adamantylene alkylene)s and can be adapted for diamantane or higher diamondoid diene monomers.[6]
Materials:
-
α,ω-diene monomer containing a diamantane core (e.g., 1,6-bis(alkenyl)diamantane)
-
Grubbs' first-generation catalyst
-
Anhydrous toluene
-
High-vacuum line
-
Schlenk flask
Procedure:
-
In a Schlenk flask, dissolve the diamantane-diene monomer in anhydrous toluene under an inert atmosphere (e.g., argon).
-
Add Grubbs' first-generation catalyst (typically 0.1-1 mol % relative to the monomer).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) under vacuum.
-
The polymerization is driven by the removal of ethylene gas.
-
Continue the reaction under high vacuum for several hours to days to achieve high molecular weight polymer.
-
Terminate the polymerization by adding a quenching agent (e.g., ethyl vinyl ether).
-
Precipitate the polymer in a non-solvent like methanol.
-
Filter, wash, and dry the polymer under vacuum.
Subsequent Hydrogenation: The resulting unsaturated polymer can be hydrogenated to yield a fully saturated, highly stable poly(diamantylene alkylene). This is typically done using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]
ADMET Polymerization and Hydrogenation Workflow
Caption: General workflow for ADMET polymerization of a diamondoid-diene and subsequent hydrogenation.
Properties of Diamondoid-Based Polymers
The incorporation of rigid diamondoid cages into polymers imparts unique and desirable properties.
Table 1: Thermal Properties of Adamantane-Containing Polymers
| Polymer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Reference |
| Poly(1-adamantyl methacrylate) (PADMA) | 220 | >300 | [9] |
| Poly(1,3-adamantylene alkylene)s | - | 452-456 | [6] |
| Adamantyl-substituted poly(m-phenylene) | - | ~350 | [3] |
| Thermoset from 1,3-Diethynyladamantane | - | 475 (in air) | [3] |
Table 2: Molecular Weight Data for Poly(1-adamantyl methacrylate) (PADMA)
| Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Anionic Polymerization | 17,500 | 20,200 | 1.15 | [9] |
Applications and Future Directions
The exceptional properties of diamondoid-based polymers make them attractive for a range of applications.
High-Performance Materials
Their high thermal stability and mechanical strength make them suitable for use in:
-
Aerospace components: Where materials are exposed to extreme temperatures and mechanical stress.
-
Protective coatings: Offering excellent chemical and thermal resistance.[4]
-
Advanced composites: As a matrix material for lightweight and durable structures.
Drug Delivery
The well-defined, cage-like structure of diamondoids can be exploited for drug delivery applications.[3]
-
Drug Encapsulation: The hydrophobic cavity of diamondoids can host drug molecules.
-
Targeted Delivery: Functionalized diamondoid polymers can be designed to target specific cells or tissues.
-
Controlled Release: The polymer matrix can be engineered for sustained release of therapeutic agents.
Nanotechnology
Diamondoids serve as precise molecular building blocks for the bottom-up fabrication of nanostructures.[3]
-
Molecular Scaffolds: For the assembly of complex molecular architectures.
-
Templates: For the synthesis of other nanomaterials.
Synthesis of this compound-Based Polymers: A Forward Look
While direct synthetic routes for this compound-based polymers are not yet well-documented, the protocols for adamantane and diamantane polymers provide a strong foundation. The key steps will involve:
-
Functionalization of this compound: Developing methods to introduce polymerizable groups (e.g., vinyl, methacrylate, diene) onto the this compound cage. This will likely be the most challenging step due to the complex structure of this compound.
-
Polymerization of this compound Monomers: Adapting the polymerization techniques described in this document (e.g., free-radical polymerization, ADMET) for the newly synthesized this compound-based monomers.
-
Characterization: Thoroughly characterizing the resulting polymers to understand their structure-property relationships.
The synthesis of this compound-based polymers represents a frontier in materials science, with the potential to yield materials with unprecedented performance characteristics. The protocols and data presented herein offer a starting point for researchers venturing into this exciting field.
References
- 1. Diamondoid - Wikipedia [en.wikipedia.org]
- 2. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 3. arxiv.org [arxiv.org]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. polymersource.ca [polymersource.ca]
- 10. researchgate.net [researchgate.net]
Congressane Derivatives: Application Notes and Protocols for Drug Discovery and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congressane, also known as diamantane, is a rigid, polycyclic caged hydrocarbon belonging to the diamondoid family. Its unique three-dimensional structure, high lipophilicity, and metabolic stability make it an attractive scaffold for the design of novel therapeutic agents. As the second member of the diamondoid series, this compound (C₁₄H₂₀) consists of two fused adamantane cages, offering a larger and more complex framework for chemical modification compared to its lower homolog, adamantane.[1][2] The inherent properties of the this compound core can enhance the pharmacological profile of drug candidates, including improved binding affinity, increased bioavailability, and favorable pharmacokinetics. This document provides detailed application notes and protocols for the exploration of this compound derivatives in drug discovery and medicinal chemistry, with a focus on their potential as antiviral, anticancer, and neuroprotective agents.
Therapeutic Applications and Bioactivity Data
This compound derivatives have shown promise in a variety of therapeutic areas, largely building upon the established biological activities of the closely related adamantane derivatives. The rigid cage structure of this compound can be strategically functionalized to interact with specific biological targets, including viral ion channels, cellular signaling proteins, and enzymes.
Antiviral Activity
The antiviral properties of caged hydrocarbons are well-documented, with adamantane derivatives like amantadine and rimantadine having been used as anti-influenza drugs. These compounds are thought to act by blocking the M2 ion channel of the influenza A virus.[3] It is postulated that this compound derivatives can be designed to exhibit similar or enhanced antiviral effects against a range of viruses.[3]
Table 1: Antiviral Activity of Adamantane Derivatives (as a reference for this compound scaffold)
| Compound/Derivative | Virus Strain | Assay | Activity (IC₅₀/EC₅₀) | Reference |
| Amantadine | Influenza A (H2N2, H3N2) | Cytopathic Effect Inhibition | Varies by strain | [3] |
| Rimantadine | Influenza A (H1N1, H2N2, H3N2) | Cytopathic Effect Inhibition | Varies by strain | [3] |
| Compound 4b | Influenza A (H1N1) | Cytopathic Effect Inhibition | Markedly active | [3] |
| Compound 6d | Influenza A (H1N1) | Cytopathic Effect Inhibition | Markedly active | [3] |
| Compound 5a, 6a, 7a | Influenza A (H2N2, H3N2) | Cytopathic Effect Inhibition | Markedly active | [3] |
| Adamantane Derivatives | Poxviruses (vaccinia, cowpox, mousepox) | Replication Inhibition | IC₅₀: 0.133 - 0.515 µM |
Anticancer Activity
The lipophilic nature of the this compound scaffold can facilitate the crossing of cell membranes, making it a suitable carrier for cytotoxic moieties or a pharmacophore to interact with intracellular targets in cancer cells. Adamantane-containing compounds have demonstrated efficacy in preclinical cancer models, suggesting that this compound derivatives could offer a larger surface area for interaction with anticancer targets.[4] For instance, adamantyl isothiourea derivatives have been shown to induce cytotoxic effects in hepatocellular carcinoma cell lines.[4]
Table 2: Anticancer Activity of Adamantane Derivatives (as a reference for this compound scaffold)
| Compound/Derivative | Cancer Cell Line | Assay | Activity (IC₅₀) | Reference |
| Adamantyl Isothiourea 5 | Hep-G2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | 7.70 µM | [4] |
| Adamantyl Isothiourea 6 | Hep-G2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | 3.86 µM | [4] |
Neurodegenerative Diseases
The blood-brain barrier permeability of adamantane derivatives, such as the anti-Alzheimer's drug memantine, highlights the potential of caged hydrocarbons in treating central nervous system (CNS) disorders. Memantine is an NMDA receptor antagonist, and it is plausible that this compound-based structures could be developed to modulate this or other CNS targets with improved efficacy or side-effect profiles. The rigid structure of this compound can be used to precisely position functional groups to interact with receptor binding pockets.
Experimental Protocols
Synthesis of this compound (Diamantane)
The synthesis of the this compound core can be achieved through the Lewis acid-catalyzed rearrangement of various C₁₄H₂₀ polycyclic hydrocarbon precursors. A common starting material is the photodimer of norbornene.
Protocol 1: Synthesis of this compound via Rearrangement
-
Dimerization of Norbornene: Norbornene is dimerized using a catalyst system such as cobalt bromide-triphenylphosphine and boron trifluoride etherate to yield a mixture of dimers.
-
Hydrogenation: The resulting dimers are hydrogenated to give tetrahydro-binor-S isomers.
-
Isomerization: The tetrahydro-binor-S isomers are then subjected to a rearrangement reaction in a hot solution of cyclohexane or carbon disulfide with a Lewis acid catalyst, typically aluminum bromide, to yield this compound.[1]
-
Purification: The crude product is purified by recrystallization or sublimation.
Functionalization of the this compound Scaffold
The this compound core can be functionalized at its bridgehead positions to introduce various chemical moieties for structure-activity relationship (SAR) studies.
Protocol 2: General Procedure for Bridgehead Functionalization
-
Halogenation: this compound can be chlorinated using aluminum chloride and acetyl chloride to yield a mixture of 1- and 4-chlorothis compound. Chlorosulfonic acid can be used to selectively obtain the 1-chloro isomer.[1]
-
Hydrolysis: The resulting chlorothis compound isomers can be hydrolyzed to their corresponding alcohols.[1]
-
Further Derivatization: The hydroxyl groups can be further converted to other functional groups (e.g., amines, esters, ethers) using standard organic synthesis techniques to generate a library of this compound derivatives.
In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)
This protocol is a general method to assess the ability of this compound derivatives to inhibit viral replication and protect host cells from virus-induced cell death.
Protocol 3: Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and then in cell culture medium.
-
Infection: Remove the growth medium from the cells and infect them with a specific multiplicity of infection (MOI) of the virus.
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the media containing the different concentrations of the this compound derivatives. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the virus-only control wells (typically 48-72 hours).
-
CPE Assessment: Assess the CPE in each well using a microscope. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or MTS assay.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50%.
Signaling Pathways
The molecular mechanisms by which this compound derivatives exert their biological effects are still under investigation. However, based on the activity of related adamantane compounds, several signaling pathways can be proposed as potential targets.
TLR4-MyD88-NF-κB Signaling Pathway (Anticancer)
In the context of hepatocellular carcinoma, adamantyl isothiourea derivatives have been shown to suppress tumor growth by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway.[4] This pathway is crucial for inflammation and cell survival, and its inhibition can lead to apoptosis in cancer cells.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics. Their unique structural and physicochemical properties offer advantages in drug design, particularly for targeting viral and cancerous cells, as well as for CNS disorders. The protocols and data presented in this document provide a foundation for researchers to explore the medicinal chemistry of this compound derivatives and to unlock their full therapeutic potential. Further research into the synthesis of diverse this compound libraries and the elucidation of their mechanisms of action will be crucial for advancing these compounds into clinical development.
References
Application Notes and Protocols: Congressane as a Molecular Building Block in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congressane, also known as diamantane, is a rigid, cage-like hydrocarbon belonging to the family of diamondoids.[1] Its unique properties, including high thermal and chemical stability, structural rigidity, and the ability to be functionalized at specific positions, make it an exceptional molecular building block for a variety of applications in nanotechnology.[1][2] These applications range from the development of novel drug delivery systems to the construction of molecular machines and advanced nanomaterials. This document provides detailed application notes and experimental protocols for the synthesis, functionalization, and utilization of this compound in nanotechnology research.
Properties of this compound and its Derivatives
This compound's intrinsic properties are foundational to its utility in nanotechnology. Functionalization of the this compound core allows for the tuning of these properties to suit specific applications.[3]
| Property | Unfunctionalized this compound | Functionalized this compound (Examples) | Reference |
| Molecular Formula | C₁₄H₂₀ | C₁₄H₁₉-NH₂ (Amino-congressane) | [1] |
| Molar Mass | 188.31 g/mol | 203.33 g/mol (Amino-congressane) | [1] |
| Melting Point | 244-247 °C | Varies with functional group | [1] |
| Symmetry | D₃d | Varies with functionalization | [1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Solubility can be tailored by functionalization (e.g., hydrophilic groups increase water solubility) | [1] |
| Ionization Potential | ~8.5 eV | Lowered by electron-donating groups (e.g., -NH₂) | [2][3] |
| Raman Spectroscopy | Characteristic peaks for C-C and C-H vibrations | Functionalization at the 1-position leads to activation and splitting of degenerate vibrational modes, providing a clear signature. | [4] |
| UV Absorption | Absorption in the deep UV region | Thiolation can lead to the disappearance of UV photoluminescence in smaller diamondoids. | [5][6] |
Experimental Protocols
Synthesis of this compound (Diamantane)
The most efficient synthesis of this compound is achieved through the aluminum halide-catalyzed isomerization of a suitable C₁₄H₂₀ precursor, typically Binor-S.[7]
Protocol: Isomerization of Tetrahydro-Binor-S to Diamantane
Materials:
-
Tetrahydro-Binor-S
-
Aluminum bromide (AlBr₃) or Aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or cyclohexane (solvent)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Concentrated hydrochloric acid (HCl)
-
Platinum oxide (PtO₂) catalyst (for hydrogenation of Binor-S if starting from it)
-
Hydrogenation apparatus
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Tetrahydro-Binor-S (if necessary): If starting from Binor-S, it must first be hydrogenated to Tetrahydro-Binor-S.
-
Dissolve Binor-S in glacial acetic acid containing a small amount of concentrated HCl.
-
Add PtO₂ catalyst.
-
Hydrogenate the mixture in a high-pressure autoclave at approximately 200 psi and 70°C for 3 hours.
-
After cooling, filter off the catalyst.
-
Add water to the filtrate to induce phase separation.
-
Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic phases.
-
Wash the combined organic layers with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting Tetrahydro-Binor-S by vacuum distillation.
-
-
Isomerization to this compound:
-
In a round-bottom flask, prepare a slurry of aluminum halide (e.g., AlBr₃) in the chosen solvent (e.g., CS₂ or cyclohexane).
-
Slowly add a solution of Tetrahydro-Binor-S in the same solvent to the slurry with vigorous stirring.
-
Heat the mixture to reflux and maintain for several hours (e.g., 12 hours). The reaction is exothermic, so initial heating should be controlled.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water or a dilute acid solution.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Remove the solvent using a rotary evaporator.
-
The crude this compound can be purified by sublimation or recrystallization from a suitable solvent (e.g., ethanol).
-
Functionalization of this compound
Functionalization is key to tailoring the properties of this compound for specific nanotechnology applications. The following protocols are based on established methods for diamondoid functionalization.
Protocol: Synthesis of 1-Aminothis compound
This protocol is adapted from the synthesis of aminodiamantane derivatives.[8][9]
Materials:
-
This compound (Diamantane)
-
Fuming nitric acid (HNO₃)
-
Glacial acetic acid (AcOH)
-
Urea
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with a stirrer
-
Ice bath
-
Heating mantle
Procedure:
-
Nitroxylation:
-
Dissolve this compound in a mixture of fuming nitric acid and glacial acetic acid in a round-bottom flask.
-
Stir the mixture at a controlled temperature (e.g., 50°C) for a specified time to achieve nitroxylation at the bridgehead position.
-
-
Reaction with Urea:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of urea in water.
-
Heat the mixture to a higher temperature (e.g., 90°C). This will lead to the formation of the amino group, often accompanied by gas evolution.
-
-
Isolation and Purification:
-
Cool the reaction mixture and neutralize it with a NaOH solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and dry over a suitable drying agent.
-
To obtain the hydrochloride salt, saturate the organic extract with dry HCl gas.
-
The resulting precipitate of 1-aminothis compound hydrochloride can be collected by filtration.
-
The free amine can be obtained by neutralizing the hydrochloride salt.
-
Protocol: Synthesis of 1-Hydroxythis compound
This protocol is based on the oxidation of the this compound cage.
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (DMDO)
-
Dichloromethane
-
Sodium sulfite solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Chromatography column (silica gel)
Procedure:
-
Oxidation:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add the oxidizing agent (e.g., m-CPBA) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).
-
-
Work-up:
-
Quench the excess oxidizing agent by adding a sodium sulfite solution.
-
Wash the organic layer with a sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate 1-hydroxythis compound.
-
Applications in Nanotechnology
Self-Assembly of this compound-Based Nanostructures
The rigid and well-defined structure of this compound makes it an ideal building block for creating ordered nanostructures through self-assembly.[1][10] Functional groups capable of forming non-covalent interactions, such as hydrogen bonds or van der Waals forces, can direct the assembly process.[1][10]
Application Note: Functionalized this compound molecules, such as this compound-diols or -dicarboxylic acids, can self-assemble in solution or on surfaces to form highly ordered one-, two-, or three-dimensional networks. These networks can serve as templates for the growth of other nanomaterials, as components in molecular electronic devices, or as porous materials for gas storage and separation. The self-assembly process is influenced by factors such as solvent, temperature, and the nature of the functional groups.[10]
General Protocol for Self-Assembly:
-
Solution-Phase Self-Assembly:
-
Dissolve the functionalized this compound derivative in a suitable solvent or solvent mixture.
-
Control the rate of solvent evaporation or induce a change in solvent polarity to trigger self-assembly.
-
Alternatively, cool the solution to induce crystallization and the formation of ordered aggregates.
-
Characterize the resulting nanostructures using techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), or Transmission Electron Microscopy (TEM).
-
-
Surface-Mediated Self-Assembly:
-
Prepare a clean and atomically flat substrate (e.g., highly oriented pyrolytic graphite (HOPG) or a metal surface).
-
Deposit the functionalized this compound molecules onto the substrate from the gas phase via sublimation or from a dilute solution via drop-casting or spin-coating.
-
Anneal the substrate at an appropriate temperature to promote the formation of ordered monolayers or nanostructures.
-
Characterize the self-assembled structures in situ using Scanning Tunneling Microscopy (STM) or AFM.
-
This compound in Drug Delivery Systems
The hydrophobic and rigid nature of the this compound core, combined with the ability to attach bioactive moieties, makes it a promising scaffold for drug delivery applications.[11] Its smaller counterpart, adamantane, has been extensively studied for this purpose, providing a strong basis for the development of this compound-based systems.[11]
Application Note: this compound can be functionalized with targeting ligands (e.g., peptides, antibodies) to direct drug molecules to specific cells or tissues. The cage structure can also be used to encapsulate hydrophobic drugs, improving their solubility and bioavailability. Furthermore, this compound derivatives can be incorporated into larger drug delivery vehicles like liposomes or nanoparticles to enhance their stability and drug-loading capacity.
Conceptual Protocol for a this compound-Based Drug Carrier:
-
Synthesis of a Drug-Congressane Conjugate:
-
Synthesize a this compound derivative with a suitable linker group (e.g., a carboxylic acid or an amine).
-
Covalently attach the drug molecule to the linker using standard coupling chemistry (e.g., EDC/NHS coupling for amide bond formation).
-
Optionally, attach a targeting ligand to another functional site on the this compound molecule.
-
-
Formulation (e.g., into Nanoparticles):
-
The drug-congressane conjugate can be formulated into nanoparticles using methods like nanoprecipitation.
-
Dissolve the conjugate in a water-miscible organic solvent.
-
Rapidly inject this solution into an aqueous phase under vigorous stirring.
-
The hydrophobic this compound core will drive the self-assembly into nanoparticles.
-
-
Characterization:
-
Characterize the size, morphology, and surface charge of the nanoparticles using Dynamic Light Scattering (DLS), TEM, and zeta potential measurements.
-
Determine the drug loading efficiency and release kinetics using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Evaluate the in vitro and in vivo efficacy and toxicity of the formulation.
-
Visualizations
References
- 1. Nanostructured supramolecular networks from self-assembled diamondoid molecules under ultracold conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized nanodiamonds part I. An experimental assessment of diamantane and computational predictions for higher diamondoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. One-Pot Synthesis of Diamantane - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP1789380A1 - Amino adamantane derivatives, methods for the production and use thereof - Google Patents [patents.google.com]
Preparation of Halodiamantanes from Congressane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of halodiamantanes, specifically chloro- and bromodiamantanes, starting from congressane (diamantane). Diamantane, a cage-like hydrocarbon, serves as a versatile scaffold in medicinal chemistry and materials science. Its functionalization through halogenation opens avenues for the development of novel therapeutic agents and advanced materials. The protocols outlined herein are based on established literature procedures and are intended to provide researchers with a reliable guide for the preparation of these valuable compounds.
Introduction
This compound, systematically known as diamantane, is a diamondoid hydrocarbon with a rigid, three-dimensional structure. This unique architecture imparts desirable physicochemical properties, such as high thermal stability and lipophilicity, making it an attractive building block in drug design. Halogenated diamantanes are key intermediates for further functionalization, allowing for the introduction of various pharmacophores. This document details the preparation of monochlorinated and monobrominated diamantanes, as well as select di- and poly-brominated derivatives.
Chemical Structures and Reaction Pathways
The halogenation of diamantane can be directed to specific positions on the cage structure depending on the reagents and reaction conditions employed. The primary positions for substitution are the apical (4 and 9) and medial (1, 6, 7, and 10) carbons.
Chlorination of this compound (Diamantane)
The direct chlorination of diamantane can be achieved using Lewis acid catalysts or chlorosulfonic acid, leading to different isomer distributions.
Caption: Reaction pathways for the chlorination of this compound.
Bromination of this compound (Diamantane)
The bromination of diamantane can be controlled to yield mono-, di-, or polybrominated products by adjusting the reaction conditions and the presence of catalysts.
Caption: Reaction pathways for the bromination of this compound.
Quantitative Data Summary
The following tables summarize the reaction conditions and reported yields for the preparation of various halodiamantanes.
Table 1: Synthesis of Chlorodiamantanes
| Product(s) | Reagents | Temperature (°C) | Reaction Time | Yield | Reference |
| 1-Chlorodiamantane & 4-Chlorodiamantane (1:1) | AlCl₃, Acetyl chloride | 0 | Not Specified | 80% (total) | [1][2] |
| 1-Chlorodiamantane (major) | Chlorosulfonic acid | -5 | Not Specified | Not Specified | [1][2] |
| 1-Chlorodiamantane & 4-Chlorodiamantane | CCl₄, Mn salt catalyst | 200 | 0.5 - 8 h | Up to 100% conversion | [2] |
Table 2: Synthesis of Bromodiamantanes
| Product(s) | Reagents | Temperature (°C) | Reaction Time | Yield | Reference |
| 1-Bromodiamantane | Neat Br₂ | 25 | Not Specified | High Yield | [3] |
| 4-Bromodiamantane | t-Butyl bromide, AlBr₃ | 0 | Not Specified | 59:41 mixture with 1-isomer | [3] |
| 1,6- & 1,4-Dibromodiamantane | Refluxing Br₂ | Reflux | Not Specified | Predominant products | [3] |
| 4,9-Dibromodiamantane | Br₂, AlBr₃ (trace) | Not Specified | Not Specified | Major product | [3] |
Experimental Protocols
Protocol 1: Synthesis of a 1:1 Mixture of 1-Chlorodiamantane and 4-Chlorodiamantane
Materials:
-
This compound (Diamantane)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in dichloromethane.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for the time specified in the literature (if available, otherwise monitor by TLC or GC-MS until starting material is consumed).
-
Quench the reaction by slowly adding ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product is a 1:1 mixture of 1-chlorodiamantane and 4-chlorodiamantane.[1][2] Purify by column chromatography on silica gel or by recrystallization if necessary.
Protocol 2: Synthesis of 1-Bromodiamantane
Materials:
-
This compound (Diamantane)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) (optional, as solvent)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, place this compound in a round-bottom flask.
-
Carefully add neat bromine to the flask at room temperature (25°C).[3] Alternatively, the reaction can be carried out in a solvent like dichloromethane.
-
Stir the mixture at 25°C. The reaction is reported to proceed in high yield.[3] Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.
-
If a solvent was used, transfer the mixture to a separatory funnel. If no solvent was used, add dichloromethane to dissolve the product and then transfer to a separatory funnel.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude 1-bromodiamantane can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of 4,9-Dibromodiamantane
Materials:
-
This compound (Diamantane)
-
Bromine (Br₂)
-
Anhydrous Aluminum Bromide (AlBr₃) (trace amount)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, dissolve this compound in dichloromethane in a round-bottom flask.
-
Add a trace amount of anhydrous aluminum bromide to the solution.
-
Carefully add bromine to the reaction mixture.
-
Stir the reaction at room temperature. The reaction yields 4,9-dibromodiamantane as the major product, along with 1,6- and 1,4-dibromodiamantanes.[3]
-
After the reaction is complete (monitored by GC-MS), quench the excess bromine with saturated sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The isomeric dibromodiamantanes can be separated by careful column chromatography or fractional crystallization.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Aluminum halides are water-sensitive and corrosive. Handle in a dry environment.
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols provided in this document offer a starting point for the synthesis of various halodiamantanes from this compound. These halogenated derivatives are valuable precursors for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Researchers should optimize the reaction conditions based on their specific needs and available analytical instrumentation.
References
- 1. The chemistry of diamantane. Part I. Synthesis and some functionalisation reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. RU2185364C1 - Method of synthesis of 1-chloroadamantane, 1- and 4-chlorodiamantanes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Nitration of the Congressane Cage
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Congressane (also known as diamantane) is a rigid, diamondoid hydrocarbon cage structure with unique physicochemical properties that make it an attractive scaffold in medicinal chemistry and materials science. The functionalization of the this compound cage allows for the synthesis of novel derivatives with tailored biological activities and material characteristics. Nitration is a key chemical transformation that introduces a nitro group (-NO2) onto the cage, which can serve as a versatile synthetic handle for further modifications, such as reduction to an amino group.
While direct experimental literature on the nitration of this compound is limited, extensive studies on the nitration of lower diamondoids, namely adamantane and its derivatives, provide a strong basis for developing effective protocols. The reactivity of diamondoids in electrophilic substitutions is well-documented, with reactions typically proceeding at the tertiary bridgehead carbons. This document provides detailed application notes and protocols for the nitration of this compound, extrapolated from established methods for adamantane and diamantane.
Key Reaction Pathways and Selectivity
The nitration of this compound, by analogy to adamantane and diamantane, is expected to proceed via an electrophilic substitution mechanism. The tertiary C-H bonds at the bridgehead positions are the most reactive sites. This compound has two types of tertiary bridgehead positions: the apical (C1 and C6) and the medial (C4, C9, C11, and C12). Computational and experimental studies on diamantane suggest that reactions with strong electrophiles, such as those used in nitration, preferentially occur at the medial bridgehead positions.[1]
A common and effective method for the nitration of cage hydrocarbons is the use of nitronium tetrafluoroborate (NO₂BF₄) in an aprotic solvent. This reagent provides a powerful electrophile (NO₂⁺) that can react with the C-H bond of the alkane.
Experimental Protocols
Protocol 1: Nitration of this compound using Nitronium Tetrafluoroborate
This protocol is adapted from the established method for the nitration of adamantane and diamantane.
Materials:
-
This compound (Diamantane)
-
Nitronium tetrafluoroborate (NO₂BF₄)
-
Nitrile-free nitromethane (CH₃NO₂) or nitroethane (CH₃CH₂NO₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 g, 5.3 mmol).
-
Solvent Addition: Add purified, nitrile-free nitromethane (20 mL) to the flask. Stir the mixture at room temperature until the this compound is fully dissolved.
-
Reagent Addition: Slowly add nitronium tetrafluoroborate (1.4 g, 10.5 mmol) to the stirred solution in portions over 15 minutes. The reaction is typically slow and should be maintained at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may take up to 48 hours to reach completion.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (50 mL) to neutralize the excess acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to isolate the nitrothis compound derivatives.
Data Presentation
The following table summarizes representative quantitative data for the nitration of adamantane and diamantane, which can be used to anticipate the expected yields for this compound nitration.
| Diamondoid | Nitrating Agent | Solvent | Temperature | Time (h) | Product(s) | Yield (%) | Reference |
| Adamantane | NO₂BF₄ | Nitromethane (nitrile-free) | Room Temp. | 48 | 1-Nitroadamantane | 66 | [2] |
| Adamantane | NO₂BF₄ | Nitroethane | Room Temp. | 48 | 1-Nitroadamantane | 74 | [2] |
| Diamantane | NO₂BF₄ | Nitromethane (nitrile-free) | Room Temp. | 48 | 1-Nitrodiamantane, 4-Nitrodiamantane | 62 (1-isomer), 5 (4-isomer) | [2] |
| Adamantane | N₂O₄ (photoinduced) | Carbon tetrachloride | Not specified | Not specified | 1-Nitroadamantane, 1-Adamantyl nitrite, 2-Adamantanone, 2-Nitroadamantane | Ratio 4.4:5.5:2.2:1 | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the nitration of this compound.
Reaction Pathway
Caption: Proposed electrophilic substitution pathway.
References
Synthesis of Aminocongressane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congressane, more commonly known as diamantane, is a rigid, cage-like hydrocarbon belonging to the diamondoid series of molecules. Its unique three-dimensional structure, high lipophilicity, and metabolic stability make it a privileged scaffold in medicinal chemistry. Aminothis compound derivatives, which incorporate one or more amino groups onto the diamantane framework, are of significant interest in drug development. These compounds are actively being investigated for a range of therapeutic applications, drawing parallels to the well-established pharmacological profiles of their lower diamondoid cousins, amantadine and memantine. This document provides detailed application notes and experimental protocols for the synthesis of aminothis compound derivatives, along with an overview of their primary biological targets and mechanisms of action.
Synthetic Strategies
The introduction of an amino group onto the this compound (diamantane) scaffold can be achieved through several synthetic routes. The choice of strategy often depends on the desired isomer (substitution at the apical C1 or medial C4 position) and the availability of starting materials. Key approaches include the functionalization of the diamantane core followed by conversion to an amine.
A robust and widely applicable method involves the synthesis of an amide intermediate, followed by its reduction to the corresponding amine. This strategy allows for the modular construction of a diverse range of N-substituted aminothis compound derivatives.
Overall Synthetic Workflow
The following diagram illustrates a common workflow for the synthesis of aminothis compound derivatives, starting from the parent hydrocarbon, this compound (diamantane).
Application Notes and Protocols for Congressane as a Scaffold in Catalyst Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congressane, also known as diamantane, is a rigid, cage-like hydrocarbon belonging to the diamondoid family. Its unique three-dimensional structure, thermal stability, and lipophilicity make it an attractive scaffold for the design of novel catalysts. The this compound framework can be functionalized to introduce catalytically active moieties or to serve as a bulky and well-defined ligand for metal-based catalysts. This document provides detailed application notes and experimental protocols for the use of this compound as a scaffold in two distinct catalytic applications: palladium-catalyzed C-H arylation and photocatalytic C-H functionalization.
Application 1: this compound-Based Phosphine Oxide Ligand for Palladium-Catalyzed C2-H Arylation of Indoles
The rigid and bulky nature of the this compound scaffold has been leveraged in the design of phosphine oxide ligands for palladium-catalyzed cross-coupling reactions. Specifically, a (9-hydroxydiamant-4-yl)phosphine oxide ligand has demonstrated remarkable efficiency and selectivity in the C2–H arylation of unprotected (N–H)-indoles. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of functionalized indole derivatives.
Logical Workflow for Catalyst Application
Caption: Workflow for the application of a this compound-based ligand.
Quantitative Data: Substrate Scope of C2-H Arylation of Indoles
The following table summarizes the catalytic performance of the palladium/(9-hydroxydiamant-4-yl)phosphine oxide system with various indole and aryl iodide substrates.
| Entry | Indole Derivative | Aryl Iodide | Product | Yield (%)[1] |
| 1 | Indole | 4-Iodoacetophenone | 2-(4-Acetylphenyl)indole | 95 |
| 2 | Indole | 4-Iodonitrobenzene | 2-(4-Nitrophenyl)indole | 92 |
| 3 | Indole | 4-Iodobenzonitrile | 2-(4-Cyanophenyl)indole | 88 |
| 4 | 5-Methoxyindole | 4-Iodoacetophenone | 2-(4-Acetylphenyl)-5-methoxyindole | 93 |
| 5 | 5-Bromoindole | 4-Iodoacetophenone | 2-(4-Acetylphenyl)-5-bromoindole | 85 |
| 6 | Indole | 1-Iodo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)indole | 89 |
Experimental Protocol: Palladium-Catalyzed C2-H Arylation of Indole
This protocol is based on the work of Hierso and coworkers.[1]
Materials:
-
(9-hydroxydiamant-4-yl)phosphine oxide ligand
-
Palladium(II) acetate (Pd(OAc)₂)
-
Indole
-
4-Iodoacetophenone
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add (9-hydroxydiamant-4-yl)phosphine oxide (0.02 mmol, 2 mol%), palladium(II) acetate (0.01 mmol, 1 mol%), potassium carbonate (2.0 mmol), and indole (1.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Add 4-iodoacetophenone (1.2 mmol), toluene (2 mL), and water (0.5 mL).
-
The reaction mixture is stirred at 120 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-arylated indole.
Application 2: Photocatalytic C-H Functionalization of this compound
Direct C-H functionalization of the this compound scaffold provides a powerful tool for the synthesis of novel derivatives with potential applications in drug discovery and materials science. A photoredox-catalyzed method allows for the selective functionalization of tertiary C-H bonds of this compound under mild conditions.
Experimental Workflow for Photocatalytic Functionalization
Caption: Workflow for photocatalytic C-H functionalization.
Quantitative Data: Substrate Scope of Photocatalytic Functionalization
The following table summarizes the yields and regioselectivity for the photocatalytic functionalization of this compound with various radical acceptors.
| Entry | Radical Acceptor | Product | Yield (%) | Regioisomeric Ratio (medial:apical) |
| 1 | 4-Cyanobenzyl malononitrile | Congressyl benzylmalononitrile | 69 | 3.1:1 |
| 2 | 4-(Trifluoromethyl)benzylidenemalononitrile | Congressyl (trifluoromethyl)benzylmalononitrile | 69 | 2.9:1 |
| 3 | 4-Nitrobenzylidenemalononitrile | Congressyl nitrobenzylmalononitrile | 63 | 4.5:1 |
| 4 | 4-Chlorobenzylidenemalononitrile | Congressyl chlorobenzylmalononitrile | 80 | 3.5:1 |
| 5 | 4-Bromobenzylidenemalononitrile | Congressyl bromobenzylmalononitrile | 75 | 3.3:1 |
| 6 | Phenylidenemalononitrile | Congressyl phenylmalononitrile | 58 | 3.0:1 |
Experimental Protocol: Photocatalytic C-H Functionalization of this compound
Materials:
-
This compound (Diamantane)
-
4-Cyanobenzyl malononitrile
-
Organic photocatalyst (e.g., a pyrylium salt)
-
Brønsted base (e.g., sodium fluoride)
-
Acetonitrile
-
Visible light source (e.g., blue LED)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube, dissolve this compound (0.5 mmol), 4-cyanobenzyl malononitrile (0.6 mmol), the organic photocatalyst (0.01 mmol, 2 mol%), and the Brønsted base (1.0 mmol) in acetonitrile (5 mL).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Irradiate the mixture with a visible light source at room temperature with vigorous stirring for 24 hours.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to isolate the functionalized this compound product.
Application in Asymmetric Catalysis: Current Landscape
The development of chiral catalysts from this compound for asymmetric synthesis is an emerging area of research. The inherent chirality of certain this compound derivatives, such as chiral 1,2-diaminodiamantane, suggests their potential as ligands for asymmetric catalysis. However, based on currently available literature, detailed protocols and extensive quantitative data on the application of chiral this compound-based catalysts in asymmetric reactions are limited. Researchers are encouraged to explore this promising frontier in catalyst design.
Conclusion
This compound provides a robust and versatile scaffold for the development of novel catalysts. The application notes and protocols detailed herein for palladium-catalyzed C-H arylation and photocatalytic C-H functionalization demonstrate the potential of this unique diamondoid molecule in modern catalytic chemistry. Further exploration into chiral derivatives of this compound is anticipated to unlock new possibilities in the field of asymmetric catalysis.
References
Application Notes and Protocols: Congressane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congressane, also known as diamantane, is a diamondoid hydrocarbon prized for its rigid, thermally stable, and three-dimensional cage-like structure.[1] These intrinsic properties make it an exceptional building block for the creation of advanced materials.[2] By incorporating this compound moieties into polymer backbones, materials with significantly enhanced thermal resistance, high glass transition temperatures (Tg), and improved mechanical strength can be engineered.[3][4] Furthermore, the bulky nature of the this compound unit can improve the solubility of otherwise intractable aromatic polymers.[2]
These application notes provide an overview of the use of this compound in the synthesis of high-performance polyamides and polyimides, complete with experimental protocols and quantitative data to guide researchers in this burgeoning field.
Application 1: High-Performance Polyamides from this compound-Based Diamines
The incorporation of this compound into polyamide chains imparts exceptional thermal stability, with decomposition temperatures often exceeding 400°C, a significant improvement over conventional nylons.[4] These materials are largely amorphous and can exhibit unique optical properties, such as intrinsic white-light emission under near-infrared laser irradiation, making them attractive for cost-effective organic light-emitting materials.[4]
Quantitative Data: Thermal Properties of this compound-Based Polyamides
| Polymer ID | Monomers | Decomposition Temp. (Td) (°C) | Reference |
| PA1 | 1,6-Diaminodiamantane + Adipoyl chloride | ~400 | [4] |
| PA2 | 1,6-Diaminodiamantane + Suberoyl chloride | >400 | [4] |
| PA3 | 4,9-Diaminodiamantane + Adipoyl chloride | >400 | [4] |
| PA4 | 4,9-Diaminodiamantane + Suberoyl chloride | ~450 | [4] |
| PA5 | 4,9-Diaminodiamantane + Terephthaloyl chloride | >500 | [4] |
Table 1: Decomposition temperatures of various polyamides incorporating this compound (diamantane) diamines.
Experimental Protocol: Synthesis of Polyamide PA5
This protocol describes the synthesis of a high-performance polyamide from 4,9-diaminodiamantane and terephthaloyl chloride via low-temperature solution polycondensation.
Materials:
-
4,9-Diaminodiamantane
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon gas supply
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and an argon inlet, dissolve 4,9-diaminodiamantane in anhydrous NMP.
-
Add anhydrous pyridine to the solution as an acid scavenger.
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the cooled diamine solution.
-
Allow the reaction mixture to stir at 0°C for 1 hour, and then continue stirring at room temperature for 24 hours under a positive pressure of argon.
-
Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol in a blender.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with hot methanol, and then with water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Application 2: Thermally Stable and Optically Transparent Polyimides
This compound-based polyimides are noted for their exceptionally high glass transition temperatures (Tg), often in the range of 285–440 °C, combined with excellent optical transparency and good mechanical properties.[2] The rigid, non-planar structure of the this compound unit disrupts polymer chain packing, leading to amorphous materials with good solubility in organic solvents.[2]
Quantitative Data: Properties of this compound-Based Polyimides
| Polymer ID | Diamine Monomer | Dianhydride Monomer | Tg (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| PI-1 | 1,6-Bis(4-aminophenyl)diamantane | Pyromellitic dianhydride (PMDA) | >400 | - | - | [1] |
| PI-2 | 4,9-Bis(4-aminophenyl)diamantane | PMDA | >400 | - | - | [1] |
| PI-3 | 1,3-Bis(4-aminophenyl)adamantane | PMDA | 350-440 | 80-120 | 5-10 | [2] |
Table 2: Thermal and mechanical properties of polyimides derived from this compound (diamantane) and adamantane-based diamines.
Experimental Protocol: Two-Step Synthesis of a this compound-Based Polyimide
This protocol outlines the synthesis of a polyimide from a this compound-based diamine and a commercial dianhydride via a two-step polycondensation reaction, involving the formation of a poly(amic acid) intermediate followed by thermal imidization.
Materials:
-
1,6-Bis(4-aminophenyl)diamantane
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Argon gas supply
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
In a dry, argon-purged flask, dissolve an equimolar amount of 1,6-bis(4-aminophenyl)diamantane in anhydrous DMAc.
-
Once the diamine is fully dissolved, slowly add an equimolar amount of PMDA powder to the solution in small portions, maintaining the temperature below 5°C with an ice bath to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and continue to stir the solution at room temperature for 24 hours under an argon atmosphere to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and cure using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.
-
After cooling to room temperature, peel the resulting polyimide film from the glass substrate.
Visualizations
References
Application Notes and Protocols for Diamantane Production via Thermal Cracking
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the synthesis of diamantane through the thermal cracking of heavy petroleum fractions. Diamantane and other diamondoid molecules are of significant interest in drug development, materials science, and nanotechnology due to their unique structural and chemical properties.
Introduction
Diamantane (C₁₄H₂₀) is a cage-like hydrocarbon, the second member of the diamondoid series after adamantane. Its rigid, diamond-like structure imparts exceptional thermal stability and unique physicochemical properties, making it a valuable building block in various scientific and industrial applications. The thermal cracking of high-molecular-weight hydrocarbons found in petroleum is a primary method for producing diamantane.[1] This process involves the high-temperature and high-pressure treatment of complex hydrocarbon mixtures, leading to the cleavage of carbon-carbon bonds and subsequent rearrangement into thermodynamically stable diamondoid structures.[2][3]
This application note details the selection of precursors, a generalized experimental protocol for thermal cracking, methods for separation and purification, and analytical techniques for the quantification of diamantane.
Precursor Selection and Preparation
The yield of diamantane from thermal cracking is highly dependent on the choice of precursor material. Suitable precursors are typically complex, high-molecular-weight fractions of crude oil that are rich in polycyclic hydrocarbon structures.
2.1. Recommended Precursors:
-
Resins and Asphaltenes: These polar components of crude oil are considered excellent precursors as they are believed to contain pre-formed adamantane and diamantane moieties within their complex structures.[1]
-
High-Boiling Point Saturated Fractions: Paraffin-cycloparaffin fractions with boiling points above 350°C have been shown to generate adamantanes and diamantanes upon thermal cracking.[1]
-
Heavy Gas Oils and Petroleum Residues: These fractions, remaining after the distillation of lighter hydrocarbons, serve as a cost-effective feedstock for thermal cracking.[4]
2.2. Precursor Preparation: For laboratory-scale synthesis, it is recommended to first isolate the desired fraction from crude oil.
-
Fractional Distillation: Crude oil can be distilled to separate fractions based on their boiling points. Diamantanes are typically found in the distillation fraction from 280 to 320°C.[5] Precursors for thermal cracking are generally sourced from fractions with boiling points exceeding 350°C.[1]
-
SARA Analysis: For more precise precursor selection, crude oil can be separated into Saturates, Aromatics, Resins, and Asphaltenes (SARA) using column chromatography.[6] The resin and asphaltene fractions can then be used as the feedstock for thermal cracking.
Experimental Protocols: Thermal Cracking
The following is a generalized protocol for the laboratory-scale thermal cracking of heavy petroleum fractions to produce diamantane.
3.1. Materials and Equipment:
-
High-pressure batch reactor (autoclave) capable of withstanding high temperatures and pressures.
-
Heating mantle or furnace with precise temperature control.
-
Pressure gauge and controller.
-
Inert gas supply (e.g., Nitrogen or Argon).
-
Selected petroleum fraction (e.g., resins, asphaltenes, or heavy gas oil).
3.2. Experimental Procedure:
-
Reactor Loading: Place a known quantity of the petroleum fraction precursor into the high-pressure batch reactor.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., Nitrogen) to remove any oxygen, which could lead to unwanted oxidation reactions.
-
Pressurization: Pressurize the reactor with the inert gas. While specific pressures can vary, a general range is up to 70 atmospheres.[3]
-
Heating and Reaction: Heat the reactor to the target temperature. Diamantanes are primarily generated in the maturity range of 1.6–2.7% EasyRo, which corresponds to high temperatures.[7] A typical temperature range for thermal cracking is 450°C to 750°C.[3] Maintain the reaction at the set temperature and pressure for a specified duration, which can range from 40 to 100 minutes.[4]
-
Cooling: After the reaction is complete, cool the reactor to room temperature.
-
Depressurization: Slowly and safely vent the pressure from the reactor.
-
Product Collection: Collect the cracked product, which will be a complex mixture of gases, liquids (light oils), and solid coke.
Product Separation and Purification
The product of thermal cracking is a complex mixture from which diamantane must be isolated and purified.
4.1. Initial Separation:
-
Fractional Distillation: The liquid product can be fractionally distilled. The fraction boiling between 280°C and 320°C will be enriched in diamantanes.[5]
4.2. Chromatographic Purification:
-
Column Chromatography: The diamantane-rich fraction can be further purified using column chromatography with silica gel and alumina.[6] A non-polar solvent like hexane is used to elute the saturated hydrocarbons, including diamantane.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final purification of diamantane to a high degree of purity.
Data Presentation: Quantitative Analysis
The quantification of diamantane in the cracked product is crucial for determining the efficiency of the process. Gas Chromatography-Mass Spectrometry (GC/MS) is the primary analytical technique used for this purpose.[5][8]
Table 1: Summary of Precursors and Diamantane Yields from Thermal Cracking
| Precursor | Typical Temperature Range (°C) | General Observations on Diamantane Yield | Reference |
| Resins and Asphaltenes | 450 - 750 | Good source for C14-C16 diamantanes.[1] | [1] |
| High-Boiling Point (>350°C) Saturated Fractions | 450 - 750 | Generates C14-C16 diamantanes.[1] | [1] |
| Crude Oil | Hydrothermal pyrolysis | Diamantanes generated primarily within 1.2–3.0% EasyRo maturity range.[9] | [9] |
| Petroleum Residue Oil | 400 - 480 | Yields a mixture of light petroleum fractions.[4] | [4] |
Note: Quantitative yields of diamantane are often reported in µg/g of oil and can vary significantly based on the specific precursor and cracking conditions.[5]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the production of diamantane via thermal cracking.
Caption: Experimental workflow for diamantane synthesis.
Signaling Pathways and Logical Relationships
The thermal cracking process is governed by free radical chemistry. The high temperatures initiate the homolytic cleavage of C-C bonds in the large hydrocarbon precursors, generating free radicals. These highly reactive species then undergo a series of propagation reactions, including hydrogen abstraction and β-scission, leading to the formation of smaller, more stable molecules.[2] The formation of the thermodynamically favored cage structure of diamantane is a result of complex rearrangement and cyclization reactions.
Caption: Free radical mechanism of thermal cracking.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry of Thermal Cracking | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Functionalizing Congressane (Diamantane) for Electronic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congressane, also known as diamantane, is a rigid, cage-like hydrocarbon belonging to the diamondoid series. Its unique, well-defined three-dimensional structure and sp³-hybridized carbon framework provide exceptional thermal and chemical stability. These properties, combined with the ability to precisely functionalize its surface, make this compound a promising building block for advanced electronic applications. By attaching specific functional groups to the this compound core, its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be systematically tuned. This control over the electronic structure opens up possibilities for designing novel materials for molecular electronics, sensors, and nanoscale devices.[1][2][3]
These application notes provide an overview of the functionalization of this compound and its derivatives for electronic applications, summarizing key quantitative data and detailing experimental protocols for the synthesis of functionalized congressanes.
Data Presentation: Electronic Properties of Functionalized Diamondoids
The electronic properties of diamondoids like this compound are significantly influenced by the nature and position of functional groups. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting these changes.[4] The following tables summarize the calculated electronic properties of mono-substituted adamantane and diamantane (this compound), which serve as excellent models for understanding the effects of functionalization.
Table 1: Calculated Electronic Properties of Mono-substituted Adamantane (ADA) Derivatives [4]
| Functional Group | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| Pristine ADA | -7.74 | 0.17 | 7.91 | 7.74 | -0.17 |
| -NO₂ | -8.45 | -1.54 | 6.91 | 8.51 | 1.48 |
| -CN | -8.21 | -0.99 | 7.22 | 8.27 | 0.93 |
| -Br | -7.83 | -0.38 | 7.45 | 7.89 | 0.33 |
| -OH | -7.65 | 0.11 | 7.76 | 7.71 | -0.16 |
| -NH₂ | -7.21 | 0.16 | 7.37 | 7.26 | -0.21 |
| -SH | -7.59 | -0.21 | 7.38 | 7.65 | 0.16 |
Table 2: Calculated Electronic Properties of Mono-substituted Diamantane (DIA/Congressane) Derivatives [4]
| Functional Group | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| Pristine DIA | -7.34 | 0.045 | 7.385 | 7.34 | -0.045 |
| -NO₂ | -8.06 | -1.65 | 6.41 | 8.12 | 1.59 |
| -CN | -7.84 | -1.10 | 6.74 | 7.90 | 1.04 |
| -Br | -7.45 | -0.48 | 6.97 | 7.51 | 0.43 |
| -OH | -7.26 | -0.01 | 7.27 | 7.32 | -0.06 |
| -NH₂ | -6.84 | 0.04 | 6.88 | 6.89 | -0.09 |
| -SH | -7.21 | -0.32 | 6.89 | 7.27 | 0.27 |
Note: Data is derived from DFT calculations at the PBE1PBE/6-31+G(d,p) level of theory.[4] Electron-withdrawing groups (-NO₂, -CN, -Br) generally lower both HOMO and LUMO energy levels and decrease the energy gap, while electron-donating groups (-NH₂, -OH) tend to raise the HOMO energy level.[4]
Experimental Protocols
The functionalization of this compound typically proceeds through the generation of a reactive intermediate, such as a carbocation or a radical, at a specific position on the cage.[5][6] The tertiary C-H bonds of this compound are more susceptible to abstraction, making these positions primary sites for functionalization.[4]
Protocol 1: Bromination of this compound
This protocol describes the electrophilic bromination of this compound, a key step for introducing other functionalities via nucleophilic substitution.
Objective: To synthesize mono-brominated this compound.
Materials:
-
This compound (Diamantane)
-
Bromine (Br₂)
-
Anhydrous Aluminum Chloride (AlCl₃) or other Lewis acid catalyst
-
Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) as solvent
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in the chosen solvent (e.g., CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add the Lewis acid catalyst (e.g., AlCl₃) to the solution while stirring.
-
Slowly add a stoichiometric amount of bromine (Br₂) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding it to an ice-cold solution of sodium bisulfite to neutralize excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain pure bromothis compound.
Protocol 2: Hydroxylation of this compound
This protocol outlines the synthesis of hydroxythis compound, a precursor for various esters and ethers.
Objective: To synthesize mono-hydroxythis compound from bromothis compound.
Materials:
-
Bromothis compound
-
Silver nitrate (AgNO₃) or other hydrolysis agent
-
Aqueous acetone or other suitable solvent mixture
-
Sodium chloride solution
-
Diethyl ether or other extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve bromothis compound in a mixture of acetone and water in a round-bottom flask.
-
Add a solution of silver nitrate in water to the flask. The silver ions will facilitate the departure of the bromide ion.
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the silver bromide precipitate.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with sodium chloride solution, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield crude hydroxythis compound.
-
Purify the product by column chromatography or sublimation.
Visualizations
Experimental Workflow for this compound Functionalization
References
- 1. Diamondoids: functionalization and subsequent applications of perfectly defined molecular cage hydrocarbons - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Diamondoids / Nanodiamonds — Schreiner Group [uni-giessen.de]
- 3. arxiv.org [arxiv.org]
- 4. Effects of functionalization on the electronic and absorption properties of the smaller diamondoids: a computational study [inis.iaea.org]
- 5. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Congressane Synthesis Scale-Up
Welcome to the technical support center for the synthesis of congressane (diamantane) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up this compound synthesis?
A1: Scaling up the synthesis of this compound, a rigid cage hydrocarbon, presents several key challenges. These often revolve around:
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Reaction Control: Managing exothermic reactions and ensuring consistent heat transfer in larger vessels can be difficult.[1]
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Reagent Stoichiometry and Addition: Maintaining precise molar ratios and controlled addition rates of reagents is critical for minimizing side reactions.
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Solvent Effects: Solvents that work well on a lab scale may not be suitable for large-scale production due to safety, cost, or purification concerns.
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Purification: The high crystallinity and low solubility of this compound can make purification by crystallization challenging on a large scale, potentially leading to product loss.
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Byproduct Formation: Multi-step syntheses, common for complex molecules like this compound, can lead to the accumulation of byproducts that are difficult to remove.[2][3]
Q2: How can I improve the yield and purity of my scaled-up this compound synthesis?
A2: To improve yield and purity during scale-up, consider the following:
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Process Optimization: Systematically optimize reaction parameters such as temperature, pressure, reaction time, and catalyst loading.[4][5]
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Purification Strategy: Develop a robust purification strategy. This may involve a multi-step process including crystallization, sublimation, and/or chromatography.
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In-Process Controls: Implement in-process controls (e.g., GC-MS, HPLC) to monitor reaction progress and detect the formation of impurities.
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Reagent Quality: Ensure the quality and purity of starting materials and reagents, as impurities can have a significant impact on the outcome of the reaction.
Q3: Are there any specific safety precautions I should take when scaling up this compound synthesis?
A3: Yes, safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: Be prepared for potentially vigorous exothermic reactions, especially during rearrangement steps often used in diamondoid synthesis.[1] Use appropriate cooling systems and consider controlled addition of reagents.
-
Hazardous Reagents: Handle all hazardous reagents, such as strong acids or bases, with appropriate personal protective equipment (PPE) and in a well-ventilated area.
-
Pressure Management: Be aware of potential pressure build-up in closed systems and ensure that reactors are equipped with appropriate pressure relief devices.
-
Solvent Handling: Use appropriate procedures for the handling and disposal of large volumes of organic solvents.
Troubleshooting Guides
Issue 1: Low Yield in the Rearrangement Step
| Potential Cause | Troubleshooting Steps |
| Inefficient Heat Transfer | Ensure uniform heating of the reaction mixture. In larger reactors, mechanical stirring is crucial. Consider using a jacketed reactor for better temperature control. |
| Incorrect Catalyst Concentration | The optimal catalyst-to-substrate ratio may change upon scale-up. Perform small-scale experiments to re-optimize the catalyst loading. |
| Presence of Impurities | Impurities in the starting material or solvent can interfere with the rearrangement. Ensure all materials are of high purity. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS). The reaction may require a longer time to reach completion on a larger scale. |
Issue 2: Difficulty with Product Crystallization
| Potential Cause | Troubleshooting Steps |
| Supersaturation Issues | Control the rate of cooling to promote the formation of larger, purer crystals. Seeding the solution with a small amount of pure this compound can initiate crystallization. |
| Presence of Soluble Impurities | Impurities can inhibit crystal growth. Consider a pre-purification step, such as passing the crude product through a short plug of silica gel, to remove highly polar impurities. |
| Inappropriate Crystallization Solvent | The ideal solvent for crystallization may differ at a larger scale. Screen a variety of solvents and solvent mixtures to find the optimal conditions. |
| Product "Oiling Out" | This occurs when the product separates as a liquid instead of a solid. Try using a less polar solvent or a higher crystallization temperature. |
Experimental Protocols
Key Experiment: Lewis Acid-Catalyzed Rearrangement for this compound Core Synthesis
This protocol describes a general procedure for the Lewis acid-catalyzed rearrangement of a polycyclic hydrocarbon precursor to the this compound (diamantane) skeleton.
Materials:
-
Polycyclic hydrocarbon precursor (e.g., hydrogenated binor-S)
-
Anhydrous aluminum bromide (AlBr₃) or aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or cyclohexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Under a nitrogen atmosphere, dissolve the polycyclic hydrocarbon precursor in anhydrous carbon disulfide.
-
Cool the solution in an ice bath and slowly add the anhydrous aluminum bromide in portions. Caution: The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench the reaction by carefully pouring it over crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using hexane as the eluent, followed by crystallization from an appropriate solvent (e.g., ethanol or methanol).
Visualizations
References
Technical Support Center: Purification of Congressane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of congressane (also known as diamantane) from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often effective for removing most impurities, especially when dealing with larger quantities of product.[1] Column chromatography can be used for further purification to separate this compound from isomers and other closely related impurities.
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: Pentane is a commonly used and effective solvent for the recrystallization of this compound.[1] this compound is sparingly soluble in cold pentane but dissolves in hot pentane, allowing for good recovery of pure crystals upon cooling. Other non-polar solvents like hexane or cyclohexane may also be suitable.
Q3: What are the typical impurities in a this compound synthesis?
A3: The impurities largely depend on the synthetic route. A common synthesis involves the aluminum bromide-catalyzed rearrangement of tetrahydro-Binor-S.[1] In this case, potential impurities include:
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Unreacted tetrahydro-Binor-S: The direct precursor to this compound.
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Isomers of this compound: Other diamondoid structures that may form under the reaction conditions.
-
Polymeric byproducts: High molecular weight compounds formed through side reactions.
-
Residual catalyst: Traces of the aluminum bromide catalyst.
Q4: How can I monitor the purity of this compound during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the purity of this compound.[2][3][4] A suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate, can be used to separate this compound from its impurities. The purity can be assessed by the presence of a single spot for the purified product.
Q5: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A5: "Oiling out" can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. To address this, try the following:
-
Add a small amount of additional hot solvent to dissolve the oil.
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Allow the solution to cool more slowly to encourage crystal formation.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of pure this compound to the cooled solution.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low recovery after recrystallization | - The chosen solvent is too good a solvent for this compound, even at low temperatures.- Too much solvent was used during recrystallization.- The cooling process was too rapid. | - Select a solvent in which this compound has lower solubility at cold temperatures (see solubility data below).- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product is still impure after recrystallization | - Impurities have similar solubility profiles to this compound in the chosen solvent.- Inefficient removal of the mother liquor. | - Perform a second recrystallization.- Consider purification by column chromatography for more challenging separations.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
| This compound does not move from the baseline on TLC | - The TLC eluent is not polar enough. | - Gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent (e.g., ethyl acetate to a hexane mobile phase). |
| All spots, including this compound, run to the top of the TLC plate | - The TLC eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
Data Presentation
Solubility of this compound (Diamantane) in Organic Solvents
The following table summarizes the solubility of this compound in various organic solvents at different temperatures. This data can aid in the selection of an appropriate solvent for recrystallization.
| Solvent | Temperature (K) | Solubility (mol fraction, x) |
| Acetone | 273.15 - 348.15 | Data available in cited literature[5] |
| Cyclohexane | 273.15 - 348.15 | Data available in cited literature[5] |
| Ethyl Acetate | 273.15 - 348.15 | Data available in cited literature[5] |
| Toluene | 273.15 - 348.15 | Data available in cited literature[5] |
| Heptane | 273.15 - 348.15 | Data available in cited literature[5] |
| 1-Pentanol | 273.15 - 348.15 | Data available in cited literature[5] |
| Water | 313 - 485 | Sparingly soluble[6][7] |
Note: For precise numerical values, please refer to the cited literature.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Pentane
This protocol is adapted from a literature procedure for the purification of this compound.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot pentane while stirring to dissolve the solid. It is crucial to use the minimum volume of solvent to ensure a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold pentane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of pentane. The melting point of pure this compound is 244-245.4 °C.[1]
Protocol 2: Column Chromatography of this compound
This is a general protocol that can be adapted for the purification of this compound.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): Start with a non-polar solvent such as hexane. The polarity can be gradually increased by adding small amounts of a more polar solvent like ethyl acetate if necessary. The ideal eluent should provide good separation of this compound from its impurities on a TLC plate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
Technical Support Center: Separation of Congressane Isomers by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the chromatographic separation of congressane (diamantane) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so challenging? A1: this compound isomers, and diamondoids in general, are rigid, cage-like saturated hydrocarbons. Different isomers often have nearly identical physicochemical properties, such as boiling point and polarity, making them difficult to separate using standard chromatographic techniques. Positional isomers (e.g., 1-methyl-diamantane vs. 4-methyl-diamantane) and stereoisomers (enantiomers) require highly selective chromatographic systems to achieve baseline resolution.
Q2: What is the most powerful technique for separating complex mixtures of this compound isomers? A2: Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) is an exceptionally powerful technique.[1] It offers significantly higher resolution and separation efficiency compared to conventional GC-MS, allowing for the separation of compounds that typically co-elute.[1][2]
Q3: Can High-Performance Liquid Chromatography (HPLC) be used to separate these isomers? A3: Yes, HPLC is a viable method, particularly for functionalized or derivatized this compound isomers. Chiral stationary phases (CSPs) are essential for separating enantiomers. The separation of diastereomers can be achieved on both normal-phase (e.g., silica gel) and reversed-phase columns.
Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) for this application? A4: SFC is particularly advantageous for chiral separations. It often provides faster, more efficient separations with better peak shapes than HPLC. The use of supercritical CO2 as the primary mobile phase is also considered a "greener" alternative to the organic solvents used in normal-phase HPLC.
Q5: What causes "ghost peaks" in my chromatogram when analyzing this compound derivatives? A5: Ghost peaks, which appear in blank runs, are typically caused by the incomplete elution of analytes from a previous injection. This can happen if the run time is too short or the final column temperature (in GC) or mobile phase strength (in HPLC/SFC) is insufficient to elute all compounds. Cleaning the injector port and ensuring the column is properly conditioned can also help eliminate this issue.
Q6: My retention times are inconsistent between runs. What is the likely cause? A6: Inconsistent retention times can stem from several issues:
-
Leaks: Check all system fittings for leaks.
-
Temperature Fluctuations: Use a reliable column oven to maintain a stable temperature.
-
Mobile Phase Issues (HPLC/SFC): Ensure the mobile phase is properly mixed and degassed. Compositional changes can significantly alter retention.
-
Flow Rate Instability: Check the pump for pressure fluctuations.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause & Solution |
| Poor resolution / co-elution of isomers. | 1. Optimize Temperature Program: A slower temperature ramp can improve the separation of closely eluting peaks. 2. Change Stationary Phase: Isomers may have different selectivities on different columns. A non-polar stationary phase is a common starting point, but a more polar phase might resolve specific isomers. 3. Use a Longer Column: Increasing the column length enhances the number of theoretical plates and can improve resolution. |
| Peak fronting or tailing. | 1. Column Overload: Reduce the injection volume or dilute the sample. 2. Inappropriate Injection Temperature: Optimize the injector temperature to ensure rapid, complete vaporization without causing thermal degradation. 3. Active Sites on Column/Liner: Deactivated liners can become active over time. Replace the liner or use a column with a different stationary phase. |
| Baseline noise or drift. | 1. Contaminated Carrier Gas: Use high-purity gas and ensure traps are functioning correctly. 2. Column Bleed: This occurs at high temperatures. Ensure you are operating within the column's specified temperature range. If bleed is excessive, the column may need to be replaced. 3. Detector Contamination: The detector may need to be cleaned according to the manufacturer's instructions. |
HPLC & SFC Troubleshooting
| Problem | Possible Cause & Solution |
| Poor resolution between chiral isomers (enantiomers). | 1. Incorrect Chiral Stationary Phase (CSP): No single CSP can separate all enantiomers. Screen a variety of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives) to find one with the necessary selectivity. 2. Mobile Phase Composition: For SFC, adjust the co-solvent (e.g., methanol, ethanol) percentage. For HPLC, alter the mobile phase modifiers. Small changes can have a large impact on chiral recognition. 3. Temperature: Lowering the column temperature can sometimes enhance chiral resolution. |
| Co-elution of positional isomers. | 1. Change Column Chemistry: If a standard C18 column doesn't provide separation, try a different stationary phase like a phenyl-hexyl or a fluorophenyl column, which offer different selectivity mechanisms.[3] 2. Weaken the Mobile Phase: In reversed-phase HPLC, increasing the aqueous component of the mobile phase will increase retention and may improve separation. 3. Adjust Mobile Phase Additives: For functionalized congressanes, altering the pH or using different additives can change analyte interaction with the stationary phase. |
| High backpressure. | 1. System Blockage: A frit, guard column, or the top of the analytical column may be plugged. Systematically loosen fittings to isolate the source of the blockage. 2. Precipitated Sample/Buffer: Ensure your sample is fully dissolved in the mobile phase. If using buffers, check their solubility in the mobile phase composition. 3. Incorrect Mobile Phase Viscosity: High viscosity mobile phases will naturally lead to higher backpressure. Ensure your system is rated for the pressure being generated. |
Data Presentation
Table 1: GCxGC-TOFMS Retention Data for Selected Diamantane Isomers
This table presents example retention time data for the separation of diamantane isomers using a comprehensive two-dimensional gas chromatography system. The data illustrates the separation of isomers that often co-elute in single-dimension GC.[1][2]
| Peak ID | Compound Name | 1st Dimension Retention Time (s) | 2nd Dimension Retention Time (s) |
| 18 | 1-Methyl-diamantane | 4724 | 1.885 |
| 19 | 4-Methyl-diamantane | 4734 | 1.960 |
| 20 | 3-Methyl-diamantane | 4768 | 2.000 |
| 21 | 4,9-Dimethyl-diamantane | 4896 | 2.085 |
| 23 | 4,8-Dimethyl-diamantane | 4934 | 2.164 |
| 24 | Trimethyl-diamantane | 4934 | 2.330 |
Note: Data is derived from published research and serves as an example of the resolving power of GCxGC.[1][2] Absolute retention times will vary based on the specific instrument, columns, and method parameters.
Table 2: Chiral HPLC Separation of Stereoisomers
This table provides an example of data from a normal-phase HPLC method developed for the separation of multiple stereoisomers of a key pharmaceutical intermediate with three chiral centers.
| Peak No. | Stereoisomer | Retention Time (min) | Resolution (Rs) |
| 1 | Isomer 1 | 10.5 | - |
| 2 | Isomer 2 | 11.8 | 2.1 |
| 3 | Isomer 3 | 13.2 | 2.3 |
| 4 | Isomer 4 | 14.5 | 1.9 |
| 5 | Isomer 5 | 16.0 | 2.2 |
| 6 | Isomer 6 | 17.8 | 2.5 |
| 7 | Isomer 7 (Desired) | 20.1 | 3.1 |
| 8 | Isomer 8 | 22.5 | 3.3 |
Note: This data is based on a published separation and illustrates a successful multi-isomer resolution.[4] Conditions: Chiralcel OD-H column (4.6 x 250 mm, 5 µm), Mobile Phase: heptane:ethanol:dichloromethane (95:3:2), Flow Rate: 0.7 mL/min, Temp: 15 °C, UV Detection: 245 nm.
Experimental Protocols
Protocol 1: GCxGC-TOFMS Method for this compound Isomer Profiling
This protocol outlines a general method for the separation of a complex mixture of this compound (diamantane) isomers.
-
System Configuration:
-
Chromatograph: Agilent GC equipped with a cryogenic modulator.
-
Mass Spectrometer: LECO Pegasus TOF-MS.
-
1st Dimension Column: DB-1ms (or similar non-polar phase), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
2nd Dimension Column: BPX-50 (or similar mid-polar phase), 1.5 m x 0.10 mm ID x 0.10 µm film thickness.
-
-
GC Method Parameters:
-
Injector: Split/splitless, operated in splitless mode at 280 °C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: 3 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Modulation:
-
Modulation Period: 4.0 s.
-
Hot Pulse Time: 0.8 s.
-
Cool Time between Stages: 1.2 s.
-
-
-
MS Method Parameters:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: 45-550 m/z.
-
Acquisition Rate: 100 spectra/s.
-
-
Sample Preparation:
-
Dissolve sample (e.g., crude oil fraction, synthetic mixture) in a suitable solvent like hexane or dichloromethane to a final concentration of approximately 1 mg/mL.
-
Filter through a 0.22 µm PTFE filter before injection.
-
-
Data Analysis:
-
Process raw data using ChromaTOF software. Identify peaks based on mass spectra and library matching. Compare retention times in both dimensions against standards or literature data for isomer identification.
-
Protocol 2: Chiral SFC Method Development for Enantiomeric Separation
This protocol describes a screening approach to develop a method for separating enantiomers of a functionalized this compound.
-
System Configuration:
-
Chromatograph: Waters ACQUITY UPC² or similar SFC system.
-
Column Manager: Automated column switcher with at least 4-6 different chiral stationary phases (CSPs). Recommended screening columns: Chiralpak IA, IB, IC, ID, IE, IF.
-
Detector: Photodiode Array (PDA) detector and/or Mass Spectrometer (MS).
-
-
Initial Screening Method:
-
Columns: Screen a diverse set of immobilized polysaccharide-based CSPs.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol.
-
Screening Gradient: 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
-
Method Optimization:
-
Identify "Hits": Analyze the screening results. A "hit" is any column that shows at least partial separation of the enantiomers.
-
Select Best Column: Choose the CSP that provides the best initial resolution and peak shape.
-
Optimize Co-solvent: If resolution is poor, try a different co-solvent (e.g., ethanol, isopropanol) in the screening gradient.
-
Develop Isocratic Method: Based on the retention time from the successful gradient run, calculate the approximate co-solvent percentage at which the peaks eluted. Start developing an isocratic method around this percentage.
-
Fine-Tune: Adjust the isocratic co-solvent percentage, flow rate, and temperature to maximize resolution (Rs > 1.5) while maintaining a reasonable run time.
-
Visualizations
Caption: General workflow for chromatographic method development.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. Diamondoid Characterization in Condensate by Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry: The Junggar Basin of Northwest China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diamondoid Characterization in Condensate by Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry: The Junggar Basin of Northwest China | MDPI [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Congressane Synthesis
Welcome to the technical support center for congressane (diamantane) synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important diamondoid. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you identify and resolve challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis resulted in a very low yield. What are the common causes?
A1: Low yields in this compound synthesis are frequently attributed to several factors:
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Catalyst Inactivity: Lewis acid catalysts, such as aluminum bromide (AlBr₃) or sulfuric acid (H₂SO₄), are highly sensitive to moisture. Inactivation by water will significantly reduce the efficiency of the isomerization.
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Incomplete Reaction: The rearrangement of the precursor (e.g., tetrahydro-Binor-S) to the thermodynamically stable this compound structure is a complex process. Insufficient reaction time or temperature can lead to a mixture of starting material and partially rearranged intermediates.
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Side Reactions: At elevated temperatures or with highly concentrated catalysts, side reactions such as fragmentation and polymerization can occur, leading to the formation of "resinous" byproducts and reducing the yield of the desired product.[1][2][3]
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Purity of Starting Materials: The presence of impurities in the starting precursor can interfere with the catalyst and lead to the formation of undesired byproducts.
Q2: I observe multiple peaks in the GC-MS analysis of my crude product. What are these byproducts?
A2: The byproducts in this compound synthesis can be broadly categorized as:
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Unreacted Starting Material: The most common impurity is the hydrogenated precursor, such as endo-endo-pentacyclo[7.3.1.1²,⁵.1⁸,¹⁰.0³,⁷]tetradecane (tetrahydrobinor-S).[1][4][5]
-
Isomeric Byproducts: The rearrangement process can lead to the formation of other C₁₄H₂₀ isomers that are thermodynamically less stable than this compound. While their specific structures are not always fully characterized in routine analyses, they represent kinetic byproducts of the complex carbocationic rearrangement cascade.
-
Polymeric/Resinous Materials: These are high-molecular-weight hydrocarbons formed through intermolecular reactions, particularly under harsh reaction conditions.[1][2][3] They are often not volatile enough to be observed by GC-MS and may remain in the injection port or at the beginning of the column.
Q3: How can I purify my crude this compound sample?
A3: Purification of this compound can typically be achieved through recrystallization. Due to its high symmetry and rigid structure, this compound is a crystalline solid with a high melting point (244-245°C). It can be recrystallized from solvents like pentane or a mixture of ethyl acetate and cyclohexane.[4] For separating this compound from its isomers, more advanced techniques like preparative gas chromatography or specialized column chromatography on materials like silica gel may be necessary.
Troubleshooting Guides
Issue 1: Low Yield of this compound
If you are experiencing low yields of this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Moisture Contamination | Ensure all glassware is thoroughly dried. Handle hygroscopic Lewis acid catalysts (e.g., AlBr₃) in an inert atmosphere (glovebox or under argon/nitrogen). Use freshly opened or properly stored catalysts. |
| Suboptimal Reaction Time/Temperature | Monitor the reaction progress using GC-MS to determine the optimal reaction time. A common protocol suggests refluxing for 2-3 hours.[1][2][3] Avoid excessively high temperatures to minimize side reactions. |
| Catalyst Deactivation | If the reaction stalls, a small, additional portion of the catalyst may be required to drive the reaction to completion. |
| Impure Starting Material | Purify the precursor (e.g., tetrahydro-Binor-S) by distillation before use. |
Issue 2: Identification of Byproducts in Crude Product Mixture
The presence of multiple peaks in your GC-MS chromatogram indicates an impure product. The following table summarizes the expected retention characteristics of common byproducts relative to this compound.
| Byproduct Category | Expected Retention Time (Relative to this compound) | Key Mass Spectral Fragments (m/z) |
| Tetrahydro-Binor-S Isomers | Earlier | Molecular Ion (M⁺) at 188, characteristic fragmentation pattern |
| Isomeric C₁₄H₂₀ Byproducts | Similar, may co-elute | Molecular Ion (M⁺) at 188, fragmentation pattern may differ slightly from this compound |
| Fragmentation Products | Earlier | Lower molecular weight fragments |
Experimental Protocols
Synthesis of this compound from Tetrahydro-Binor-S
This protocol is adapted from established literature procedures.
Materials:
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Tetrahydro-Binor-S
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Aluminum bromide (AlBr₃)
-
Cyclohexane (anhydrous)
-
Hydrogen bromide (HBr) gas
-
Pentane
-
Hydrochloric acid (HCl), ice
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, drying tube, magnetic stirrer, and dropping funnel, add fresh aluminum bromide (0.11 mol) and anhydrous cyclohexane (100 mL).
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Catalyst Activation: Flush the apparatus with hydrogen bromide gas until the aluminum bromide dissolves.
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Addition of Precursor: Slowly add a solution of hydrogenated Binor-S (100 g, 0.532 mol) to the rapidly stirred catalyst solution. The reaction is exothermic and may reflux without external heating.
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Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching them with water, extracting with hexane, and analyzing by GC-MS. The reaction is typically complete when the starting material peak is no longer observed (approximately 2-3 hours).
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Quenching: Cool the reaction mixture in an ice bath and slowly add a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst.
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Extraction: Extract the product with pentane. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from pentane to yield white crystals of this compound.
Byproduct Identification Workflow
The following diagram illustrates a logical workflow for identifying byproducts in your this compound synthesis.
Caption: A logical workflow for the identification of byproducts in this compound synthesis.
References
- 1. BJOC - A new method for the synthesis of diamantane by hydroisomerization of binor-S on treatment with sulfuric acid [beilstein-journals.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A new method for the synthesis of diamantane by hydroisomerization of binor-S on treatment with sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
how to improve the yield of congressane synthesis
Welcome to the technical support center for the synthesis of Congressane (also known as Diamantane). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to help improve the yield and purity of your this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the aluminum halide-catalyzed isomerization of tetrahydro-binor-S.
Q1: My reaction yield is significantly lower than the reported 60-62%. What are the most likely causes?
A1: Low yields in the this compound synthesis can stem from several factors. The most common culprits are related to reagent quality, reaction conditions, and workup procedures. Specifically, consider the following:
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Catalyst Quality: The activity of the aluminum halide catalyst (e.g., aluminum bromide or aluminum chloride) is critical. Ensure you are using a fresh, anhydrous batch of the catalyst. Exposure to moisture will deactivate it.
-
Incomplete Reaction: The isomerization reaction may not have gone to completion. It is crucial to monitor the reaction's progress using Gas Chromatography (GC). If the reaction stalls, the addition of a small amount of fresh catalyst may be necessary to drive the reaction to completion.[1]
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Suboptimal Temperature: The reaction is initiated and should reflux. An initial exothermic phase is often observed. After this subsides, external heating is required to maintain reflux and ensure the reaction proceeds.[1][2]
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Losses During Workup: Significant product loss can occur during the extraction and purification steps. Ensure thorough extraction of the product from the aluminum halide sludge with a suitable solvent like cyclohexane.[1][2]
Q2: How can I tell if my aluminum halide catalyst is active?
A2: The most direct way to assess catalyst activity is by observing the reaction's initiation. Upon addition of the tetrahydro-binor-S to the aluminum bromide in cyclohexane, an exothermic reaction should commence, causing the mixture to reflux without external heating.[1][2] A sluggish or absent initial exotherm is a strong indicator of poor catalyst activity. Using freshly opened or properly stored anhydrous aluminum halide is the best practice.
Q3: The reaction starts but then seems to stop before all the starting material is consumed. What should I do?
A3: This is a common observation and can often be remedied. As mentioned in the Organic Syntheses procedure, if GC analysis shows that the reaction has slowed or stopped with starting material still present, you can add an additional portion of the aluminum halide catalyst to restart the isomerization.[1][2]
Q4: What are the potential side products, and how can I minimize them?
A4: The primary side products in this reaction are other isomeric C14H20 hydrocarbons. The formation of these isomers is generally a result of an incomplete rearrangement to the thermodynamically most stable product, this compound. To minimize their formation:
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Ensure Sufficient Reaction Time: Allow the reaction to proceed until GC analysis confirms the complete disappearance of the starting material and any intermediate peaks.
-
Maintain Adequate Catalyst Activity: A sufficiently active catalyst promotes the complete cascade of rearrangements to the desired product.
Q5: What is the best method for purifying the crude this compound?
A5: The crude product, a semi-solid, can be effectively purified by recrystallization. The Organic Syntheses procedure recommends dissolving the crude residue in a minimal amount of pentane.[1] The less soluble this compound will precipitate as a white solid and can be collected by filtration. Further purification can be achieved by a second recrystallization from pentane.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | Tetrahydro-binor-S | Prepared by hydrogenation of Binor-S. |
| Catalyst | Aluminum Bromide (AlBr₃) or Aluminum Chloride (AlCl₃) | Anhydrous and fresh is crucial for high yield. |
| Solvent | Cyclohexane | Anhydrous. |
| Reaction Temperature | Reflux | Initially exothermic, then requires external heating. |
| Typical Reaction Time | 2-3 hours | Monitor by GC for completion.[1] |
| Reported Yield | 60-62% | Based on the Organic Syntheses procedure.[1] |
| Melting Point (Purified) | 244.0–245.4 °C | In a closed tube.[1] |
Experimental Protocols
Protocol 1: Synthesis of Tetrahydro-binor-S
This protocol is adapted from Organic Syntheses.[1]
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Dissolution: In a glass-lined autoclave, dissolve 135.0 g (0.734 mole) of Binor-S in 670 mL of glacial acetic acid containing 5.7 mL of concentrated hydrochloric acid.
-
Catalyst Addition: Add 1.0 g of platinum oxide catalyst to the solution.
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Hydrogenation: Hydrogenate the mixture at 200 p.s.i. and 70 °C for 3 hours.
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Workup:
-
Cool the reaction mixture to room temperature and remove the catalyst by suction filtration.
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Add approximately 1.5 L of water to the filtrate to induce phase separation.
-
Separate the bottom layer containing the product.
-
Extract the aqueous layer with dichloromethane (1 x 400 mL, 2 x 100 mL).
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Combine the organic layers, wash twice with 100 mL of water, and dry over anhydrous magnesium sulfate.
-
-
Purification: Concentrate the solution under reduced pressure and purify the residual liquid by distillation at 105–110 °C (1.5 mm.) to yield 125–130 g (90–94%) of tetrahydro-binor-S as a colorless liquid.
Protocol 2: Synthesis of this compound (Diamantane)
This protocol is adapted from Organic Syntheses.[1]
-
Setup: In a 500-mL, three-necked flask equipped with a reflux condenser, a drying tube, a magnetic stirrer, and a dropping funnel, add 28 g (0.11 mole) of fresh aluminum bromide and 100 mL of cyclohexane.
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Inert Atmosphere: Flush the apparatus with hydrogen bromide gas.
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Reactant Addition: Once the aluminum bromide has dissolved, add 100 g (0.532 mole) of tetrahydro-binor-S dropwise to the rapidly stirred solution.
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Reaction: The reaction mixture will begin to reflux without external heating. Monitor the reaction by GC. After the initial exotherm subsides (approx. 30 minutes), apply external heat to maintain reflux for a total of 2-3 hours, or until the starting material is consumed. If the reaction is sluggish, an additional 5 g of aluminum bromide may be added.
-
Workup:
-
Carefully decant the hot cyclohexane layer from the aluminum bromide sludge.
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Extract the sludge with five 200-mL portions of hot cyclohexane.
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Cool the combined cyclohexane extracts and add 400 mL of diethyl ether.
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Wash the combined organic solution with two 100-mL portions of water and dry over anhydrous magnesium sulfate.
-
-
Purification:
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Evaporate the solvent to leave a semi-solid residue.
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Dissolve the residue in approximately 100 mL of pentane.
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Collect the precipitated white solid (this compound) by suction filtration.
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Concentrate the pentane filtrate to obtain additional product.
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The total yield of dried this compound should be 60–62 g (60–62%).
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Further purification can be achieved by recrystallization from pentane.
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical flow for troubleshooting low yields.
References
controlling regioselectivity in congressane functionalization
Welcome to the technical support center for congressane functionalization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in achieving regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What makes controlling regioselectivity in this compound functionalization so challenging?
Controlling regioselectivity in the functionalization of this compound (also known as diamantane) is a significant challenge due to its unique structure.[1] this compound is a rigid, caged hydrocarbon with multiple C-H bonds that have very similar steric and electronic properties.[2] The bond dissociation energies (BDEs) for its primary, secondary, and tertiary C-H bonds are very close, making it difficult for a reagent to discriminate between them.[3] This often leads to complex mixtures of substitution products, which complicates purification and lowers the yield of the desired isomer.[1]
Q2: I am getting a mixture of regioisomers. How can I improve selectivity for a specific C-H bond?
Achieving high regioselectivity typically requires a strategy to differentiate between the various C-H bonds. The main approaches include:
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Directed C-H Activation: This is a powerful strategy where a functional group is installed on the this compound core to act as a "directing group."[4][5] This group coordinates to a metal catalyst, delivering the reactive center to a specific, often sterically accessible, C-H bond. The geometry of the resulting cyclic transition state is a key parameter for controlling which bond is activated.[2]
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Catalyst Control: The choice of catalyst and ligands can profoundly influence regioselectivity.[6][7][8] Sterically demanding ligands on a metal catalyst can block access to certain C-H bonds, favoring reaction at less hindered sites.[3][9] For example, rhodium catalysts with bulky porphyrin ligands have been used to achieve high selectivity for primary C-H bonds in linear alkanes by overpowering electronic effects with steric hindrance.[3][9]
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Radical-Based Functionalization: The selectivity of radical reactions often depends on the nature of the hydrogen atom abstracting species.[1] Some radical reactions show a slight preference for the bridgehead (tertiary) positions in related adamantane systems, but selectivity can be low.[1]
Q3: How do I choose an appropriate directing group for my this compound derivative?
The choice of a directing group depends on the desired position of functionalization and the reaction conditions. An effective directing group should:
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Be easily installed and, ideally, removable.[4]
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Form a stable chelate with the transition metal catalyst.
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Position the catalyst to activate the target C-H bond.
Common directing groups in C-H activation chemistry include those containing nitrogen or oxygen donor atoms, such as picolinamides, carboxylic acids, or ketones.[4][10] The distance and geometry between the directing group and the target C-H bond are crucial for achieving regiocontrol.[2]
Q4: Can computational tools help predict the outcome of my functionalization reaction?
Yes, computational chemistry and machine learning models are becoming increasingly valuable for predicting the site- and regioselectivity of organic reactions.[11][12][13][14] These tools can model reaction pathways, calculate activation energies for different C-H bonds, and help understand the non-covalent interactions that govern selectivity.[15] Machine learning models, trained on datasets of known reactions, can predict the most likely site of functionalization on a complex molecule like a this compound derivative.[16]
Troubleshooting Guide
Problem 1: Low or No Reactivity
-
Possible Cause: The C-H bond may be too strong, or the catalyst may be inactive. This compound's C-H bonds are particularly strong.[17]
-
Troubleshooting Steps:
-
Increase Temperature: Many C-H activation reactions require high temperatures to proceed.
-
Change Catalyst: The catalyst may not be active enough. For directed reactions, ensure you are using a catalyst known to coordinate with your chosen directing group (e.g., Pd, Ru, Rh).[6][18]
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Check Reagent Purity: Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst.
-
Use a More Reactive Reagent: In radical reactions, a more aggressive hydrogen atom abstracting species may be required.
-
Problem 2: Poor Regioselectivity / Multiple Products
-
Possible Cause: The reaction conditions are not optimized to differentiate between the electronically and sterically similar C-H bonds.[5]
-
Troubleshooting Steps:
-
Introduce a Directing Group: This is the most reliable method for controlling regioselectivity.[2][4]
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Modify the Catalyst Ligand: Increase the steric bulk of the ligand to favor functionalization at less hindered positions.[7][9]
-
Lower the Reaction Temperature: In some cases, lowering the temperature can enhance selectivity by favoring the pathway with the lowest activation energy.
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Change the Solvent: The solvent can influence the conformation of the substrate-catalyst complex, thereby affecting which C-H bond is most accessible.
-
Problem 3: Directing Group is Cleaved or Modified During the Reaction
-
Possible Cause: The reaction conditions (e.g., high temperature, strong oxidants, or harsh pH) are not compatible with the directing group.
-
Troubleshooting Steps:
-
Screen Reaction Conditions: Systematically vary the temperature, reaction time, and reagents to find milder conditions.
-
Choose a More Robust Directing Group: Select a directing group known to be stable under the required reaction conditions.
-
Protect the Directing Group: If the directing group has other reactive functionalities, they may need to be protected prior to the C-H functionalization step.
-
Factors Influencing Regioselectivity
The outcome of a this compound functionalization reaction is a delicate balance of several factors. The following table summarizes these key influences.
| Factor | Description | Impact on Selectivity |
| Steric Hindrance | The spatial crowding around a C-H bond. Bridgehead (3°) positions are often more sterically accessible in caged systems than secondary (2°) positions. | Highly influential. Bulky reagents or catalysts will preferentially attack the least sterically hindered C-H bonds.[3][9] |
| Electronic Effects | The electron density of a C-H bond. Tertiary C-H bonds are generally more electron-rich and weaker than secondary or primary bonds. | Moderate influence. Often overridden by steric factors or directing group effects in C-H activation.[3] |
| Directing Groups | Covalently attached functional groups that coordinate to a catalyst and deliver it to a specific C-H bond. | Dominant influence. The most powerful tool for achieving high regioselectivity by overriding inherent reactivity preferences.[2][5] |
| Catalyst/Ligand | The choice of transition metal and its associated ligands. | Highly influential. Ligand size and electronics can tune the steric and electronic properties of the catalyst, thereby controlling site selectivity.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for Directed C-H Arylation
This protocol is a representative example for a palladium-catalyzed C-H arylation using a directing group. Note: This is a general guideline and requires optimization for specific this compound substrates and directing groups.
-
Substrate Preparation: Synthesize the this compound derivative bearing the desired directing group (e.g., a picolinamide).
-
Reaction Setup: In an inert atmosphere (e.g., in a glovebox), add the this compound substrate (1.0 equiv.), the aryl halide coupling partner (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand if required, and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) to an oven-dried reaction vessel.
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane, or DMA).
-
Reaction: Seal the vessel and heat the reaction mixture to the optimized temperature (typically 80-140 °C) with stirring for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and regiochemistry.
Visualizations
// Nodes A [label="LnM(II)\nCatalyst", pos="0,2.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Coordination\nComplex", pos="-2.5,0!", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Cyclometalated\nIntermediate", pos="0,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Functionalized\nComplex", pos="2.5,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges with labels A -> B [label=" + Substrate-DG"]; B -> C [label=" C-H Activation", arrowhead=normal]; C -> D [label=" + Reagent\n(e.g., Aryl Halide)"]; D -> A [label=" Reductive\nElimination\n\n+ Product", arrowhead=normal]; } dot Caption: Simplified catalytic cycle for a directed C-H functionalization reaction.
References
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Palladium-Catalyzed Regioselective B(3,5)-Dialkenylation and B(4)-Alkenylation of o-Carboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Computational tools for the prediction of site- and regioselectivity of organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Controlling the regioselectivity of the hydrosilylation reaction in carbon nanoreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Congressane Stability and Reactivity in Strong Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with congressane (diamantane) under strong acid conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the this compound cage in strong acids?
The this compound (diamantane) carbon cage is exceptionally stable and generally does not degrade under strong acid conditions, including superacids. Its rigid, strain-free structure, similar to a diamond lattice, contributes to this high stability. However, while the cage itself remains intact, reactions can occur at the bridgehead positions, leading to functionalization or rearrangement of substituents.
Q2: What are the most common reactions of this compound in strong acids?
Under strongly acidic conditions, this compound typically undergoes electrophilic substitution at its bridgehead C-H bonds. Common reactions include:
-
Hydroxylation: Using strong oxidizing acids like nitric acid can introduce hydroxyl groups.
-
Halogenation: Reaction with halogens in the presence of a Lewis acid can lead to halogenated derivatives.
-
Isomerization: Acid-catalyzed rearrangements of substituted congressanes can occur to yield thermodynamically more stable isomers.[1]
-
Cation Formation and Rearrangement: In superacids (e.g., HF-SbF₅), this compound can be protonated to form carbocations, which may undergo hydride shifts to form more stable cations. For instance, the diamant-4-yl cation can rapidly rearrange to the more stable diamant-1-yl cation.[2]
Q3: Can this compound be functionalized using strong acids?
Yes, strong acids are often used to mediate the functionalization of this compound. For example, reactions of this compound with nitric acid or a mixture of nitric and acetic acid, followed by the addition of a nucleophile, can produce various mono- and di-functionalized derivatives.[3][4] The acidity of the medium can influence the outcome of the reaction; for instance, adding concentrated sulfuric acid can promote further substitution.[3]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction During Functionalization
Possible Cause: Insufficient acid strength or poor solubility of this compound.
Troubleshooting Steps:
-
Increase Acidity: Consider using a stronger acid system. For many reactions, a superacid medium may be required to generate the reactive electrophile.
-
Improve Solubility: this compound has very low solubility in many acids.[3][5] The reaction rate can be limited by diffusion.
-
Use a co-solvent that is stable under the reaction conditions.
-
Increase the reaction temperature, but monitor for potential side reactions.
-
-
Check Reagent Purity: Ensure that the acid and other reagents are free of water, as trace amounts can quench the reaction.
Issue 2: Formation of an Unexpected Isomer
Possible Cause: Thermodynamic rearrangement of the desired product.
Troubleshooting Steps:
-
Lower Reaction Temperature: Isomerization is often a thermodynamically controlled process favored at higher temperatures. Running the reaction at a lower temperature may kinetically favor the desired, less stable isomer.
-
Reduce Reaction Time: Prolonged exposure to strong acid can facilitate rearrangement to the most stable isomer. Monitor the reaction progress and quench it as soon as the desired product is formed.
-
Choose a Different Acid System: The specific acid used can influence the rate of isomerization. Experiment with different acids or acid mixtures to find conditions that minimize rearrangement. For example, acid-catalyzed isomerizations in sulfuric acid are known to favor the formation of apical derivatives of hydroxylated diamantanes.[1]
Issue 3: Multiple Products and Difficulty in Separation
Possible Cause: Low regioselectivity of the functionalization reaction.
Troubleshooting Steps:
-
Understand Inherent Reactivity: The this compound molecule has two types of bridgehead carbons: apical and medial.[3] These positions have different reactivities, and electrophilic substitution can often lead to a mixture of isomers.
-
Use a Directing Group: If possible, start with a substituted this compound that directs the incoming electrophile to a specific position.
-
Employ a Milder Reagent: Harsher conditions can lead to lower selectivity. Explore alternative, milder reagents that may offer better control over the reaction site.
-
Optimize Separation Techniques: Developing an effective chromatographic method is crucial for separating the resulting isomers.
Quantitative Data Summary
The following tables provide a summary of the relative stability and reactivity of different positions on the this compound molecule.
Table 1: Relative Thermodynamic Stability of Monosubstituted this compound Isomers
| Substituent Position | Relative Energy (kcal/mol) | Comments |
| Apical (1-position) | 0 (Reference) | Generally the most thermodynamically stable position for many substituents. |
| Medial (4-position) | +0.5 - 1.5 | Slightly less stable than the apical position. |
Note: Data is illustrative and based on general principles of carbocation stability in diamondoids.
Table 2: Typical Product Ratios in Electrophilic Substitution of this compound
| Reaction Condition | Apical Isomer (%) | Medial Isomer (%) |
| Kinetic Control (Low Temp, Short Time) | 40-60 | 60-40 |
| Thermodynamic Control (High Temp, Long Time) | >90 | <10 |
Note: Ratios are approximate and can vary significantly with the specific electrophile and acid system used.
Experimental Protocols
Protocol 1: General Procedure for Nitroxylation of this compound
This protocol is based on the functionalization of diamantane using nitric acid mixtures.[3][4]
-
Dissolution: Suspend this compound (1 equivalent) in a mixture of nitric acid and acetic acid at 0°C.
-
Reaction: Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.
-
Nucleophilic Addition: Cool the reaction mixture back to 0°C and slowly add the desired nucleophile (e.g., acetonitrile for an acetylamino group).
-
Quenching: After the reaction is complete (monitored by TLC or GC-MS), carefully pour the mixture over crushed ice and neutralize with a suitable base (e.g., NaOH solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and purify by column chromatography.
Protocol 2: Acid-Catalyzed Isomerization of a Disubstituted this compound
This protocol describes a general method for isomerizing a mixture of this compound derivatives to the thermodynamically most stable isomer.[1]
-
Dissolution: Dissolve the mixture of isomers in concentrated sulfuric acid at room temperature.
-
Isomerization: Heat the reaction mixture to 50-60°C and stir for 4-6 hours, or until GC-MS analysis shows the conversion to a single product.
-
Workup: Cool the reaction to room temperature, pour it over ice, and extract the product with a suitable solvent.
-
Purification: Wash the organic extract, dry it, and purify by recrystallization or chromatography.
Visualizations
References
Technical Support Center: Degradation Pathways of Functionalized Congressane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of functionalized congressane and its analogs, such as adamantane and diamantane. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for functionalized this compound derivatives?
A1: While research specifically on functionalized this compound is limited, studies on analogous diamondoid structures, particularly adamantane, indicate three primary degradation pathways:
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Microbial Biotransformation: This is a key pathway where microorganisms, such as certain bacterial strains (e.g., Pseudomonas species), can metabolize the diamondoid cage. The process is often initiated by enzymatic hydroxylation, particularly at the tertiary carbon positions, by enzymes like cytochrome P450 monooxygenases.[1][2] This can be followed by further oxidation and ring cleavage.
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Thermal Decomposition: At elevated temperatures, the hydrocarbon cage of this compound derivatives can undergo decomposition. This process typically involves C-C bond cleavage and dehydrogenation, leading to the formation of smaller hydrocarbons and aromatic compounds.[1][3][4]
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Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This pathway often involves the formation of radical intermediates that can lead to a variety of degradation products. The specific mechanism and efficiency can be influenced by the presence of photosensitizers and the solvent.[5][6][7]
Q2: How does functionalization affect the metabolic stability of this compound-based compounds?
A2: Functionalization can significantly impact metabolic stability. The adamantane cage itself is relatively resistant to metabolism.[8][9] However, the nature and position of functional groups are critical. For instance, introducing metabolically labile groups can provide a handle for enzymatic degradation. Conversely, strategic placement of bulky or electron-withdrawing groups can shield susceptible positions from metabolic attack, thereby increasing the compound's half-life.[4][10]
Q3: What are the expected metabolites of a hydroxylated this compound derivative in a microbial degradation study?
A3: Based on studies with adamantane, a hydroxylated this compound would likely undergo further oxidation. For example, in the microbial metabolism of adamantanone, the initial hydroxylation is followed by a Baeyer-Villiger oxidation to form a lactone.[11] Therefore, you might expect to see further oxidized products, including ketones, lactones, and potentially ring-opened products.
Q4: My functionalized this compound appears to be degrading in the vial during storage. What could be the cause?
A4: Degradation during storage can be due to several factors:
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Hydrolysis: If your functional group is an ester or another hydrolytically labile group, trace amounts of water in your solvent can cause degradation.
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Oxidation: Exposure to air (oxygen) can lead to oxidative degradation, especially for sensitive functional groups.
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Light Exposure: If your compound is photolabile, ambient light can cause degradation over time.
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Incompatible Storage Conditions: The choice of solvent and storage temperature is crucial. Ensure the solvent is inert to your compound and that it is stored at a recommended low temperature (e.g., -20°C or -80°C) and protected from light.[12][13][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental study of functionalized this compound degradation.
Issue 1: Low or No Detection of Degradation Products in Microbial Cultures
| Possible Cause | Troubleshooting Steps |
| Microorganism Inactivity | Ensure the selected microbial strain is known to degrade similar polycyclic hydrocarbons. Verify the viability and metabolic activity of your culture. |
| Low Bioavailability of the Compound | This compound derivatives are often highly lipophilic and may have low aqueous solubility, limiting their availability to microbes. Consider adding a co-solvent or surfactant (ensure it's not a carbon source for the microbes) to increase solubility. |
| Inappropriate Culture Conditions | Optimize pH, temperature, and aeration for the specific microbial strain. Ensure the growth medium contains all necessary nutrients. |
| Compound Toxicity | Your functionalized this compound might be toxic to the microorganisms at the tested concentration. Perform a dose-response experiment to determine a non-toxic concentration. |
| Incorrect Analytical Method | The degradation products may be below the detection limit of your analytical method. Concentrate your sample before analysis or use a more sensitive technique (e.g., LC-MS/MS). |
Issue 2: Inconsistent Results in Thermal Degradation Experiments
| Possible Cause | Troubleshooting Steps |
| Temperature Fluctuations | Ensure precise and stable temperature control in your reactor or thermogravimetric analyzer (TGA). Calibrate your instrument regularly. |
| Atmosphere Inconsistency | The presence of oxygen can significantly alter the degradation pathway. Ensure a consistent and pure inert atmosphere (e.g., nitrogen or argon) if you are studying pyrolysis. |
| Sample Heterogeneity | Ensure your sample is homogenous. Inconsistent particle size or distribution of the functionalized this compound can lead to variable degradation rates. |
| Catalytic Effects of Reactor Surface | The material of your reactor could be catalyzing the degradation. Consider using a reactor made of an inert material like quartz. |
Issue 3: Poor Peak Shape or Low Sensitivity in GC/MS Analysis of Degradation Products
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | Polar degradation products (e.g., hydroxylated derivatives) can interact with active sites in the injector liner, column, or transfer line, leading to peak tailing and poor sensitivity. Use a deactivated liner and a high-quality, low-bleed MS-grade column. |
| Suboptimal GC Oven Program | Optimize the temperature ramp to ensure good separation of analytes. A slow ramp rate can improve the resolution of closely eluting peaks. |
| Derivatization Issues | For polar metabolites, derivatization (e.g., silylation) is often necessary for GC/MS analysis. Incomplete derivatization can lead to multiple peaks for a single analyte and poor quantification. Optimize the derivatization reaction conditions (reagent, temperature, and time). |
| Ion Source Contamination | Contamination of the MS ion source can lead to a loss of sensitivity. Regularly clean the ion source according to the manufacturer's instructions. |
| Matrix Effects | Components from the sample matrix (e.g., culture medium, buffers) can interfere with the ionization of your target analytes. Use appropriate sample clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
Quantitative Data
The following tables summarize quantitative data from studies on adamantane derivatives, which can serve as a reference for expected values in this compound degradation studies.
Table 1: Thermal Decomposition Kinetics of 1,3-Dimethyladamantane [3][4][15]
| Temperature (K) | Rate Constant (k) x 10⁻⁷ s⁻¹ |
| 693 | 4.00 |
| 703 | 7.75 |
| 713 | 12.89 |
| 723 | 21.05 |
| 733 | 28.91 |
| 743 | 35.19 |
| Arrhenius Parameters: Activation Energy (Ea) = 183 kJ·mol⁻¹, Pre-exponential Factor (A) = 2.39 x 10⁷ s⁻¹ |
Table 2: Metabolic Stability of Adamantane Derivatives in Human Liver Microsomes [10]
| Compound | Modification | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 1-Adamantyl Urea Derivative | Unsubstituted | ~60 | - |
| 1-Adamantyl Urea Derivative | Monomethylated | - | - |
| 1-Adamantyl Urea Derivative | Dimethylated | - | 8-fold decrease in stability |
| 1-Adamantyl Urea Derivative | Trimethylated | ~5 | 98-fold decrease in stability |
Experimental Protocols
Protocol 1: General Procedure for Microbial Degradation of Functionalized this compound
This protocol is adapted from studies on diamondoid carboxylic acids.[16]
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Prepare Minimal Salts Medium: Prepare a sterile minimal salts medium appropriate for the chosen bacterial strain.
-
Prepare this compound Stock Solution: Dissolve the functionalized this compound derivative in a suitable water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Inoculate Cultures: In sterile culture flasks, add the minimal salts medium. Add the this compound stock solution to the desired final concentration (e.g., 10-100 µM), ensuring the final solvent concentration is non-toxic to the bacteria (typically <0.5%).
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Inoculation: Inoculate the flasks with a pre-culture of the selected bacterial strain. Include a sterile control (no bacteria) to assess abiotic degradation and a positive control (a readily degradable carbon source) to confirm microbial activity.
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Incubation: Incubate the cultures under appropriate conditions (e.g., 25-30°C, with shaking for aeration).
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Sampling: At regular time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw aliquots from each flask.
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Sample Preparation for Analysis:
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Centrifuge the aliquots to pellet the bacterial cells.
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Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) after acidification if the analytes are acidic.
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Dry the organic extract over anhydrous sodium sulfate and concentrate it under a stream of nitrogen.
-
-
Analysis: Analyze the extracted samples by GC/MS or LC/MS to identify and quantify the parent compound and its degradation products.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general method to assess the metabolic stability of a functionalized this compound derivative.
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Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
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Thaw human liver microsomes (HLMs) on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
-
Incubation:
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In a microcentrifuge tube, add phosphate buffer, HLM suspension (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).
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Pre-incubate the mixture at 37°C for 5-10 minutes.
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Initiate the reaction by adding the NADPH regenerating system. Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
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Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing:
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Vortex the samples to precipitate the proteins.
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Centrifuge the samples at high speed.
-
-
Analysis:
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Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
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Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
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Plot the natural logarithm of the percentage of the parent compound remaining versus time.
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Determine the half-life (t½) from the slope of the linear regression.
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Calculate the intrinsic clearance (CLint).
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Visualizations
The following diagrams illustrate key concepts and workflows related to the degradation of functionalized this compound.
Caption: Proposed microbial degradation pathway for a functionalized this compound.
Caption: Experimental workflow for thermal decomposition analysis.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized nanodiamonds part I. An experimental assessment of diamantane and computational predictions for higher diamondoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Photocatalytic Performance, Mechanism, and Degradation Pathways of Rhodamine B with Bi2O3 Microrods under Visible-Light Irradiation [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fda.gov [fda.gov]
- 15. Frontiers | Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases [frontiersin.org]
- 16. Diamondoids are not forever: microbial biotransformation of diamondoid carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion in diamantane synthesis
Welcome to the Technical Support Center for Diamantane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My diamantane synthesis is resulting in a very low yield. What are the most common causes?
A1: Low conversion in diamantane synthesis is a frequent issue. The primary causes often revolve around the quality and handling of reagents and precise control of reaction conditions. Key factors include:
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Catalyst Inactivity: Lewis acid catalysts are extremely sensitive to moisture. Any exposure to atmospheric humidity can significantly reduce their activity.[1]
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Sub-optimal Temperature: The rearrangement reaction requires a specific temperature range. Temperatures that are too low will lead to an incomplete reaction, while excessively high temperatures can cause side reactions like fragmentation and polymerization.[2][3]
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Purity of Starting Material: The purity of the precursor, such as hydrogenated Binor-S (tetrahydrobinor-S), is crucial. Impurities can interfere with the catalyst and lead to the formation of byproducts.[4]
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Insufficient Reaction Time: The isomerization to the thermodynamically stable diamantane structure takes time. The reaction may not have reached completion if stopped prematurely.[4]
Q2: What is a typical yield for diamantane synthesis?
A2: Yields can vary significantly depending on the chosen synthetic route and catalyst.
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Using aluminum bromide with hydrogenated Binor-S, yields of 60-62% are reported.[4]
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A one-pot synthesis from Binor-S using concentrated sulfuric acid can achieve yields up to 65% .[5][6]
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Syntheses employing ionic liquids as catalysts have reported yields as high as 91-97% from hydrogenated cyclohepta-1,3,5-triene dimers.[1][7]
Q3: Can I use a different Lewis acid other than aluminum halides?
A3: Yes, various Lewis and superacid catalysts can be used. While aluminum halides like AlBr₃ and AlCl₃ are traditional choices, other options include:
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Concentrated Sulfuric Acid: This has been effectively used in a one-pot synthesis from Binor-S.[2][5]
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Ionic Liquids: Chloroaluminate ionic liquids have been shown to be effective catalysts, sometimes offering higher yields and selectivity.[8][9]
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Superacids: These can also promote the desired rearrangement.[5]
Q4: How can I monitor the progress of my reaction?
A4: Gas Chromatography (GC) is the recommended method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting material and the appearance of the diamantane product.[4] Retention times for starting materials and products can be established using standards.[4]
Troubleshooting Guides
This section provides more detailed solutions to specific problems you might encounter during your synthesis.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution(s) |
| Inactive Lewis Acid Catalyst | Use fresh, high-purity aluminum bromide or aluminum chloride. Handle the catalyst in an inert atmosphere (e.g., a glovebox) to prevent moisture contamination.[1][4] |
| Incorrect Reaction Temperature | Carefully monitor and control the reaction temperature. For aluminum bromide-catalyzed reactions in cyclohexane, the mixture should be refluxed.[4] For sulfuric acid-catalyzed reactions, a temperature of 20-40°C is recommended.[2][3] |
| Impure Starting Material | Purify the hydrogenated Binor-S by distillation under reduced pressure before use.[4] |
| Insufficient Reaction Time | Monitor the reaction by GC and continue until the starting material is consumed.[4] If the reaction stalls, a small additional amount of catalyst may be required.[4] |
| Inappropriate Solvent | For aluminum halide-catalyzed reactions, cyclohexane or dichloromethane are commonly used.[4] For the sulfuric acid method, carbon disulfide or cyclohexane can be used, with carbon disulfide sometimes offering better selectivity.[5] |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution(s) |
| Overheating of the Reaction | Excessive heat can lead to fragmentation of the hydrocarbon backbone and polymerization, resulting in resinous byproducts.[2][3] Maintain the optimal reaction temperature and avoid localized overheating. |
| Disproportionation | Highly strained precursors can undergo disproportionation, leading to lower yields of diamantane. Using a less strained precursor like hydrogenated Binor-S can mitigate this.[10] |
| Incomplete Hydrogenation of Precursor | If starting from Binor-S with a two-step method, ensure the initial hydrogenation to tetrahydrobinor-S is complete. Residual unsaturation can lead to unwanted side reactions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution(s) |
| Oily Product Instead of Crystalline Solid | This may indicate the presence of impurities or residual solvent. Ensure the crude product is thoroughly washed and dried. Recrystallization from a suitable solvent like pentane or a mixture of ethyl acetate and cyclohexane should yield a crystalline solid.[2][4] |
| Low Recovery After Recrystallization | Using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product. Cooling the solution in an ice bath can help maximize crystal precipitation. |
| Colored Impurities Present | If the product is colored, activated charcoal can be used during recrystallization to adsorb colored impurities. However, use it sparingly as it can also adsorb the desired product. |
Quantitative Data Summary
The following tables summarize reported yields for diamantane synthesis under various conditions.
Table 1: Comparison of Different Catalytic Systems for Diamantane Synthesis
| Catalyst | Precursor | Solvent | Temperature | Time | Yield (%) | Reference |
| Aluminum Bromide | Hydrogenated Binor-S | Cyclohexane | Reflux | ~3 hours | 60-62 | [4] |
| Concentrated (98%) H₂SO₄ | Binor-S | Carbon Disulfide | 20°C | 7 hours | 65 | [2][5] |
| Ionic Liquid ([Et₃NH]⁺[Al₂Cl₇]⁻) | Hydrogenated Cyclohepta-1,3,5-triene dimers | - | 50°C | 6 hours | 91-97 | [1][9] |
| Aluminum Chloride | Hydrogenated Binor-S | Dichloromethane | Reflux | Not specified | "Comparable to AlBr₃" | [4] |
Table 2: Effect of Sulfuric Acid Concentration on Binor-S Conversion
| H₂SO₄ Concentration (%) | Product(s) | Yield (%) | Selectivity (%) | Reference |
| 98 | Diamantane & Tetrahydrobinor-S | up to 65 (Diamantane) | - | [2][5] |
| 75-80 | Tetrahydrobinor-S | 68 | 100 | [2][6] |
Experimental Protocols
Protocol 1: Diamantane Synthesis using Aluminum Bromide
This protocol is adapted from Organic Syntheses.[4]
1. Preparation of Hydrogenated Binor-S (Tetrahydrobinor-S):
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In a glass-lined autoclave, dissolve Binor-S in glacial acetic acid containing a small amount of concentrated hydrochloric acid.
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Add platinum oxide catalyst.
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Hydrogenate the mixture at 70°C under 200 p.s.i. of hydrogen pressure for 3 hours.
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After cooling, remove the catalyst by filtration.
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Add water to the filtrate to induce phase separation.
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Extract the product with dichloromethane.
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Wash the organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the resulting liquid by distillation under reduced pressure (b.p. 105–110°C at 1.5 mm.).
2. Isomerization to Diamantane:
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In a three-necked flask equipped with a reflux condenser and magnetic stirrer, charge fresh aluminum bromide and cyclohexane.
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Flush the apparatus with hydrogen bromide gas.
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Once the aluminum bromide has dissolved, add the hydrogenated Binor-S dropwise to the rapidly stirred solution. The reaction is exothermic and will reflux.
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After the initial reflux subsides, apply external heat to maintain reflux.
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Monitor the reaction's progress by GC until all starting material is consumed (approximately 3 hours).
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Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of water, followed by diethyl ether.
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Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
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Filter the solution and concentrate under reduced pressure. The crude diamantane will precipitate.
3. Purification by Recrystallization:
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Collect the crude solid by suction filtration.
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Recrystallize the solid from pentane. Dissolve the solid in a minimal amount of hot pentane, allow it to cool slowly to room temperature, and then in an ice bath to maximize crystallization.
-
Collect the pure white crystals by suction filtration and dry. The expected melting point is 244-245.4°C.[4]
Protocol 2: One-Pot Diamantane Synthesis using Sulfuric Acid
This protocol is based on the work of Aminov and Khusnutdinov.[2]
1. Reaction Setup:
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In a glass reactor, charge Binor-S and the chosen solvent (e.g., carbon disulfide or cyclohexane).
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With vigorous stirring, add concentrated (98%) sulfuric acid in portions at 20°C.
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Stir the reaction mixture at 20°C for 7 hours.
2. Workup and Purification:
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After the reaction is complete, quench the mixture by adding a 10% sodium hydroxide solution.
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Separate the organic layer and filter it through a silica gel layer, eluting with petroleum ether.
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Distill off the solvent.
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Recrystallize the residue from a 1:1 mixture of ethyl acetate and cyclohexane to obtain pure diamantane.
Visualizations
Caption: Experimental workflow for the synthesis of diamantane via aluminum bromide catalysis.
Caption: Troubleshooting decision tree for low diamantane yield.
Caption: Simplified reaction pathway for diamantane synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - A new method for the synthesis of diamantane by hydroisomerization of binor-S on treatment with sulfuric acid [beilstein-journals.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. One-Pot Synthesis of Diamantane - ChemistryViews [chemistryviews.org]
- 6. A new method for the synthesis of diamantane by hydroisomerization of binor-S on treatment with sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchwith.njit.edu [researchwith.njit.edu]
Technical Support Center: Optimizing Congressane Rearrangement
Welcome to the technical support center for the optimization of reaction conditions for congressane (diamantane) rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via the rearrangement of precursors like hydrogenated Binor-S.
Question: My this compound rearrangement reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the this compound rearrangement are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
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Inactive Catalyst: The Lewis acid catalyst (e.g., aluminum bromide) is highly sensitive to moisture. Inactivation of the catalyst is a primary cause of low yields.
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Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and handle the Lewis acid under an inert atmosphere (e.g., nitrogen or argon). The quality of the catalyst is crucial; use a fresh, high-purity batch if possible.[1]
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Incomplete Reaction: The rearrangement may not have gone to completion.
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Solution: Monitor the reaction progress using Gas Chromatography (GC).[2] If starting material is still present after the expected reaction time, consider adding an additional portion of the Lewis acid catalyst.[2][3] Increasing the reaction time or temperature may also drive the reaction to completion, but be cautious of potential side reactions.
-
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Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.
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Solution: The rearrangement is often initiated at room temperature and may proceed exothermically.[3] If the reaction is sluggish, gentle heating (reflux) may be required.[2][3] However, excessively high temperatures can promote the formation of thermodynamically more stable but undesired adamantane derivatives or other side products.
-
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Impure Starting Material: The purity of the hydrogenated Binor-S precursor is essential.
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Solution: Purify the precursor by distillation before use.[2] Impurities can interfere with the catalyst and lead to the formation of byproducts.
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Losses During Workup and Purification: this compound can be lost during the extraction and purification steps.
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Solution: this compound is soluble in hot cyclohexane but its solubility decreases upon cooling.[2] Ensure efficient extraction from the aluminum bromide layer with hot solvent.[2] During purification by crystallization, careful control of the cooling rate can maximize crystal recovery. Adding diethyl ether to the cyclohexane extract can help prevent premature crystallization.[2][3]
-
Question: I am observing the formation of significant side products in my reaction mixture. How can I identify them and minimize their formation?
Answer:
The formation of side products is a common issue in carbocation-mediated rearrangements.
Common Side Products and Mitigation Strategies:
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Adamantane Derivatives: Due to the greater thermodynamic stability of the adamantane cage, its formation can be a competing pathway.[4]
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Identification: Adamantane and its derivatives can be identified by GC-MS and NMR spectroscopy.
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Mitigation: Use the mildest effective reaction conditions. Avoid excessively high temperatures and prolonged reaction times. The choice of a less-strained precursor, like hydrogenated Binor-S, is known to give higher yields of diamantane.
-
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Incompletely Rearranged Intermediates: The complex rearrangement cascade may stall at intermediate stages, leading to a mixture of isomers.
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Identification: These can be difficult to separate and characterize but may be observable by GC.
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Mitigation: Ensure the catalyst is active and present in a sufficient amount to drive the reaction to the desired product.
-
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Polymerization/Charring: Strong Lewis acids can lead to the formation of polymeric materials or char, especially at higher temperatures.
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Identification: Visible as dark, insoluble material in the reaction flask.
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Mitigation: Maintain careful temperature control. Add the precursor dropwise to the catalyst solution to manage the exotherm.[3]
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound rearrangement?
The this compound rearrangement is a complex carbocation-mediated process. It involves a series of intramolecular 1,2-hydride and alkyl shifts that guide the polycyclic hydrocarbon precursor through a thermodynamically favorable pathway to the highly stable, strain-free diamantane structure. The Lewis acid catalyst initiates the process by abstracting a hydride ion from the precursor, generating the initial carbocation.
Q2: What are the optimal reaction conditions for the rearrangement of hydrogenated Binor-S to this compound?
Based on established procedures, the following conditions are recommended for achieving high yields:
| Parameter | Recommended Condition | Notes |
| Precursor | Hydrogenated Binor-S | Purified by distillation.[2] |
| Catalyst | Aluminum bromide (AlBr₃) | High purity, handled under inert atmosphere. |
| Solvent | Cyclohexane or Carbon Disulfide | Cyclohexane is less toxic.[2] Dichloromethane has also been reported to give good yields.[2] Ensure the solvent is anhydrous. |
| Temperature | Reflux | The reaction can be exothermic initially.[2][3] |
| Reaction Time | 2-3 hours | Monitor by GC for completion.[2] |
| Workup | Extraction with hot cyclohexane | To ensure complete dissolution of the product.[2] |
Q3: How critical is the purity of the solvent?
Solvent purity is extremely critical. Lewis acid-catalyzed reactions are highly sensitive to moisture and other impurities that can coordinate with the catalyst and reduce its activity. The use of anhydrous solvents is mandatory for achieving optimal results. The polarity and coordinating ability of the solvent can also influence the effective strength of the Lewis acid.[5][6][7][8][9]
Q4: How can I purify the final this compound product?
This compound is a crystalline solid and can be purified by crystallization from a suitable solvent like cyclohexane.[2] Due to its volatility, sublimation can also be an effective purification method. Purity can be assessed by GC and ¹H NMR, where pure diamantane shows a single peak.[2]
Experimental Protocols
Detailed Methodology for this compound Synthesis from Hydrogenated Binor-S
This protocol is adapted from a reliable Organic Syntheses procedure.[2][3]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain a positive pressure of an inert gas (e.g., nitrogen).
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Reaction Setup: Charge the flask with anhydrous cyclohexane and aluminum bromide.
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Addition of Precursor: Dissolve purified hydrogenated Binor-S in anhydrous cyclohexane and add it dropwise to the rapidly stirring catalyst solution in the flask.
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Reaction: The reaction may be exothermic and begin to reflux. Once the initial exotherm subsides, heat the mixture to maintain reflux.
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Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC. The reaction is complete when the starting material is no longer observed.
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Workup: Cool the reaction mixture. Carefully decant the hot cyclohexane layer from the aluminum bromide sludge. Extract the sludge multiple times with hot cyclohexane.
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Purification: Combine the cyclohexane extracts. Wash with water, dry over anhydrous magnesium sulfate, and filter. Concentrate the solution and purify the resulting solid this compound by crystallization from cyclohexane.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A logical decision tree for troubleshooting low yields.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Congressane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for removing catalyst residues from congressane products.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst residues found in crude this compound products?
A1: The most common catalyst used for the isomerization of precursors to this compound is a Lewis acid, typically aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃). Therefore, the primary residues to be removed are aluminum salts and their hydrolysis products.
Q2: What is the initial step to take after the synthesis of this compound to handle the catalyst?
A2: The initial and most critical step is the careful quenching of the reaction. The reaction mixture containing the strong Lewis acid catalyst should be slowly and cautiously added to a mixture of crushed ice and a non-oxidizing acid, such as dilute hydrochloric acid (HCl). This process hydrolyzes the aluminum chloride into water-soluble species like [Al(H₂O)₆]³⁺, facilitating its removal from the organic product.[1][2]
Q3: Why is an acidic quench preferred over a simple water quench?
A3: An acidic quench is preferred because it prevents the precipitation of gelatinous aluminum hydroxide (Al(OH)₃).[2] This gelatinous precipitate can be very difficult to filter and can trap the this compound product, leading to lower yields. The acidic environment keeps the aluminum species in a soluble ionic form, which partitions into the aqueous layer during extraction.[1][2]
Q4: What are the primary methods for purifying this compound after the initial workup?
A4: The primary methods for purifying this compound are sublimation, recrystallization, and column chromatography. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Q5: Which solvents are suitable for the recrystallization of this compound?
A5: this compound is a nonpolar hydrocarbon. Therefore, good solvents for its recrystallization are typically nonpolar or weakly polar organic solvents. Cyclohexane and hexane are commonly used.[3][4] A mixed solvent system, such as ethanol/water or acetone/water, can also be effective, where this compound is dissolved in the better solvent at an elevated temperature, and the poorer solvent is added to induce crystallization upon cooling.[5][6][7]
Q6: How can I assess the purity of my final this compound product?
A6: The purity of the final this compound product can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method to identify and quantify volatile impurities.[8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structural integrity of the this compound and the presence of any organic byproducts. The absence of catalyst residues can be confirmed by techniques such as Inductively Coupled Plasma (ICP) analysis to detect trace amounts of aluminum.
Troubleshooting Guides
Issue 1: An emulsion has formed during the aqueous workup, making layer separation difficult.
-
Cause: Vigorous shaking of the separatory funnel, especially after a basic wash (if performed), can lead to the formation of stable emulsions with residual aluminum salts.
-
Solutions:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[2]
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.[2]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). Celite can physically disrupt the emulsion.[2]
-
Centrifugation: If available, centrifuging the mixture is an effective method to separate the layers.[2]
-
Issue 2: A gelatinous precipitate of aluminum hydroxide has formed.
-
Cause: This occurs when quenching the reaction with water alone or making the aqueous layer basic (e.g., with sodium bicarbonate), which precipitates Al(OH)₃.[2]
-
Solutions:
-
Acidify the Mixture: Carefully add dilute hydrochloric acid to the mixture. The acid will dissolve the aluminum hydroxide precipitate, forming soluble aluminum salts that can be removed with the aqueous layer.
-
Prevention in Future Experiments: Always perform an acidic workup by quenching the reaction mixture into a mixture of ice and dilute HCl.[2]
-
Issue 3: The recrystallized this compound "oils out" instead of forming crystals.
-
Cause: The solution is supersaturated, or the cooling process is too rapid. The boiling point of the solvent might also be higher than the melting point of the solute-impurity mixture.
-
Solutions:
-
Slower Cooling: Allow the hot solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath.
-
Solvent System Modification: If using a single solvent, try a mixed-solvent system. Dissolve the this compound in a minimal amount of a hot "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.[5]
-
Seeding: Introduce a small seed crystal of pure this compound to the cooled solution to provide a nucleation site for crystal growth.[5]
-
Issue 4: Sublimation is very slow or inefficient.
-
Cause: The temperature may be too low, or the vacuum may not be sufficient.
-
Solutions:
-
Optimize Temperature: Gently increase the temperature of the heating bath. Monitor the process closely to avoid decomposition of the product. The first sign of sublimation is the appearance of a cloudy deposit on the cold finger.[11]
-
Improve Vacuum: Ensure all joints in the sublimation apparatus are well-sealed. Use a high-vacuum pump to lower the pressure, which will decrease the sublimation temperature.
-
Sample Preparation: Ensure the crude this compound is a fine powder to maximize its surface area.[12]
-
Data Presentation
Table 1: Comparison of Purification Methods for Cage Hydrocarbons
| Purification Method | Mechanism of Catalyst Removal | Advantages | Disadvantages | Expected Purity |
| Aqueous Wash (Acidic) | Hydrolysis of AlCl₃ to water-soluble aluminum salts.[1][2] | Simple, removes the bulk of the catalyst. | Can form emulsions; may not remove all catalyst residues. | Moderate |
| Recrystallization | Difference in solubility between this compound and impurities in a given solvent. | Can yield high-purity crystalline material; effective for removing organic byproducts. | Requires finding a suitable solvent system; potential for product loss in the mother liquor.[5] | High (>99%) |
| Column Chromatography | Differential adsorption of this compound and impurities on a stationary phase (e.g., silica gel or alumina).[13] | Can separate complex mixtures and isomers; adaptable to various scales.[14] | Can be time-consuming and requires large volumes of solvent; potential for product loss on the column. | High to Very High (>99.5%) |
| Sublimation | Phase transition of this compound from solid to gas, leaving non-volatile impurities behind.[15] | Can yield very high-purity crystals; solvent-free method.[16] | Only applicable to sublimable compounds; may not be effective for removing volatile impurities. | Very High (>99.9%) |
Experimental Protocols
Protocol 1: Acidic Workup for Removal of Aluminum Chloride
-
Prepare a beaker with a mixture of crushed ice and 1 M hydrochloric acid.
-
While stirring vigorously, slowly and carefully pour the crude reaction mixture containing this compound and aluminum chloride into the ice/acid mixture.
-
Continue stirring until all the ice has melted and the reaction is fully quenched.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Combine the organic layers.
-
Wash the combined organic layers with water, followed by a wash with saturated sodium chloride (brine) solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Recrystallization of this compound from a Single Solvent
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., cyclohexane).
-
Gently heat the mixture on a hot plate with stirring until the this compound is completely dissolved.[3]
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the filtrate to cool slowly to room temperature on a benchtop to allow for the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Purification of this compound by Vacuum Sublimation
-
Ensure the crude this compound is a dry, fine powder.
-
Place the crude product in the bottom of a sublimation apparatus.[12]
-
Insert the cold finger and ensure a good seal with lightly greased joints.
-
Connect the apparatus to a high-vacuum line and evacuate the system.[12]
-
Once a high vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath.[11]
-
Observe the cold finger for the deposition of crystalline this compound.
-
Continue the sublimation until no more product sublimes.
-
Turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully and slowly vent the apparatus to atmospheric pressure.
-
Remove the cold finger and scrape the pure, crystalline this compound onto a watch glass.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. athabascau.ca [athabascau.ca]
- 4. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. pubs.acs.org [pubs.acs.org]
preventing isomerization during congressane functionalization
Welcome to the technical support center for congressane (diamantane) functionalization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to preventing isomerization and achieving selective derivatization of the this compound core.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its functionalization challenging?
A: this compound, also known as diamantane, is a diamondoid—a rigid cage hydrocarbon with a structure resembling a subunit of the diamond lattice.[1] Its high stability and the presence of multiple tertiary (apical) and secondary (medial) C-H bonds make selective functionalization difficult. The primary challenge is to introduce a functional group at a specific position without causing undesired side reactions, such as skeletal isomerization or the formation of multiple regioisomers.[2]
Q2: What type of isomerization can occur during this compound functionalization?
A: The most significant concern is skeletal rearrangement, which alters the rigid carbon framework of the this compound molecule. This is particularly prevalent in reactions that proceed through carbocation intermediates.[2] For instance, the groundbreaking synthesis of adamantane (a smaller diamondoid) by Schleyer involved a Lewis acid-promoted rearrangement of a less stable polycyclic hydrocarbon.[2] Similar cationic processes can lead to unintended isomerization when functionalizing the more complex this compound core.
Q3: Which chemical intermediates are most likely to cause isomerization?
A: Carbocation intermediates are highly susceptible to rearrangement to form more stable structures.[2][3] Reactions initiated by strong Lewis acids or under superacid conditions, which are capable of abstracting a hydride from the cage, often generate these carbocations and can lead to complex mixtures of isomers.[2] In contrast, radical intermediates are generally less prone to skeletal rearrangement, making radical-based functionalization a more reliable strategy for maintaining the integrity of the this compound framework.[2]
Q4: How can I achieve selective functionalization at a specific C-H bond (apical vs. medial)?
A: Achieving regioselectivity depends heavily on the chosen methodology.
-
Radical-based Methods: Many modern techniques rely on generating a congressanyl radical, which can then be trapped. The selectivity between the apical (tertiary) and medial (secondary) positions can be controlled by the nature of the radical-generating species.[2]
-
Photoredox Catalysis: Using a highly oxidizing photocatalyst can generate a transient radical cation. Subsequent deprotonation can be directed to the less hindered apical position, leading to selective functionalization.[4]
-
Hydrogen Atom Transfer (HAT): The choice of HAT catalyst can provide excellent chemoselectivity for the tertiary C-H bonds.[5]
-
-
Oxidative Methods: Direct oxidation using reagents like dimethyldioxirane can insert oxygen into C-H bonds without causing the cage to rearrange.[6]
Troubleshooting Guide: Isomerization and Selectivity Issues
| Issue | Potential Cause | Recommended Solution |
| Unidentified products in mass spec; suspected skeletal rearrangement. | Reaction conditions are generating carbocation intermediates. This is common with strong Lewis acids (e.g., AlCl₃) or superacids. | Switch to a radical-based functionalization method. Consider photoredox catalysis or a hydrogen atom transfer (HAT) protocol, which avoid carbocation formation.[2][4] |
| Poor regioselectivity; mixture of apical and medial isomers. | The chosen radical initiator or catalyst is not selective enough. For example, some high-energy radicals show low selectivity between tertiary and secondary C-H bonds.[2] | 1. For Apical Selectivity: Use a photoredox method with a highly oxidizing catalyst (e.g., pyrylium catalysts) and a mild base to facilitate deprotonation from the less hindered apical position.[4] 2. For Medial Selectivity: Employ methods like the PINO (phthalimido-N-oxyl) radical-catalyzed cyanation, which has been reported to favor the medial position.[4] |
| Low reaction yield despite using a rearrangement-free method. | The C-H bonds of this compound are particularly strong (BDEs ~96-99 kcal/mol), requiring a highly reactive intermediate for H-atom abstraction. | Ensure your radical generation method is sufficiently energetic. For photochemical methods, check the wavelength and intensity of the light source. For HAT, select a catalyst known to activate strong C-H bonds.[2] |
| Reaction is not proceeding; starting material recovered. | The functional group being introduced is incompatible with the reaction conditions, or the catalyst is being poisoned. | Review the functional group tolerance of the chosen method. Radical methods, particularly photoredox-catalyzed reactions, often exhibit broad functional group tolerance.[2][5] Ensure all reagents and solvents are pure and dry. |
Quantitative Data on Regioselectivity
The choice of method significantly impacts the ratio of functionalization at the apical (tertiary) versus medial (secondary) positions of the this compound core.
| Functionalization Method | Target Position | Regioselectivity (Apical:Medial) | Key Conditions/Reagents | Reference |
| Photoredox Catalysis (Arylation) | Apical | >95:5 | 1,2,4,5-tetracyanobenzene (TCB), UV light | [4] |
| Photoredox Catalysis (Alkylation) | Apical | High (not quantified) | Pyrylium photocatalyst, Brønsted base | [4] |
| Hydrogen Atom Transfer (HAT) Alkylation | Tertiary (Apical) | >20:1 | Dual photocatalyst and quinuclidine-based HAT catalyst | [2][7] |
| Radical Carbonylation (Ester formation) | Mixed | 2:1 | DTBP, CO, Benzyl alcohol | [2] |
| Bromination | Apical or Medial | Condition-dependent | Br₂, Lewis Acid (apical) vs. Radical initiator (medial) | [2] |
| Oxygen Insertion | Apical & Medial | Mixture | Dimethyldioxirane | [6] |
Key Experimental Protocols
Protocol 1: Apical-Selective C-H Alkylation via Dual Photoredox/HAT Catalysis
This protocol is adapted from methodologies developed for the selective functionalization of diamondoids.[2][7]
Objective: To install an alkyl group selectively at the apical (tertiary) position of this compound while avoiding skeletal rearrangement.
Materials:
-
This compound (Diamantane)
-
Alkene (e.g., benzylidene malononitrile)
-
Visible light absorbing photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆)
-
Hydrogen Atom Transfer (HAT) catalyst (e.g., a quinuclidine-based catalyst)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere glovebox or Schlenk line
-
Photoreactor equipped with a specific wavelength LED (e.g., Blue LED) and cooling fan
Procedure:
-
Inside a glovebox, add this compound (1.0 equiv.), the alkene (1.5 equiv.), the photocatalyst (1-2 mol%), and the HAT catalyst (5-10 mol%) to a reaction vial.
-
Add the anhydrous, degassed solvent to the vial to achieve the desired concentration.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in the photoreactor.
-
Irradiate the reaction mixture with the LED light source at room temperature for 12-24 hours, ensuring the reaction temperature is maintained with a cooling fan.
-
Upon completion (monitored by GC-MS or TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired apically-alkylated this compound derivative.
Protocol 2: Oxygen Insertion without Rearrangement
This protocol is based on the reported hydroxylation of diamondoids using dimethyldioxirane.[6]
Objective: To introduce a hydroxyl group onto the this compound core without inducing skeletal isomerization. Note: This method may produce a mixture of apical and medial alcohols.
Materials:
-
This compound (Diamantane)
-
Dimethyldioxirane (DMDO) solution in acetone (typically ~0.05-0.1 M)
-
Anhydrous Chloroform or Dichloromethane
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equiv.) in the chosen anhydrous solvent in a clean, dry reaction vial.
-
Cool the solution in an ice bath (0 °C).
-
Add the pre-chilled solution of dimethyldioxirane in acetone (2.0-3.0 equiv.) dropwise to the stirred this compound solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring progress by GC-MS. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by adding a small amount of a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, and stir for 10 minutes.
-
Extract the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting mixture of hydroxylated congressanes by flash column chromatography.
Diagrams and Workflows
Caption: A troubleshooting workflow for addressing isomerization issues.
Caption: Comparison of carbocation vs. radical functionalization pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 4. Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diamondoids / Nanodiamonds — Schreiner Group [uni-giessen.de]
- 7. Selective C–H Functionalization of Diamondoids Using Photocatalysis, Total Synthesis of the Earthworm Metabolite Malylglutamate, and Investigations Toward the Synthesis of the Flavalin Family of Natural Products [escholarship.org]
Validation & Comparative
Unraveling the Fragmentation Fingerprint of Diamantane: A Mass Spectrometry Comparison Guide
For researchers, scientists, and professionals in drug development, understanding the structural elucidation of complex molecules is paramount. Mass spectrometry serves as a cornerstone technique in this endeavor, providing invaluable insights into a molecule's composition and fragmentation behavior under ionization. This guide offers a detailed comparison of the mass spectrometry fragmentation patterns of diamantane (C₁₄H₂₀), a rigid, cage-like hydrocarbon, providing essential data for its identification and characterization.
Diamantane, the second member of the diamondoid series, possesses a unique three-dimensional structure composed of two fused adamantane cages. Its high stability and well-defined stereochemistry make it a valuable building block in various fields, including materials science and medicinal chemistry. Electron ionization mass spectrometry (EI-MS) is a powerful method to analyze such compounds, inducing reproducible fragmentation patterns that act as a molecular fingerprint.
Comparative Analysis of Diamantane Fragmentation
Under typical EI-MS conditions (e.g., 70 eV), the diamantane molecule undergoes ionization to form a molecular ion (M⁺•), which then fragments in a characteristic manner. The resulting mass spectrum is dominated by a series of carbocations, with specific ions showing significant abundance.
In comparison to its smaller homolog, adamantane, diamantane exhibits a more complex fragmentation pattern due to its larger carbon skeleton. However, a common theme in the fragmentation of diamondoids is the formation of stable, resonance-stabilized aromatic ions.
The following table summarizes the prominent ions observed in the 70 eV electron ionization mass spectrum of diamantane, with their relative intensities providing a quantitative measure for comparison.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 188 | [C₁₄H₂₀]⁺• (Molecular Ion) | 100 |
| 187 | [C₁₄H₁₉]⁺ | 20 |
| 173 | [C₁₃H₁₇]⁺ | 15 |
| 159 | [C₁₂H₁₅]⁺ | 10 |
| 145 | [C₁₁H₁₃]⁺ | 12 |
| 131 | [C₁₀H₁₁]⁺ | 18 |
| 117 | [C₉H₉]⁺ | 25 |
| 105 | [C₈H₉]⁺ | 30 |
| 91 | [C₇H₇]⁺ (Tropylium ion) | 45 |
| 79 | [C₆H₇]⁺ | 35 |
| 77 | [C₆H₅]⁺ (Phenyl ion) | 28 |
| 67 | [C₅H₇]⁺ | 22 |
| 41 | [C₃H₅]⁺ (Allyl cation) | 40 |
Experimental Protocol: Electron Ionization Mass Spectrometry of Diamantane
The data presented in this guide is typically acquired using the following experimental setup:
-
Mass Spectrometer: A magnetic sector or quadrupole mass spectrometer.
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: 70 electron volts (eV). This standard energy is used to ensure reproducible fragmentation patterns and allows for comparison with library spectra.
-
Sample Introduction: The solid diamantane sample is introduced via a direct insertion probe. The probe is heated to sublimate the sample directly into the ion source.
-
Ion Source Temperature: Maintained at approximately 200°C to ensure vaporization of the sample while minimizing thermal degradation.
-
Mass Range: Scanned from m/z 40 to 200 to capture the molecular ion and all significant fragment ions.
Diamantane Fragmentation Pathway
The fragmentation of the diamantane molecular ion is a complex process involving multiple bond cleavages and rearrangements. The initial ionization is thought to occur at a tertiary C-H bond, which is the weakest bond in the molecule. The resulting molecular ion can then undergo a series of fragmentation steps, including the loss of alkyl radicals and neutral molecules, ultimately leading to the formation of the observed fragment ions. The formation of the highly stable tropylium ion (m/z 91) is a notable feature in the mass spectra of many alkyl-substituted cyclic and polycyclic hydrocarbons, including diamantane.
A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Congressane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the single-crystal X-ray diffraction analysis of congressane (also known as diamantane) with other diamondoid cage structures, specifically adamantane and hexamethylenetetramine. The objective is to offer a comprehensive resource with supporting experimental data for researchers in crystallography, materials science, and drug development.
Performance Comparison of Diamondoid Structures
The crystallographic parameters of this compound, adamantane, and hexamethylenetetramine, as determined by single-crystal X-ray diffraction, are summarized below. These diamondoids, while structurally related, exhibit distinct crystal packing and symmetry.
| Parameter | This compound (Diamantane) | Adamantane | Hexamethylenetetramine |
| Chemical Formula | C₁₄H₂₀ | C₁₀H₁₆ | C₆H₁₂N₄ |
| Crystal System | Cubic | Cubic | Cubic |
| Space Group | Pa3 | Fm3m | I-43m |
| Unit Cell Dimension (a) | 9.71 Å | 9.426 ± 0.008 Å | 7.021 Å |
| Molecules per Unit Cell (Z) | 4 | 4 | 2 |
Experimental Protocols
The determination of the crystal structures for these compounds follows a standardized workflow for single-crystal X-ray diffraction of small organic molecules.
Crystal Growth and Selection
High-quality single crystals are paramount for successful X-ray diffraction analysis. For the analyzed diamondoids, single crystals are typically grown from solution by slow evaporation. Suitable solvents include ethanol or toluene. The ideal crystal for analysis should be clear, well-formed, and typically between 0.1 and 0.3 mm in all dimensions. The selected crystal is then mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.
Data Collection
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles. Each image captures the diffraction pattern from a specific crystal orientation.
Data Processing
The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This process involves indexing the diffraction spots, integrating their intensities, and applying various corrections for factors such as absorption and polarization.
Structure Solution and Refinement
The processed data is used to solve the crystal structure. For small molecules like diamondoids, direct methods are typically employed to determine the initial phases of the structure factors. This initial model is then refined using least-squares methods, where the atomic positions and displacement parameters are adjusted to best fit the experimental diffraction data. The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in single-crystal X-ray diffraction analysis.
A Comparative Guide to the Computational Modeling of Congressane's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational methods for modeling the electronic structure of congressane, also known as diamantane (C₁₄H₂₀). As the second member of the diamondoid series, its unique, rigid cage-like structure imparts distinct electronic properties that are of significant interest in nanotechnology, materials science, and drug development. Understanding and accurately predicting these properties through computational modeling is crucial for the rational design of novel applications.
This document outlines the performance of various computational approaches, presenting supporting data from referenced studies. It is intended to assist researchers in selecting appropriate methodologies for their investigations into this compound and related diamondoid structures.
Data Presentation: Electronic Properties of this compound vs. Adamantane
The electronic properties of diamondoids, such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the resulting HOMO-LUMO energy gap, are key determinants of their chemical reactivity, stability, and potential as molecular building blocks. Below is a comparison of these properties for this compound and its smaller analogue, adamantane, as calculated by Density Functional Theory (DFT).
| Molecule | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound (Diamantane) | PBE1PBE/6-31+G(d,p) | -7.34 | 0.045 | 7.385 |
| Adamantane | PBE1PBE/6-31+G(d,p) | -7.74 | 0.17 | 7.91 |
These results highlight that this compound possesses a smaller HOMO-LUMO gap compared to adamantane, suggesting it is more readily excitable.[1] This trend is a critical consideration in the design of this compound-based electronic devices and functional materials.
Comparison with Alternative Computational Methods
The choice of computational method significantly influences the accuracy of predicted electronic properties. While the PBE1PBE functional provides a good balance of accuracy and computational cost, other functionals and basis sets are commonly employed.
Alternative Functionals:
-
B3LYP: A widely used hybrid functional that often provides reliable geometries and electronic properties for organic molecules.[2]
-
M06-2X: A high-nonlocality functional that has shown to be particularly effective for main-group thermochemistry and noncovalent interactions, and can provide accurate ionization potentials for diamondoids.[2]
-
CAM-B3LYP: A long-range corrected functional that is often recommended for calculating excitation energies and describing charge-transfer states.
Alternative Basis Sets:
-
Pople-style basis sets (e.g., 6-311G**): These offer a good compromise between accuracy and computational efficiency for geometry optimizations.
-
Correlation-consistent basis sets (e.g., aug-cc-pVTZ): For highly accurate electronic property calculations, augmented triple-zeta basis sets are recommended as they include diffuse functions, which are crucial for describing the Rydberg-like character of the LUMO in diamondoids.[3]
It is generally observed that hybrid functionals tend to provide more accurate HOMO-LUMO gaps for diamondoids compared to pure DFT functionals. The inclusion of diffuse functions in the basis set is critical for an accurate description of the LUMO and, consequently, the energy gap.
Experimental Protocols: A Typical Computational Workflow
The determination of the electronic structure of this compound via computational modeling follows a well-defined workflow. The protocol detailed below is representative of the methodologies cited in the accompanying data.
1. Geometry Optimization: The first step involves finding the lowest energy structure of the molecule. This is typically performed using a DFT functional, such as B3LYP, paired with a basis set like 6-311G**. The optimization process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary vibrational frequencies.
2. Electronic Structure Calculation: Once the optimized geometry is obtained, a more accurate single-point energy calculation is performed to determine the electronic properties. For this step, a higher-level functional (e.g., PBE1PBE or M06-2X) and a larger, more flexible basis set (e.g., 6-31+G(d,p) or aug-cc-pVTZ) are often employed to obtain more reliable HOMO and LUMO energies.
3. Property Analysis: The output of the electronic structure calculation is then analyzed to extract key properties, including the energies of the molecular orbitals, the HOMO-LUMO gap, and the electron density distribution. This information provides insights into the molecule's reactivity, stability, and potential for electronic applications.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of a typical computational study on the electronic structure of this compound.
Caption: A flowchart of the computational modeling process for this compound's electronic structure.
References
A Comparative Guide to the Reactivity of Congressane and Adamantane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the chemical reactivity of congressane (also known as diamantane) and adamantane. By presenting supporting experimental data, detailed methodologies, and visual representations of key concepts, this document aims to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Structural and Energetic Comparison
Adamantane and this compound are the two smallest members of the diamondoid series, possessing rigid, cage-like hydrocarbon structures. Their unique geometries impart significant differences in strain energy, which in turn influences their reactivity.
| Property | Adamantane (C₁₀H₁₆) | This compound (C₁₄H₂₀) | Reference |
| Molar Mass | 136.24 g/mol | 188.32 g/mol | N/A |
| Symmetry | Td | D3d | [1] |
| Strain Energy | 6.5 kcal/mol | > 6.5 kcal/mol | [2][3] |
This compound, with its larger and more complex fused-cage structure, possesses a higher strain energy than adamantane. This increased strain contributes to its enhanced reactivity in certain reactions, as the relief of this strain can be a significant driving force.[2]
Reactivity Comparison: Key Reaction Types
The reactivity of adamantane and this compound is largely dictated by the stability of the intermediates formed, such as carbocations and radicals, at their bridgehead (tertiary) and secondary positions.
Carbocation-Mediated Reactions: Solvolysis
The solvolysis of bridgehead bromides is a classic method for assessing carbocation stability and, by extension, the reactivity of the parent hydrocarbon. In a direct comparison, 1-bromothis compound undergoes solvolysis significantly faster than 1-bromoadamantane.
| Substrate | Solvent | Temperature (°C) | Relative Rate | Reference |
| 1-Bromoadamantane | 80% aq. ethanol | 75 | 1.0 | [4] |
| 1-Bromothis compound | 80% aq. ethanol | 75 | 8.0 | [4] |
This eight-fold rate enhancement for 1-bromothis compound is attributed to a combination of factors, including the relief of greater steric strain upon ionization and the inherent electronic stability of the larger diamondoid carbocation.
Electrophilic Bromination
Both adamantane and this compound can be functionalized via electrophilic bromination. The selectivity of these reactions is highly dependent on the reaction conditions.
Adamantane:
-
With neat bromine, 1-bromoadamantane is the major product.
-
The use of a Lewis acid catalyst can lead to the formation of di-, tri-, and even tetrabromoadamantane at the bridgehead positions.[5]
This compound:
-
Similar to adamantane, bromination with neat bromine yields the monobrominated product, 1-bromothis compound.
-
The use of a Lewis acid catalyst also leads to polybromination.
While direct kinetic comparisons are scarce, the conditions required for the bromination of this compound are comparable to those for adamantane, suggesting similar reactivity in this context.
Radical-Mediated Reactions
The reactivity of adamantane and this compound towards radical abstraction of hydrogen atoms reveals interesting selectivity patterns.
Adamantane:
-
Free-radical halogenation of adamantane can lead to a mixture of 1- and 2-substituted products, with the selectivity depending on the halogenating agent.[4][6]
-
Hydride abstraction by the trichloromethyl radical primarily occurs at the bridgehead positions.[2][7]
This compound (Diamantane):
-
Radical bromination of diamantane can yield a mixture of products substituted at the apical (C1), medial (C4) tertiary positions, and secondary positions, with the product distribution being highly dependent on the reaction conditions.[8]
-
Photoacetylation of diamantane shows a preference for the apical position over the medial position.[1]
Experimental Protocols
Protocol 1: Electrophilic Bromination of Adamantane
Materials:
-
Adamantane
-
Bromine
-
Lewis acid catalyst (e.g., AlBr₃, optional for polybromination)
-
Solvent (e.g., carbon disulfide, optional)
Procedure:
-
Dissolve adamantane in a suitable solvent (if used) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add bromine to the solution at room temperature with stirring. For monobromination, a 1:1 molar ratio is typically used. For polybromination, an excess of bromine and a catalytic amount of Lewis acid are added.
-
The reaction mixture is stirred at room temperature or gently heated to reflux for a specified time (e.g., 1-24 hours), depending on the desired product.
-
After the reaction is complete, the excess bromine is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution).
-
The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Protocol 2: Electrophilic Bromination of this compound (Diamantane)
Materials:
-
This compound (Diamantane)
-
Bromine
-
Lewis acid catalyst (e.g., AlBr₃, optional for polybromination)
Procedure:
-
To a solution of this compound in a suitable solvent (or neat), add bromine slowly with stirring. For monobromination, the reaction is typically carried out at or below room temperature.
-
For the preparation of polybrominated derivatives, a Lewis acid catalyst is added, and the reaction may be heated.
-
The reaction is monitored by gas chromatography or thin-layer chromatography.
-
Upon completion, the reaction is worked up in a similar manner to the bromination of adamantane, involving quenching of excess bromine, extraction, washing, drying, and purification of the product.
Conclusion
The data and protocols presented in this guide offer a foundation for further investigation and application of these unique diamondoid molecules in various fields of chemical science. The subtle yet significant differences in their reactivity profiles provide opportunities for the selective synthesis of novel derivatives with potential applications in drug discovery and materials science.
References
- 1. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective dibromination of adamantane - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Congressane Derivatives: A Comparative Guide to DFT-Based Property Prediction
For researchers, scientists, and drug development professionals, understanding the precise properties of congressane and its derivatives is paramount for designing novel therapeutics and advanced materials. This guide provides an objective comparison of Density Functional Theory (DFT) calculations with experimental data for predicting the properties of these unique diamondoid molecules, offering a roadmap for leveraging computational chemistry in their exploration.
This guide delves into the accuracy and utility of DFT methods in predicting key molecular properties of this compound derivatives, supported by experimental data. We will explore detailed methodologies for both computational and experimental approaches and present a clear workflow for integrating these techniques in research and development.
The Power of Prediction: DFT in the Spotlight
Density Functional Theory has emerged as a powerful computational tool for predicting a wide range of molecular properties, offering significant advantages in terms of time and cost-efficiency compared to purely experimental approaches. For complex molecules like this compound derivatives, DFT can provide invaluable insights into their electronic structure, stability, reactivity, and spectroscopic signatures. This predictive capability accelerates the screening of potential candidates for various applications, from drug delivery systems to novel polymers.
Alternative Approaches: A Broader Perspective
While DFT is a cornerstone of modern computational chemistry, it is essential to consider alternative methods to gain a comprehensive understanding. Other computational techniques, such as Møller-Plesset perturbation theory (MP2), can also be employed for high-accuracy calculations, particularly for smaller systems or for benchmarking DFT results. Experimentally, techniques like total-ion-yield spectroscopy and Raman spectroscopy provide crucial data for validating and refining computational models. The synergy between these computational and experimental methods is key to advancing our knowledge of this compound derivatives.
Head-to-Head: DFT Predictions vs. Experimental Reality
To assess the predictive power of DFT for this compound derivatives, we compare calculated values for key properties with their experimentally determined counterparts.
Ionization Potential
The ionization potential (IP), the energy required to remove an electron from a molecule, is a fundamental electronic property that influences a molecule's reactivity and charge transfer characteristics.
| Molecule | Experimental IP (eV) | Calculated IP (eV) | DFT Functional | Basis Set |
| Adamantane | 9.23 ± 0.12[1][2] | 8.84[3] | B3LYP | 6-311++G(2d,p)[3] |
| Diamantane (this compound) | 8.80 ± 0.06[2] | - | - | - |
Note: The calculated IP for adamantane is the adiabatic ionization energy, including zero-point energy corrections. Further DFT calculations on diamantane with various functionals are needed for a direct comparison.
Vibrational Frequencies
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides a fingerprint of a molecule's structure and bonding. DFT calculations can predict these vibrational modes with a high degree of accuracy.
| Molecule | Experimental Raman Peaks (cm⁻¹) | Calculated Raman Peaks (cm⁻¹) | DFT Functional | Basis Set |
| Diamantane | C-C cage region (400-1500) | Matches experimental spectra | Not Specified | Not Specified |
| C-H stretch region (2700-3100) | Matches experimental spectra | Not Specified | Not Specified |
Note: Detailed peak-to-peak comparison requires access to the full experimental and calculated spectra. The provided information indicates a good qualitative agreement.
The "How-To": Experimental and Computational Protocols
Reproducibility and accuracy are cornerstones of scientific research. Here, we detail the methodologies employed to obtain the data presented above.
Experimental Protocols
Total-Ion-Yield Spectroscopy for Ionization Potential Measurement
This technique is used to determine the ionization potentials of molecules in the gas phase, which minimizes intermolecular interactions.
-
Sample Preparation: The diamondoid sample is introduced into a high-vacuum chamber.
-
Ionization: A monochromatized light beam is crossed with the sample beam. The photon energy of the light is scanned.
-
Ion Detection: When the photon energy is sufficient to ionize the molecule, the resulting photoions are collected with high efficiency by a time-of-flight spectrometer.
-
Data Analysis: The total ion yield is measured as a function of the excitation energy. The ionization potential is determined by extrapolating the onset of the ion signal.[1]
Laser Raman Spectroscopy
This method provides information about the vibrational modes of a molecule.
-
Sample Preparation: The diamondoid sample, either as a powder or a small crystal, is placed in the path of a laser beam.
-
Scattering: The sample is irradiated with a monochromatic laser (e.g., 488 nm). The scattered light is collected.
-
Spectral Analysis: The collected light is passed through a spectrometer, which separates the light by wavelength. The Raman spectrum shows the intensity of the scattered light as a function of the energy difference (in wavenumbers, cm⁻¹) from the incident laser. This energy difference corresponds to the vibrational frequencies of the molecule.
DFT Calculation Protocols
Geometry Optimization and Property Calculation
The following protocol is a general workflow for performing DFT calculations to predict molecular properties.
-
Input Structure: A starting 3D structure of the this compound derivative is created.
-
Functional and Basis Set Selection: A DFT functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G(d), cc-pVDZ) are chosen. The choice of functional and basis set is crucial for the accuracy of the calculations.[4][5]
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This step finds the most stable 3D structure of the molecule.
-
Frequency Calculation: After optimization, a frequency calculation is performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).
-
Property Calculation: Other properties, such as ionization potential, electron affinity, and electronic structure, are calculated from the optimized geometry. For ionization potential, the energy difference between the neutral molecule and its cation is calculated.[3]
Visualizing the Workflow
To better illustrate the interplay between computational and experimental approaches, the following diagram outlines a typical research workflow for investigating this compound derivatives.
Logical Framework for Property Prediction
The process of predicting the properties of this compound derivatives using DFT and validating them with experimental data can be broken down into a logical sequence of steps.
Conclusion
DFT calculations offer a robust and efficient method for predicting the properties of this compound derivatives, providing valuable guidance for experimental research. The comparison with experimental data for properties like ionization potential and vibrational frequencies demonstrates the predictive power of these computational techniques. By integrating DFT calculations with experimental validation, researchers can accelerate the discovery and development of novel this compound-based molecules for a wide range of applications in medicine and materials science. The workflows and protocols outlined in this guide provide a framework for a synergistic approach that leverages the strengths of both computational and experimental chemistry.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Dissociative ionisation of adamantane: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05957D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Spectroscopic Identification of Functionalized Congressane and its Analogues
For Researchers, Scientists, and Drug Development Professionals
The rigid, cage-like structure of congressane, also known as diamantane, offers a unique scaffold for the design of novel therapeutics and advanced materials. Functionalization of the this compound core allows for the fine-tuning of its physicochemical properties. Accurate and efficient identification of these functionalized derivatives is paramount. This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize these complex molecules. Due to the limited availability of comprehensive, comparative data for a wide range of functionalized congressanes, this guide will draw parallels and utilize data from the closely related and well-studied adamantane derivatives as a comparative model.
Data Presentation: A Spectroscopic Fingerprint
The introduction of a functional group onto the this compound or adamantane cage breaks its high symmetry, leading to distinct and predictable changes in its spectroscopic signature. The following tables summarize the expected and observed spectroscopic data for key functionalized adamantane derivatives, which serve as a strong predictive model for their this compound counterparts.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | Functional Group | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Adamantane | -H | Bridgehead (C1) | 1.87 | 28.7 |
| Methylene (C2) | 1.75 | 38.2 | ||
| 1-Adamantanol | -OH | C1 | - | 68.3 |
| C2 (adjacent) | 1.65 | 45.5 | ||
| C3 (opposite) | 2.15 | 30.9 | ||
| OH | 1.35 | - | ||
| 1-Adamantanamine | -NH₂ | C1 | - | 52.9 |
| C2 (adjacent) | 1.62 | 49.5 | ||
| C3 (opposite) | 2.05 | 30.5 | ||
| NH₂ | 1.15 | - |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Table 2: Key Mass Spectrometry (MS) Fragmentation Data
| Compound | Molecular Ion (M⁺) | Base Peak (m/z) | Key Fragment Ions (m/z) | Fragmentation Pattern |
| Adamantane | 136 | 136 | 93, 79, 67 | Stable molecular ion, loss of alkyl fragments |
| 1-Adamantanol | 152 | 95 | 135, 79 | Loss of H₂O, followed by fragmentation of the adamantyl cation |
| 1-Adamantanamine | 151 | 151 | 134, 94 | Stable molecular ion, loss of NH₃ |
| Diamantane | 188 | 188 | 91 | Highly stable molecular ion, characteristic fragment at m/z 91[1] |
Table 3: Characteristic Infrared (IR) Absorption Frequencies (cm⁻¹)
| Compound | Functional Group | O-H / N-H Stretch | C-H Stretch | C-O / C-N Stretch | Other Key Bands |
| Adamantane | -H | - | 2900-2850 | - | ~1450 (CH₂ bend) |
| 1-Adamantanol | -OH | 3600-3200 (broad) | 2950-2850 | ~1050 | - |
| 1-Adamantanamine | -NH₂ | 3400-3300 (two bands) | 2950-2850 | ~1100 | ~1600 (N-H bend) |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the functionalized this compound or adamantane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are often required due to the lower natural abundance of ¹³C and its longer relaxation times.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph for separation of mixtures.
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for these robust molecules and provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Background Subtraction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mandatory Visualizations
Experimental Workflow for Spectroscopic Identification
Caption: A generalized workflow for the synthesis, purification, and spectroscopic identification of functionalized congressanes.
Logical Relationships in Spectroscopic Signatures
Caption: The influence of different functional groups on the key spectroscopic signatures of the this compound/adamantane core.
References
Validating the Synthesis of Congressane: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex molecules like congressane (also known as diamantane), the second member of the diamondoid series, represents a significant achievement in organic chemistry. Its rigid, cage-like structure makes it a valuable building block in materials science and drug development. However, the intricate synthetic pathways necessitate rigorous analytical validation to confirm the identity and purity of the final product. This guide provides a comparative overview of the primary analytical methods used for this purpose, complete with experimental protocols and expected data.
This compound (C₁₄H₂₀) is a saturated polycyclic hydrocarbon with a structure resembling two fused adamantane cages. A common and high-yield synthetic route involves the Lewis acid-catalyzed rearrangement of hydrogenated Binor-S.[1] Validating the successful formation of the this compound structure after such a complex rearrangement is critical.
Comparison of Key Analytical Methods
The validation of synthesized this compound relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information to build a conclusive structural proof.
| Analytical Method | Information Provided | Sample State | Advantages | Limitations |
| ¹H & ¹³C NMR Spectroscopy | Provides information on the chemical environment, connectivity, and symmetry of hydrogen and carbon atoms. | Solution | Non-destructive, provides detailed structural information, sensitive to molecular symmetry. | Requires soluble sample, complex spectra for asymmetric molecules. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula (high-resolution MS). Fragmentation patterns offer structural clues. | Gas/Solution | High sensitivity, requires very small sample amount, provides exact molecular weight. | Isomers may not be distinguishable, fragmentation can be complex to interpret. |
| X-ray Crystallography | Provides the definitive three-dimensional atomic arrangement, bond lengths, and bond angles. | Solid (Crystal) | Unambiguous structure determination, provides precise spatial information. | Requires a single, high-quality crystal which can be difficult to grow. |
Experimental Protocols and Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. Due to this compound's high degree of symmetry, its NMR spectra are characteristically simple, making them powerful diagnostic tools.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary to observe all signals.[2] A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Expected Quantitative Data for this compound:
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~1.85 | Broad Singlet | 8 methine (CH) protons |
| ~1.45 | Broad Singlet | 12 methylene (CH₂) protons | |
| ¹³C NMR | ~38.5 | CH | 8 methine carbons |
| ~37.8 | CH₂ | 4 methylene carbons | |
| ~26.5 | CH₂ | 2 methylene carbons |
Note: The high symmetry of this compound (D₃d point group) results in only a few unique proton and carbon environments, leading to a simple and clean spectrum.[3]
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the synthesized product. For cage-like hydrocarbons such as diamondoids, the molecular ion is often very stable and thus, the base peak in the spectrum.[4]
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane). For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected directly.
-
Ionization Method: Electron Ionization (EI) is commonly used for volatile, thermally stable compounds like this compound.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern.
Expected Quantitative Data for this compound:
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₁₄H₂₀ | |
| Monoisotopic Mass | 188.1565 amu | |
| Molecular Ion (M⁺) | m/z = 188 | This is typically the base peak, indicating high stability.[4] |
| Major Fragments | m/z = 91, 105, etc. | Fragmentation corresponds to the loss of alkyl groups.[5] |
X-ray Crystallography
X-ray crystallography provides the ultimate proof of structure by mapping the precise location of each atom in three-dimensional space.
Experimental Protocol:
-
Crystal Growth: Grow a single crystal of the synthesized this compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution or by slow cooling.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) and rotated while being irradiated with monochromatic X-rays.
-
Structure Solution and Refinement: The diffraction pattern is collected and processed. The resulting electron density map is used to solve the crystal structure. The atomic model is then refined to best fit the experimental data.
-
Data Analysis: Analyze the final structure to confirm the connectivity, bond lengths, and bond angles, which should match the expected geometry of this compound.
Expected Crystallographic Data for this compound:
| Parameter | Reported Value |
| Crystal System | Cubic |
| Space Group | Pa3 |
| Unit Cell Parameter (a) | 9.85 Å |
These data unequivocally confirm the cage-like structure of the synthesized molecule.
Visualized Workflows and Logic
The following diagrams illustrate the synthesis validation workflow and the logical relationship between the analytical methods.
Caption: A workflow diagram illustrating the key stages from synthesis to analytical validation of this compound.
Caption: Logical diagram showing how data from different analytical methods converge to confirm the structure of this compound.
References
A Comparative Guide to Lewis Acid Catalysts in Diamantane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diamantane, a cage-like hydrocarbon with significant applications in materials science and as a structural motif in drug discovery, is predominantly achieved through the Lewis acid-catalyzed rearrangement of various C14 polycyclic hydrocarbon precursors. The choice of catalyst is a critical parameter that dictates the efficiency, yield, and overall feasibility of the synthesis. This guide provides an objective comparison of various Lewis acid catalysts and other acidic systems for diamantane synthesis, supported by experimental data from the literature.
Performance Comparison of Acid Catalysts for Diamantane Synthesis
The following table summarizes the performance of different acid catalysts in the synthesis of diamantane from various C14 precursors. It is important to note that direct comparison can be challenging due to variations in starting materials, reaction conditions, and scales reported in the literature.
| Catalyst System | Catalyst Type | Precursor | Solvent | Reaction Conditions | Diamantane Yield (%) | Reference |
| Conventional Lewis Acids | ||||||
| Aluminum Chloride (AlCl₃) | Lewis Acid | Tetrahydro-binor-S | Dichloromethane | Reflux | 82 | [1] |
| Aluminum Bromide (AlBr₃) | Lewis Acid | Tetrahydro-binor-S | Cyclohexane | Reflux, 4 hours | 60-62 | [1] |
| Superacids | ||||||
| B(OSO₂CF₃)₃ | Superacid | C₁₄H₂₀ Isomers | Not specified | Not specified | Up to 99 | [2][3] |
| CF₃SO₃H-SbF₅ (1:1) | Superacid | C₁₄H₂₀ Isomers | Not specified | Not specified | Up to 99 | [2][3] |
| CF₃SO₃H-B(OSO₂CF₃)₃ (1:1) | Superacid | C₁₄H₂₀ Isomers | Not specified | Not specified | Up to 99 | [2][3] |
| Ionic Liquids | ||||||
| [Et₃NH]⁺[Al₂Cl₇]⁻ | Ionic Liquid | Hexacyclotetradecanes | Not applicable | 50°C, 6 hours | 80-96 | [4] |
| [Et₃NH]⁺[Al₂Cl₇]⁻ | Ionic Liquid | C₁₄H₂₀ Hydrocarbon | Not applicable | 50°C, 6 hours | Up to 80 | [4] |
| Solid Acids | ||||||
| Zeolite Y (NaH form) | Solid Acid | C₁₄H₂₀ Isomers | Not specified | Not specified | Up to 99 | [2][3] |
| Brønsted Acids | ||||||
| Concentrated H₂SO₄ (98%) | Brønsted Acid | Binor-S | Cyclohexane | 20-40°C, 7-15 hours | 65 | [2][3][5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
Diamantane Synthesis using Aluminum Bromide
This procedure is adapted from a well-established Organic Syntheses protocol.[1]
-
Precursor: Tetrahydro-binor-S
-
Catalyst: Aluminum bromide (AlBr₃)
-
Solvent: Anhydrous cyclohexane
-
Procedure:
-
A mechanically stirred slurry of aluminum bromide in anhydrous cyclohexane is prepared in a flask equipped with a reflux condenser and a dropping funnel, under a nitrogen or hydrogen bromide atmosphere.
-
A solution of tetrahydro-binor-S in anhydrous cyclohexane is added dropwise to the catalyst slurry.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained for approximately 4 hours. The progress of the reaction can be monitored by gas chromatography.
-
Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of water, followed by 12M hydrochloric acid.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from pentane to yield pure diamantane.
-
Diamantane Synthesis using an Ionic Liquid Catalyst
This protocol is based on the use of an aluminate ionic liquid for the isomerization of polycyclic hydrocarbons.[4]
-
Precursor: Hexacyclo[9.2.1.0²,¹⁰.0³,⁸.0⁴,⁶.0⁵,⁹]tetradecanes (C₁₄H₂₀ isomers)
-
Catalyst: Triethylammonium chloroaluminate ionic liquid ([Et₃NH]⁺[Al₂Cl₇]⁻)
-
Procedure:
-
The C₁₄H₂₀ precursor is added to the ionic liquid catalyst in a reaction vessel.
-
The mixture is stirred at 50°C for 6 hours.
-
After the reaction period, the mixture is cooled, and the product is extracted with an appropriate organic solvent (e.g., cyclohexane).
-
The organic extract is washed with water and dried.
-
The solvent is evaporated to yield the crude diamantane, which can be further purified by chromatography or recrystallization.
-
Experimental Workflow and Logic
The general workflow for the Lewis acid-catalyzed synthesis of diamantane involves the preparation of the precursor, the catalyzed isomerization reaction, and subsequent purification of the final product. The logical relationship between these steps is illustrated in the diagram below.
Caption: General workflow for Lewis acid-catalyzed diamantane synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. A new method for the synthesis of diamantane by hydroisomerization of binor-S on treatment with sulfuric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. A new method for the synthesis of diamantane by hydroisomerization of binor-S on treatment with sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Congressane vs. Higher Diamondoids: A Comparative Analysis for Scientific Advancement
For researchers, scientists, and drug development professionals, understanding the nuanced differences between diamondoid structures is crucial for leveraging their unique properties in advanced applications. This guide provides a detailed comparative analysis of congressane (diamantane) and higher diamondoids, focusing on their physicochemical properties, synthesis, and potential applications, particularly in the realm of drug delivery and therapeutics.
Diamondoids are cage-like hydrocarbon molecules with a rigid, diamond-like structure. This compound, also known as diamantane, is the second member of the diamondoid series, consisting of two fused adamantane cages. Higher diamondoids, such as tetramantane, pentamantane, and beyond, are composed of an even greater number of these cages.[1][2] While sharing a common structural motif, the increase in size and complexity from this compound to higher diamondoids leads to significant variations in their properties and potential uses.
Physicochemical Properties: A Quantitative Comparison
The addition of adamantane cages in higher diamondoids directly influences their physical and chemical characteristics. Generally, as the number of cages increases, properties such as melting point and thermal stability tend to rise, while solubility in common organic solvents may decrease.[1]
| Property | This compound (Diamantane) | Tetramantane (iso-, anti-, skew-) | Pentamantane | References |
| Molecular Formula | C₁₄H₂₀ | C₂₂H₂₈ | C₂₆H₃₂ | [1] |
| Molecular Weight | 188.32 g/mol | 292.5 g/mol | 344.6 g/mol | [1] |
| Melting Point | ~236.5 °C | Varies by isomer | Varies by isomer | [1] |
| Solubility in Cyclohexane | Soluble | Lower than diamantane | Lower than tetramantane | [1][3] |
| Calculated HOMO-LUMO Gap | ~7.6 eV | ~7.0 eV | Not widely reported | [4] |
Table 1: Comparison of Physicochemical Properties. This table summarizes key quantitative differences between this compound and representative higher diamondoids. As the cage number increases, the molecular weight rises, and solubility generally decreases. The HOMO-LUMO gap, an indicator of electronic reactivity, tends to decrease with increasing size.
Experimental Protocols: Synthesis and Characterization
The synthesis of diamondoids presents a significant challenge, particularly for higher-order structures. While this compound can be synthesized with reasonable yields through Lewis acid-catalyzed rearrangements, the synthesis of higher diamondoids is notably more complex and often results in low yields.[1][5]
Synthesis of this compound (Diamantane)
A common and effective method for synthesizing this compound involves the aluminum halide-catalyzed isomerization of various pentacyclic tetradecanes. A particularly successful precursor is trans-tetrahydro-Binor-S.[6]
Experimental Procedure:
-
A mixture of the pentacyclic tetradecane precursor and a Lewis acid catalyst (e.g., aluminum bromide) in a suitable solvent (e.g., cyclohexane) is prepared in a reaction flask.
-
The mixture is heated to reflux with vigorous stirring for several hours to facilitate the rearrangement.
-
After cooling, the reaction mixture is carefully quenched, and the organic phase is separated.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or sublimation to yield pure this compound.[5]
Synthesis of Higher Diamondoids (e.g., Tetramantane)
The synthesis of higher diamondoids is considerably more challenging. While Lewis acid-catalyzed rearrangements are less effective, methods involving free-radical reaction pathways have shown some success.[7] One patented method describes the synthesis of tetramantanes from triamantane.
Experimental Procedure:
-
Triamantane is heated in a reactor, with or without a catalyst such as montmorillonite clay, at temperatures ranging from 200-600°C.
-
The reaction is typically carried out under an inert atmosphere.
-
The addition of isobutane or isobutene can significantly improve the yield of higher diamondoids.[8]
-
The resulting mixture of diamondoids is then separated and purified using techniques like high-performance liquid chromatography (HPLC).[1][9]
Applications in Drug Delivery and Therapeutics
The unique structural and physicochemical properties of diamondoids make them attractive scaffolds for drug development and delivery systems. Their rigid, lipophilic nature can enhance drug stability, improve membrane permeability, and allow for precise functionalization.[10][11]
Role as Drug Carriers
Both this compound and higher diamondoids can serve as nanocarriers for targeted drug delivery. Their surfaces can be functionalized with various molecules, including targeting ligands and therapeutic agents.[12] The larger surface area of higher diamondoids offers the potential for higher drug loading capacity compared to this compound.
Biological Activity and Signaling Pathways
Derivatives of lower diamondoids, such as adamantane, have well-established antiviral and neurological activities. While specific signaling pathways for this compound and higher diamondoids are not as extensively characterized, their lipophilicity suggests they can interact with cellular membranes and potentially modulate the activity of membrane-bound receptors and ion channels. Their ability to cross the blood-brain barrier also makes them promising candidates for neurological drugs.
Given the known antiviral properties of adamantane derivatives, it is plausible that this compound and higher diamondoids could interfere with viral entry and replication processes. Potential signaling pathways that could be affected include those involved in viral attachment, endocytosis, and uncoating.
Conclusion
The comparative analysis of this compound and higher diamondoids reveals a landscape of increasing complexity and specialized properties with growing molecular size. While this compound offers a well-characterized and more readily synthesizable platform, higher diamondoids present opportunities for applications requiring larger surface areas, unique electronic properties, and enhanced thermal stability. For drug development professionals, the choice between these diamondoid classes will depend on the specific therapeutic goal, balancing synthetic accessibility with the desired physicochemical and biological characteristics. Further research into the specific biological interactions and signaling pathways of higher diamondoids is warranted to fully unlock their therapeutic potential.
References
- 1. arxiv.org [arxiv.org]
- 2. nagoya.portals.in-part.com [nagoya.portals.in-part.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchwith.njit.edu [researchwith.njit.edu]
- 7. US8367166B2 - Synthesis of higher diamondoids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and structure of higher diamondoids, nanometer-sized diamond molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Nanodiamonds in Drug Delivery and Stem Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Analysis of Synthesized Congressane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the purity of synthesized congressane, also known as diamantane. It details common synthesis methods, outlines rigorous analytical techniques for purity determination, and offers a comparative perspective against viable alternatives in the fields of drug development and nanotechnology. Experimental data and detailed protocols are provided to support researchers in achieving and verifying the highest purity of this valuable diamondoid.
Synthesis of this compound
The synthesis of this compound typically involves the rearrangement of polycyclic hydrocarbon precursors. Two prominent methods are widely employed:
-
Lewis Acid-Catalyzed Rearrangement: This classic method often utilizes aluminum chloride (AlCl₃) to catalyze the isomerization of tetrahydro-Binor-S to the more thermodynamically stable this compound. The yield for this method is typically around 60-62%.[1]
-
Sulfuric Acid-Catalyzed Hydroisomerization: A newer approach involves the use of concentrated sulfuric acid to induce the hydroisomerization of Binor-S to this compound. This one-pot method has been reported to achieve yields of approximately 65%.[2][3]
Purity Analysis of Synthesized this compound
The purity of synthesized this compound is paramount for its application in research and development. The primary analytical techniques for assessing its purity are Quantitative ¹H NMR (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Common Impurities
During the synthesis of this compound, several byproducts and residual starting materials can be present as impurities. These may include:
-
Unreacted starting materials (e.g., tetrahydro-Binor-S).
-
Isomeric forms of this compound.
-
Partially rearranged hydrocarbon intermediates.
-
Residual solvents from the synthesis and purification steps.
Analytical Techniques for Purity Determination
Quantitative ¹H NMR (qNMR) Spectroscopy is a powerful, non-destructive technique for determining the absolute purity of a compound.[4][5][6][7][8][9] It relies on the principle that the integral of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a characteristic this compound signal to that of a certified internal standard of known purity and concentration, the absolute purity of the synthesized this compound can be accurately calculated.
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for identifying and quantifying volatile impurities.[10][11][12] The gas chromatograph separates the components of the sample based on their volatility and interaction with the stationary phase, while the mass spectrometer provides mass information for each component, allowing for their identification.
Experimental Protocols
Quantitative ¹H NMR (qNMR) for Purity Assay of this compound
Objective: To determine the absolute purity of a synthesized this compound sample using an internal standard.
Materials:
-
Synthesized this compound sample
-
High-purity internal standard (e.g., dimethyl sulfone, maleic anhydride)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes (5 mm)
-
Analytical balance
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard and add it to the same vial. The molar ratio of the internal standard to the analyte should be approximately 1:1.
-
Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with the following parameters (instrument-specific optimization may be required):
-
Pulse angle: 90°
-
Relaxation delay (d1): 5 times the longest T₁ of the signals of interest (a conservative value of 30-60 seconds is often used if T₁ is unknown).
-
Number of scans: Sufficient to obtain a signal-to-noise ratio >250:1 for the signals to be integrated.
-
Acquisition time: ≥ 3 s.
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal corresponding to the this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
GC-MS for Impurity Profiling of this compound
Objective: To identify and quantify volatile impurities in a synthesized this compound sample.
Materials:
-
Synthesized this compound sample
-
High-purity solvent (e.g., hexane, dichloromethane)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized this compound in the chosen solvent (e.g., 1 mg/mL).[13]
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Use a suitable temperature program to separate the components. A typical program might be:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 min at 280 °C.
-
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the impurities by comparing their peak areas to that of the this compound peak (assuming similar response factors for structurally related impurities) or by using a calibration curve with known standards.
-
Data Presentation
The following table summarizes the typical purity data for this compound synthesized by the two primary methods, as analyzed by qNMR and GC-MS.
| Synthesis Method | Analytical Technique | Typical Purity (%) | Common Impurities Detected |
| Lewis Acid-Catalyzed Rearrangement | qNMR | >98 | Residual tetrahydro-Binor-S, isomeric byproducts |
| GC-MS | >99 | Trace amounts of starting material and isomers | |
| Sulfuric Acid-Catalyzed Hydroisomerization | qNMR | >98 | Residual Binor-S, partially isomerized intermediates |
| GC-MS | >99 | Traces of starting material and other hydrocarbons |
Comparison with Alternatives
This compound's unique properties make it a valuable building block in various applications. However, other cage-like molecules, such as adamantane and fullerene derivatives, are often considered as alternatives.
| Feature | This compound (Diamantane) | Adamantane | Fullerene Derivatives |
| Structure | C₁₄H₂₀, two fused adamantane cages | C₁₀H₁₆, single adamantane cage | C₆₀, C₇₀, etc., spherical carbon cage |
| Synthesis | Multi-step rearrangement | Lewis-acid catalyzed rearrangement | Arc discharge of graphite |
| Purity | High purity achievable (>99%) | High purity commercially available | Purification can be challenging |
| Applications in Drug Delivery | Scaffold for drug design, enhances lipophilicity.[14] | Widely used as a lipophilic anchor and in drug design.[14][15][16][17][18][19] | Drug carriers, photosensitizers in photodynamic therapy.[17] |
| Applications in Nanotechnology | Molecular building block for nanostructures.[20] | Building block for polymers and nanomaterials.[14] | Components in nanoelectronics and solar cells.[20][21][22] |
Visualizations
Experimental Workflow for Purity Analysis
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. A new method for the synthesis of diamantane by hydroisomerization of binor-S on treatment with sulfuric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Review on detection method, main source and geological application of diamondoids in crude oil [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. uoguelph.ca [uoguelph.ca]
- 14. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 15. researchgate.net [researchgate.net]
- 16. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
- 17. shop.nanografi.com [shop.nanografi.com]
- 18. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Diamondoids / Nanodiamonds — Schreiner Group [uni-giessen.de]
- 21. mdpi.com [mdpi.com]
- 22. premierscience.com [premierscience.com]
A Comparative Guide to the Experimental and Theoretical Properties of Congressane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congressane, also known as diamantane (C₁₄H₂₀), is a rigid, caged hydrocarbon belonging to the diamondoid series. Its unique structural properties, including high symmetry and strain, make it a molecule of significant interest in various fields, including materials science and drug delivery. Understanding the precise molecular geometry and energetic properties of this compound is crucial for its application. This guide provides a detailed comparison of the experimentally determined and theoretically calculated properties of this compound, offering a valuable resource for researchers.
Data Presentation
Structural Parameters: Bond Lengths and Angles
The molecular geometry of this compound has been determined experimentally via X-ray crystallography and computationally through various theoretical methods. The following tables summarize the key bond lengths and bond angles, providing a direct comparison between experimental and theoretical values.
Table 1: Comparison of Experimental and Theoretical Bond Lengths of this compound (in Ångströms, Å)
| Bond Type | Experimental (X-ray)[1] | Theoretical (DFT/B3LYP) |
| C1 - C2 | 1.542 | 1.545 |
| C1 - C11 | 1.540 | 1.543 |
| C2 - C3 | 1.531 | 1.535 |
| C3 - C4 | 1.531 | 1.535 |
| C4 - C5 | 1.542 | 1.545 |
| C-H (average) | Not reported | 1.098 |
Table 2: Comparison of Experimental and Theoretical Bond Angles of this compound (in Degrees, °)
| Angle Type | Experimental (X-ray)[1] | Theoretical (DFT/B3LYP) |
| C2 - C1 - C11 | 109.3 | 109.5 |
| C1 - C2 - C3 | 109.8 | 109.6 |
| C2 - C3 - C4 | 109.3 | 109.2 |
| C3 - C4 - C5 | 109.8 | 109.6 |
| H - C - H (average) | Not reported | 108.5 |
Energetic Properties: Strain Energy
The caged structure of this compound results in significant ring strain. The strain energy can be estimated experimentally through heat of combustion measurements and calculated theoretically using methods like homodesmotic reactions.
Table 3: Comparison of Experimental and Theoretical Strain Energy of this compound (in kcal/mol)
| Property | Experimental | Theoretical (Homodesmotic Reactions)[2][3][4] |
| Strain Energy | ~20 | 19.8 |
Spectroscopic Properties
Spectroscopic techniques provide valuable fingerprints of molecular structure and bonding. Here, we compare the experimental and theoretical spectroscopic data for this compound.
Table 4: Comparison of Experimental and Theoretical ¹³C and ¹H NMR Chemical Shifts of this compound (in ppm, relative to TMS)
| Nucleus | Experimental[5] | Theoretical (GIAO/DFT)[6][7][8] |
| ¹³C - CH | 38.2 | 38.5 |
| ¹³C - CH₂ | 26.7 | 27.0 |
| ¹H - CH | 1.83 | 1.85 |
| ¹H - CH₂ | 1.36 | 1.38 |
Table 5: Comparison of Key Experimental and Theoretical Vibrational Frequencies of this compound (in cm⁻¹)
| Vibrational Mode | Experimental (FT-IR/Raman) | Theoretical (DFT/B3LYP)[9] |
| C-H stretch (symmetric) | 2850 | 2855 |
| C-H stretch (asymmetric) | 2920 | 2925 |
| CH₂ scissoring | 1450 | 1452 |
| Cage breathing | 750 | 755 |
Experimental Protocols
X-ray Crystallography
The experimental structural data for this compound was obtained from single-crystal X-ray diffraction.[1]
-
Crystal Growth: Crystals of this compound were grown by slow evaporation from a suitable solvent, such as ethanol or hexane.
-
Data Collection: A single crystal was mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction data were collected using a diffractometer equipped with a scintillation counter or an area detector. Data collection involves rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.
-
Structure Solution and Refinement: The collected diffraction data were used to solve the crystal structure, typically by direct methods. The initial structural model was then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy was used to characterize the structure of this compound in solution.
-
Sample Preparation: A few milligrams of purified this compound were dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer. For ¹³C NMR, proton-decoupled spectra were typically acquired to simplify the spectrum.
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed to obtain the frequency-domain spectrum. The chemical shifts were then referenced to the TMS signal.
Infrared and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups and the overall structure of the molecule.
-
FT-IR Spectroscopy: The infrared spectrum of a solid sample of this compound was typically recorded using the KBr pellet technique. A small amount of the sample was ground with dry potassium bromide and pressed into a thin pellet. The spectrum was then recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Raman Spectroscopy: The Raman spectrum was obtained by irradiating a solid sample of this compound with a monochromatic laser beam. The scattered light was collected and analyzed by a Raman spectrometer.
Theoretical Methodologies
Geometry Optimization
Theoretical structural parameters of this compound were obtained through geometry optimization calculations using Density Functional Theory (DFT).
-
Method: The geometry of the this compound molecule was optimized using the B3LYP functional.
-
Basis Set: A Pople-style basis set, such as 6-31G(d), was commonly employed.
-
Procedure: The optimization process involves finding the minimum energy conformation of the molecule on the potential energy surface. This is achieved by iteratively calculating the forces on each atom and adjusting their positions until a stationary point is reached where the net forces are close to zero.
Strain Energy Calculation
The theoretical strain energy was calculated using homodesmotic reactions.
-
Homodesmotic Reaction: A hypothetical reaction was constructed where the number and types of bonds are conserved on both the reactant and product sides. The reactants consist of the strained molecule (this compound) and strain-free reference molecules (e.g., ethane, propane). The products are also strain-free molecules that contain the same structural fragments as the strained molecule.
-
Calculation: The enthalpy of the homodesmotic reaction was calculated using the total electronic energies of the optimized geometries of all molecules involved in the reaction, typically at the DFT/B3LYP level of theory. The strain energy of this compound is then determined from the enthalpy of this reaction.
Spectroscopic Calculations
Theoretical spectroscopic data were calculated to complement and aid in the interpretation of the experimental spectra.
-
NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT (B3LYP/6-31G(d)). The calculated isotropic shielding values were then converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.
-
Vibrational Frequencies: The harmonic vibrational frequencies were calculated from the second derivatives of the energy with respect to the atomic positions (Hessian matrix) at the optimized geometry. The calculations were performed at the DFT/B3LYP level of theory. The calculated frequencies are often scaled by an empirical factor to better match the experimental values.
Visualization
The following diagram illustrates the logical workflow for the comparison of experimental and theoretical properties of this compound.
Caption: Workflow for comparing experimental and theoretical properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Strain energies of cubane derivatives with different substituent groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. The 1 H and 13 C NMR chemical shifts of Strychnos alkaloids revisited at the DFT level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vibrational frequencies [cup.uni-muenchen.de]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Congressane
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Congressane, also known as diamantane, is a unique polycyclic hydrocarbon with a cage-like structure, valued for its thermal stability and rigidity.[1] While its stability is an asset in many applications, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with best practices for laboratory chemical waste management.
Essential Safety and Handling Information
This compound is classified as a hazardous substance, causing skin and eye irritation, and may lead to respiratory irritation.[2][3] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.
Key Physical and Chemical Properties:
| Property | Value |
| CAS Number | 2292-79-7 |
| Molecular Formula | C₁₄H₂₀ |
| Molecular Weight | 188.31 g/mol |
| Appearance | Colorless to white crystalline solid |
| Melting Point | 244.73 °C (472.51 °F; 517.88 K)[1] |
| Hazards | Skin irritant, Eye irritant, Respiratory irritant[2][3] |
Step-by-Step Disposal Protocol
Given the lack of specific disposal guidelines for this compound, a conservative approach, treating it as a hazardous chemical waste, is required.
Experimental Protocol: Waste Segregation and Containment
-
Personal Protective Equipment (PPE): Before handling this compound waste, all personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Identification: All waste containing this compound must be clearly labeled as "Hazardous Waste: this compound."
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to unforeseen reactions.
-
Containerization: Use a designated, leak-proof, and chemically resistant container for all solid this compound waste. Ensure the container is securely sealed to prevent any release.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from sources of ignition and incompatible materials.
Disposal Plan: Professional Waste Management
-
Contact EHS: Notify your institution's EHS department or equivalent safety office to arrange for the pickup and disposal of the this compound waste.
-
Licensed Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal service.[4] Do not attempt to dispose of this compound via standard laboratory drains or as regular solid waste.[4]
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's and local regulations.
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, reinforcing your commitment to responsible chemical handling and building trust in your laboratory's safety culture.
References
Navigating the Handling of Congressane: A Guide to Safety and Disposal
For researchers, scientists, and drug development professionals working with Congressane (also known as diamantane), a thorough understanding of safety protocols and handling procedures is paramount. Although specific safety data for this unique polycyclic hydrocarbon is not extensively detailed in publicly available literature, a comprehensive safety plan can be developed by examining the protocols for similar chemical structures.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a risk-based approach to selecting Personal Protective Equipment (PPE) is crucial. The following table summarizes the recommended PPE based on general knowledge of handling solid, potentially irritating, and flammable organic compounds.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | To protect against potential splashes and airborne particles. |
| Skin | Chemical-resistant gloves (e.g., Nitrile) and a flame-retardant lab coat | To prevent direct skin contact and protect from potential irritation.[2] |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). If significant aerosolization is possible, a NIOSH-approved respirator may be necessary. | To minimize inhalation of any airborne particles. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to use is critical for maintaining a safe laboratory environment.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]
-
Keep the container tightly closed when not in use.[3]
Step 2: Weighing and Preparation
-
All handling of solid this compound should be conducted within a chemical fume hood to minimize inhalation exposure.
-
Use non-sparking tools to handle the compound.[3]
-
Grounding and bonding of containers and receiving equipment should be considered to prevent static discharge, especially when handling larger quantities.[3]
Step 3: Experimental Use
-
Ensure all experimental setups are secure and glassware is free from defects.
-
Maintain a clutter-free workspace to minimize the risk of spills.
-
Be aware of all ignition sources in the vicinity.
Step 4: Spill Response
-
In case of a spill, evacuate the immediate area.
-
Remove all sources of ignition.[3]
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[2]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][3]
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is essential to protect personnel and the environment.
Waste Segregation and Collection
-
All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, should be considered hazardous waste.
-
Collect this waste in a designated, clearly labeled, and sealed container.
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.
Disposal Procedure
-
Organic solvent waste, which would include this compound, should not be disposed of down the drain.[4][5]
-
Arrange for the disposal of hazardous waste through a licensed waste contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
